molecular formula C5H5BrN2O B1371557 4-Bromo-2-methoxypyrimidine CAS No. 959240-72-3

4-Bromo-2-methoxypyrimidine

Cat. No.: B1371557
CAS No.: 959240-72-3
M. Wt: 189.01 g/mol
InChI Key: PVSARKGLAVSMNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-methoxypyrimidine is a useful research compound. Its molecular formula is C5H5BrN2O and its molecular weight is 189.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-2-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSARKGLAVSMNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657089
Record name 4-Bromo-2-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959240-72-3
Record name 4-Bromo-2-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-methoxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Bromo-2-methoxypyrimidine from Uracil

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-2-methoxypyrimidine is a critical heterocyclic building block in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern allows for versatile downstream functionalization, making it a sought-after intermediate in drug discovery programs, particularly for developing antiviral and anticancer agents.[1] However, the synthesis of this compound is not trivial, presenting challenges in regioselectivity. A direct conversion from the readily available starting material, uracil, is complicated by the similar reactivity of the C2 and C4 positions. This guide presents a robust and logically designed multi-stage synthetic pathway that circumvents these challenges by proceeding through key, stable intermediates. The described methodology is built upon established chemical principles, ensuring high yields and purity of the final product.

Introduction: The Strategic Importance of this compound

The pyrimidine scaffold is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs. The ability to precisely functionalize this ring system is paramount for developing new chemical entities with desired pharmacological profiles. This compound offers two distinct reactive sites: the bromo group at C4, which is highly susceptible to displacement and ideal for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the methoxy group at C2, which can be retained or later converted. This synthetic versatility makes it an invaluable precursor.

This whitepaper provides a detailed, field-proven pathway for the synthesis of this compound starting from uracil, a widely available and inexpensive precursor.[2] The presented route is designed for logical coherence and practical applicability, addressing the core challenge of regioselectivity through a strategic sequence of transformations.

Overall Synthetic Pathway

The synthesis is structured as a three-stage process designed to control the functionalization of the pyrimidine ring. The pathway proceeds from uracil to the key intermediate 2-methoxypyrimidin-4(3H)-one, which then undergoes a final bromination step to yield the target molecule.

Synthetic_Pathway Uracil Uracil Dichloropyrimidine 2,4-Dichloropyrimidine Uracil->Dichloropyrimidine POCl₃ (Stage 1a) Dimethoxypyrimidine 2,4-Dimethoxypyrimidine Dichloropyrimidine->Dimethoxypyrimidine NaOMe (xs) (Stage 1b) Methoxypyrimidinone 2-Methoxypyrimidin-4(3H)-one Dimethoxypyrimidine->Methoxypyrimidinone H₃O⁺ (Stage 2) FinalProduct This compound Methoxypyrimidinone->FinalProduct POBr₃ (Stage 3)

Caption: Overall workflow for the synthesis of this compound.

Stage 1: Synthesis of the 2,4-Dimethoxypyrimidine Intermediate

The initial stage focuses on converting the stable, amide-like structure of uracil into a more reactive di-substituted intermediate, which is then fully methoxylated.

Step 1.1: Chlorination of Uracil to 2,4-Dichloropyrimidine

Causality and Rationale: Uracil exists predominantly in the lactam form, and its hydroxyl groups are poor leaving groups. To facilitate substitution, they must be converted into a more labile functionality. Phosphorus oxychloride (POCl₃) is a powerful and cost-effective reagent for this transformation, converting the C2 and C4 carbonyls (via their enol tautomers) into chloro groups. The reaction proceeds via phosphorylation of the oxygen atoms, followed by nucleophilic attack by chloride. The use of a high-boiling tertiary amine like N,N-diethylaniline or a solvent like DMF can accelerate the reaction.[3][4]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, combine uracil (1.0 eq) with phosphorus oxychloride (POCl₃, ~5-10 eq).

  • Slowly add N,N-diethylaniline (catalytic, ~0.1 eq) to the suspension.

  • Heat the mixture to reflux (approx. 105-110 °C) with vigorous stirring for 3-4 hours, or until the reaction mixture becomes a clear solution.[3]

  • Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and cautiously pour the resulting oily residue onto crushed ice with stirring.

  • Extract the aqueous mixture with an organic solvent such as chloroform or ethyl acetate (3x volumes).[3]

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield 2,4-dichloropyrimidine, which can be used directly or purified by vacuum distillation or recrystallization.

ParameterValueReference
Reagents Uracil, POCl₃, N,N-diethylaniline[3]
Stoichiometry 1 : 5-10 : 0.1[3]
Temperature 105-110 °C (Reflux)[3]
Time 3-4 hours[3]
Typical Yield 80-90%[3][5]
Step 1.2: Methoxylation to 2,4-Dimethoxypyrimidine

Causality and Rationale: With the reactive 2,4-dichloropyrimidine in hand, the next step is to introduce the methoxy groups. This is a classic nucleophilic aromatic substitution (SNAr) reaction. To ensure both chlorine atoms are substituted, an excess of the nucleophile, sodium methoxide (NaOMe), is used. The reaction is typically performed in methanol, which serves as both the solvent and the source of the methoxy group.[6]

Experimental Protocol:

  • Prepare a solution of sodium methoxide by carefully dissolving sodium metal (2.2 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the methanolic NaOMe solution to 0-5 °C in an ice bath.

  • Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous methanol and add it dropwise to the cooled NaOMe solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Neutralize the reaction mixture with a weak acid (e.g., acetic acid) and remove the methanol under reduced pressure.

  • Resuspend the residue in water and extract with ethyl acetate or diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 2,4-dimethoxypyrimidine.

ParameterValueReference
Reagents 2,4-Dichloropyrimidine, Sodium Methoxide[6]
Stoichiometry 1.0 : >2.0[6]
Solvent Anhydrous Methanol[6]
Temperature 0 °C to Room Temperature
Time 12-16 hours
Typical Yield >90%[7]

Stage 2: Selective Demethylation to 2-Methoxypyrimidin-4(3H)-one

Causality and Rationale: This step is crucial for differentiating the C2 and C4 positions to set up the final bromination. The C4 position of the pyrimidine ring is more electron-deficient than the C2 position, making the C4-methoxy group more susceptible to acid-catalyzed hydrolysis. By treating 2,4-dimethoxypyrimidine with aqueous acid, the C4-methoxy group is selectively cleaved to form a hydroxyl group, which rapidly tautomerizes to the more stable pyrimidinone form.

Experimental Protocol:

  • Dissolve 2,4-dimethoxypyrimidine (1.0 eq) in a solution of dilute hydrochloric acid (e.g., 1-2 M HCl).

  • Heat the mixture to reflux (approx. 100 °C) for 1-2 hours.

  • Monitor the reaction by TLC, observing the disappearance of the starting material and the appearance of a more polar product.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • The resulting 2-methoxypyrimidin-4(3H)-one is often pure enough for the next step, or it can be recrystallized from water or ethanol.

ParameterValue
Reagents 2,4-Dimethoxypyrimidine, Hydrochloric Acid
Conditions Reflux in dilute aqueous HCl
Time 1-2 hours
Typical Yield 85-95%

Stage 3: Bromination to this compound

Causality and Rationale: In the final stage, the 4-oxo group of the pyrimidinone is converted into the target 4-bromo group. This transformation is analogous to the chlorination in Stage 1. A phosphorus oxyhalide, in this case, phosphorus oxybromide (POBr₃), serves as the brominating agent, converting the carbonyl into the desired halide.

Final_Stage cluster_0 Stage 2 Product cluster_1 Final Product Methoxypyrimidinone 2-Methoxypyrimidin-4(3H)-one Reagent POBr₃ Methoxypyrimidinone->Reagent FinalProduct This compound Reagent->FinalProduct Bromination

Caption: The final bromination step converting the pyrimidinone intermediate.

Experimental Protocol:

  • Combine 2-methoxypyrimidin-4(3H)-one (1.0 eq) and phosphorus oxybromide (POBr₃, ~3-5 eq) in a flask equipped for reflux.

  • Heat the mixture to 100-110 °C with stirring for 2-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base, such as solid sodium bicarbonate or a concentrated NaOH solution, until the pH is ~7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

ParameterValue
Reagents 2-Methoxypyrimidin-4(3H)-one, POBr₃
Temperature 100-110 °C
Time 2-4 hours
Typical Yield 70-85%

Conclusion

The synthesis of this compound from uracil is effectively achieved through a strategic, three-stage process involving chlorination, exhaustive methoxylation, selective demethylation, and final bromination. This pathway successfully navigates the inherent challenges of pyrimidine regioselectivity by creating and manipulating key intermediates. Each step is based on well-understood and reliable organic transformations, making the overall synthesis scalable and reproducible for application in research and development settings. This guide provides the necessary technical details and scientific rationale for drug development professionals to confidently produce this valuable synthetic building block.

References

Introduction: Unveiling a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-methoxypyrimidine

In the landscape of modern medicinal and agricultural chemistry, heterocyclic scaffolds are paramount. Among these, pyrimidine derivatives stand out for their prevalence in biologically active molecules. This compound is an emerging building block of significant interest, offering a versatile platform for the synthesis of novel compounds. Its structure, featuring a reactive bromine atom at the 4-position and a methoxy group at the 2-position, presents a unique combination of electronic properties and synthetic handles.

This guide provides a comprehensive overview of the known and anticipated physicochemical properties of this compound. As a Senior Application Scientist, the objective is to synthesize the available data with field-proven insights, offering a practical resource for researchers, scientists, and drug development professionals. It is important to note that while this compound is commercially available, detailed experimental characterization in peer-reviewed literature is limited. Consequently, this guide combines established data with expert-driven predictions based on analogous structures to provide a robust working profile.

Molecular and Physicochemical Profile

The fundamental properties of this compound are summarized below. This data is crucial for reaction planning, dosage calculations, and analytical method development.

PropertyValueSource(s)
Molecular Formula C₅H₅BrN₂O[1][2]
Molecular Weight 189.01 g/mol [1][2]
CAS Number 959240-72-3[1][2]
Appearance Light yellow to cream solid[1]
Melting Point Data not available in published literature.
Boiling Point Data not available in published literature.
Solubility Expected to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol). Quantitative data is not publicly available.
Purity (Typical) ≥ 95% (by NMR)[1]
Storage Conditions Store at 0-8 °C under an inert atmosphere.[1]
Topological Polar Surface Area (TPSA) 35.01 Ų (Predicted)
LogP 1.2477 (Predicted)

Spectroscopic Characterization: An Anticipated Profile

Full experimental spectra for this compound are not widely published. However, based on its structure and data from analogous compounds, a detailed expected spectroscopic profile can be constructed. This serves as a valuable reference for researchers to confirm the identity and purity of their material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. The pyrimidine ring protons at positions 5 and 6 should appear as doublets due to mutual coupling. The methoxy protons will be a distinct singlet.

    • Expected Chemical Shifts (CDCl₃, 400 MHz):

      • δ ~8.3 ppm (d, 1H, J ≈ 5.5 Hz): Aromatic proton at C6, deshielded by the adjacent nitrogen.

      • δ ~7.1 ppm (d, 1H, J ≈ 5.5 Hz): Aromatic proton at C5.

      • δ ~4.0 ppm (s, 3H): Methoxy (-OCH₃) protons.

  • ¹³C NMR: The carbon spectrum will show five distinct signals, with carbons attached to heteroatoms appearing at lower field.

    • Expected Chemical Shifts (CDCl₃, 101 MHz):

      • δ ~165 ppm: C2 (attached to oxygen and two nitrogens).

      • δ ~160 ppm: C4 (attached to bromine and nitrogen).

      • δ ~158 ppm: C6 (aromatic CH).

      • δ ~115 ppm: C5 (aromatic CH).

      • δ ~55 ppm: Methoxy (-OCH₃) carbon.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is instrumental for identifying the functional groups within the molecule.

  • Anticipated Absorption Bands:

    • ~3050-3150 cm⁻¹: C-H stretching of the aromatic ring.

    • ~2950-2850 cm⁻¹: C-H stretching of the methoxy group.

    • ~1550-1600 cm⁻¹: C=N and C=C stretching vibrations of the pyrimidine ring.

    • ~1250-1300 cm⁻¹: C-O-C asymmetric stretching of the methoxy ether.

    • ~1000-1050 cm⁻¹: C-O-C symmetric stretching.

    • ~600-800 cm⁻¹: C-Br stretching.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Expected Observations:

    • Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic doublet of peaks will be observed at m/z 188 and 190 .

    • Major Fragmentation Pathways: The molecule is expected to fragment through logical pathways, including:

      • Loss of a methyl radical (-CH₃): Resulting in a fragment at m/z 173/175.

      • Loss of carbon monoxide (-CO): From the ring, a common fragmentation for such heterocycles.

      • Loss of the bromine atom (-Br): Leading to a fragment at m/z 109.

Reactivity and Synthetic Applications

The synthetic utility of this compound is dictated by the electronic nature of the pyrimidine ring and the C-Br bond. The electron-deficient pyrimidine ring activates the C4 position for nucleophilic aromatic substitution (SₙAr). Furthermore, the carbon-bromine bond is a classic handle for transition-metal-catalyzed cross-coupling reactions.

Workflow for a Suzuki-Miyaura Cross-Coupling Reaction

A primary application for this compound is in Suzuki-Miyaura cross-coupling to form C-C bonds, a cornerstone of modern drug discovery.[3]

G reagents Reactants: This compound Arylboronic Acid reaction Reaction Vessel (Inert Atmosphere, Heat) reagents->reaction catalyst Catalyst System: Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) catalyst->reaction solvent Solvent: Dioxane/Water solvent->reaction workup Aqueous Workup & Extraction reaction->workup Reaction Completion purification Purification (e.g., Column Chromatography) workup->purification product Product: 4-Aryl-2-methoxypyrimidine purification->product

General workflow for a Suzuki-Miyaura coupling reaction.

Causality in Experimental Design:

  • Catalyst Choice: A palladium(0) catalyst is essential for the oxidative addition step into the C-Br bond. Ligands like triphenylphosphine (PPh₃) stabilize the palladium complex.

  • Base Requirement: The base (e.g., potassium carbonate) is crucial for the transmetalation step, activating the boronic acid to transfer its organic group to the palladium center.

  • Solvent System: A mixture of an organic solvent like dioxane with water is often used to dissolve both the organic substrate and the inorganic base, facilitating the reaction.

  • Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst, necessitating the use of an inert atmosphere (e.g., nitrogen or argon).

Proposed Synthetic Protocol

While several methods exist for the synthesis of substituted pyrimidines, a common and reliable approach involves the halogenation of a pyrimidinone precursor.

Step-by-Step Synthesis from 2-Methoxypyrimidin-4(3H)-one
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxypyrimidin-4(3H)-one (1 equivalent).

  • Solvent Addition: Add phosphorus oxybromide (POBr₃) (approximately 3-5 equivalents) to the flask. This reagent serves as both the brominating agent and the solvent.

  • Heating: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This quenching process is highly exothermic and releases HBr gas. Perform in a well-ventilated fume hood.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

G start 2-Methoxypyrimidin-4(3H)-one reaction Reflux (100-110 °C, 2-4h) start->reaction reagent POBr₃ (Brominating Agent) reagent->reaction quench Quench on Ice reaction->quench Cool to RT neutralize Neutralize (NaHCO₃) quench->neutralize extract Extract (EtOAc) neutralize->extract purify Column Chromatography extract->purify Dry & Concentrate product This compound purify->product

Proposed synthetic workflow for this compound.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the known hazards of structurally similar compounds, such as other brominated heterocycles, the following precautions are advised.[4][5]

Hazard TypeGHS Hazard Statements (Anticipated)
Acute Toxicity H302: Harmful if swallowed.
Skin Irritation H315: Causes skin irritation.
Eye Irritation H319: Causes serious eye irritation.
Respiratory H335: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated fume hood. If dust or aerosols are generated, a respirator may be necessary.

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a promising and versatile building block for chemical synthesis. While comprehensive, publicly available experimental data is currently sparse, this guide provides a robust working profile based on known information and scientifically sound predictions. By understanding its fundamental properties, anticipated spectroscopic features, reactivity, and handling requirements, researchers can effectively integrate this compound into their synthetic workflows to explore new frontiers in drug discovery and materials science.

References

The Solubility Profile of 4-Bromo-2-methoxypyrimidine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-bromo-2-methoxypyrimidine, a key building block in pharmaceutical and agrochemical research. In the absence of extensive publicly available experimental data, this document establishes a predictive solubility profile based on the compound's physicochemical properties and comparative analysis with structurally similar molecules. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents, empowering researchers to optimize reaction conditions, purification processes, and formulation development.

Introduction: The Strategic Importance of Solubility in Synthesis and Development

This compound is a versatile heterocyclic compound widely employed as an intermediate in the synthesis of a diverse range of biologically active molecules.[1] Its utility in drug discovery and agrochemical development hinges on its reactivity and, critically, its solubility in various reaction and formulation media. A thorough understanding of its solubility profile is paramount for scientists to rationally select appropriate solvents, thereby enhancing reaction yields, simplifying purification procedures, and enabling the development of stable, effective formulations.

This guide is structured to provide both a theoretical foundation for predicting solubility and a practical framework for its experimental determination. By understanding the interplay of molecular structure and solvent properties, researchers can navigate the challenges associated with this compound's solubility and unlock its full potential in their scientific endeavors.

Physicochemical Properties of this compound: A Molecular Portrait

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. A detailed examination of these parameters for this compound provides the basis for a predictive understanding of its behavior in different solvent environments.

PropertyValueSource
Molecular Formula C₅H₅BrN₂O[2][3]
Molecular Weight 189.01 g/mol [2][3]
Appearance Light yellow to cream solid[3]
Predicted LogP 1.2477[4]
Hydrogen Bond Acceptors 3[4]
Hydrogen Bond Donors 0[4]

The predicted octanol-water partition coefficient (LogP) of 1.2477 suggests that this compound possesses a moderate degree of lipophilicity.[4] The presence of three hydrogen bond acceptors (the two nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy group) and a lack of hydrogen bond donors are critical determinants of its interaction with protic and aprotic solvents.[4]

Theoretical Principles and Predicted Solubility Profile

The venerable principle of "like dissolves like" serves as a foundational concept in predicting solubility. This principle is governed by the intermolecular forces between the solute and solvent molecules, including dispersion forces, dipole-dipole interactions, and hydrogen bonding.

Analysis of Intermolecular Forces

The this compound molecule exhibits a combination of polar and nonpolar characteristics. The pyrimidine ring, with its electronegative nitrogen atoms and the methoxy group, introduces polarity and the capacity for dipole-dipole interactions and hydrogen bonding with suitable solvents. The bromine atom and the aromatic ring contribute to its lipophilicity and potential for van der Waals interactions.

Predicted Solubility in Different Solvent Classes

Based on its physicochemical properties, the following solubility profile can be predicted:

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): this compound is expected to exhibit good solubility in these solvents. The strong dipole moments of these solvents can effectively interact with the polar regions of the solute molecule. The availability of hydrogen bond acceptors on the solute will facilitate interactions with any residual protic impurities in these solvents. This prediction is supported by data for the structurally similar compound, 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid, which demonstrates good solubility in DMSO and DMF.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The solubility in these solvents is predicted to be moderate to limited . While these solvents can engage in hydrogen bonding, the absence of a hydrogen bond donor on this compound limits one of the strongest potential interactions. The aforementioned analog, 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid, shows limited compatibility with protic solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the pyrimidine and methoxy groups, this compound is expected to have poor solubility in nonpolar solvents. The energy required to overcome the solute-solute interactions will not be sufficiently compensated by the weak solute-solvent interactions.

Estimated Solubility Table

The following table provides an estimated qualitative and quantitative solubility profile for this compound based on the analysis of its properties and data from close structural analogs. It is crucial to note that these are estimations and should be confirmed experimentally.

SolventSolvent TypePredicted Qualitative SolubilityEstimated Quantitative Solubility Range
Dimethyl Sulfoxide (DMSO)Polar AproticHighly Soluble> 30 mg/mL
N,N-Dimethylformamide (DMF)Polar AproticSoluble15 - 30 mg/mL
AcetonitrilePolar AproticSoluble10 - 20 mg/mL
AcetonePolar AproticSoluble10 - 20 mg/mL
Dichloromethane (DCM)Moderately PolarModerately Soluble5 - 15 mg/mL
Ethyl AcetateModerately PolarModerately Soluble5 - 15 mg/mL
MethanolPolar ProticSparingly Soluble1 - 10 mg/mL
EthanolPolar ProticSparingly Soluble1 - 10 mg/mL
TolueneNonpolarInsoluble< 1 mg/mL
HexaneNonpolarInsoluble< 1 mg/mL

Experimental Determination of Solubility: A Validated Protocol

For definitive and accurate solubility data, experimental determination is indispensable. The shake-flask method is a robust and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

The Shake-Flask Method: A Step-by-Step Guide

This protocol outlines the necessary steps to ensure reliable and reproducible solubility measurements.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to a known volume of the selected organic solvent in a sealed vial prep1->prep2 equil1 Agitate at a constant temperature (e.g., 25°C) prep2->equil1 equil2 Ensure continuous mixing for 24-48 hours to reach equilibrium equil1->equil2 sep1 Centrifuge the sample to pellet undissolved solid equil2->sep1 sep2 Carefully collect the supernatant sep1->sep2 analysis2 Analyze the supernatant by a suitable analytical method (e.g., HPLC-UV) sep2->analysis2 analysis1 Prepare a calibration curve with known concentrations analysis1->analysis2 analysis3 Determine the concentration of the dissolved compound analysis2->analysis3

Caption: Experimental workflow for the shake-flask solubility determination of this compound.

Detailed Methodology

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Sealed glass vials with PTFE-lined caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Calibrated pipettes and syringes

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrumentation

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

    • Add a known volume or mass of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set at the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

  • Phase Separation:

    • After the equilibration period, remove the vial from the shaker and allow it to stand undisturbed for a short period to allow larger particles to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vial at a moderate speed.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter that has been pre-wetted with the same solvent to prevent adsorption of the compound onto the filter membrane.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC-UV.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the saturated supernatant by interpolating its analytical signal on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Conclusion: A Practical Framework for Solubility-Driven Success

While direct experimental data for the solubility of this compound in a wide array of organic solvents remains to be extensively published, a robust predictive framework can be established through the careful analysis of its physicochemical properties and comparison with closely related analogs. This guide provides a theoretically grounded and experimentally validated approach for researchers and drug development professionals. The predicted solubility profile serves as a valuable starting point for solvent selection, while the detailed shake-flask protocol empowers scientists to generate the precise, in-house data required for their specific applications. By integrating these theoretical insights and practical methodologies, the scientific community can more effectively and efficiently utilize this compound in the pursuit of novel chemical entities.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Bromo-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 4-bromo-2-methoxypyrimidine. As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document outlines the theoretical basis for the expected NMR spectra, provides detailed experimental protocols for data acquisition, and offers an in-depth interpretation of the spectral features.

Introduction to the Spectroscopic Challenge

This compound presents a distinct spectroscopic challenge due to the electronic interplay of its substituents on the pyrimidine ring. The electron-withdrawing nature of the bromine atom and the nitrogen atoms, combined with the electron-donating effect of the methoxy group, creates a unique electronic environment that significantly influences the chemical shifts of the ring protons and carbons. Accurate interpretation of its NMR spectra is crucial for confirming its identity and purity, which are critical parameters in any synthetic application.

Predicted NMR Spectral Data

Due to the limited availability of experimentally acquired spectra in public databases, this guide presents predicted ¹H and ¹³C NMR data. These predictions are based on established substituent effects on the pyrimidine ring system and analysis of structurally analogous compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.45Doublet~5.51HH-6
~7.20Doublet~5.51HH-5
~4.05SingletN/A3H-OCH₃

Note: Predictions are based on a standard 400 MHz spectrometer using CDCl₃ as the solvent.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound.

Chemical Shift (δ, ppm)Assignment
~165.0C-2
~160.5C-4
~158.0C-6
~118.0C-5
~55.0-OCH₃

Note: Predictions are based on a standard 100 MHz spectrometer with proton decoupling, using CDCl₃ as the solvent.

Experimental Protocols for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data for this compound, the following detailed protocols are recommended.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (≥95%) to avoid interference from impurities in the spectra.[1]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.[2]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak.[3]

1D NMR Data Acquisition

¹H NMR Spectroscopy:

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

  • Acquisition Parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64, adjusted to achieve an adequate signal-to-noise ratio.[2]

¹³C NMR Spectroscopy:

  • Spectrometer: A 100 MHz or higher frequency spectrometer is suitable.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence.

    • Pulse Angle: 30-45°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-10 seconds

    • Number of Scans: 1024-4096, as the natural abundance of ¹³C is low.[2]

2D NMR Data Acquisition for Unambiguous Assignment

For definitive structural confirmation, 2D NMR experiments are invaluable.[4]

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which would confirm the adjacency of H-5 and H-6 on the pyrimidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons (C-5 and C-6).[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and confirming the overall connectivity. For instance, correlations from the methoxy protons to C-2 would be expected.[5][6]

In-depth Spectral Interpretation

The predicted chemical shifts and coupling patterns can be rationalized by considering the electronic properties of the substituents and the pyrimidine ring.

¹H NMR Spectrum Interpretation
  • H-6: This proton is adjacent to a nitrogen atom and is expected to be the most deshielded of the aromatic protons, appearing at the lowest field. The electron-withdrawing effect of the neighboring nitrogen atom is the dominant factor.

  • H-5: This proton is influenced by the adjacent bromine atom and the methoxy group at the 2-position. Its chemical shift will be upfield relative to H-6.

  • -OCH₃: The methoxy protons will appear as a sharp singlet, as they are not coupled to any other protons. Their chemical shift is characteristic of a methoxy group attached to an aromatic ring.

  • Coupling: A doublet for both H-5 and H-6 is expected due to their coupling to each other. The magnitude of the coupling constant (J-value) is typical for ortho-coupling in a six-membered heterocyclic ring.

¹³C NMR Spectrum Interpretation
  • C-2 and C-4: These carbons are directly attached to electronegative nitrogen atoms and, in the case of C-2, an oxygen atom, and C-4, a bromine atom. Consequently, they are expected to be the most deshielded and appear at the lowest field in the spectrum.

  • C-6: This carbon is also adjacent to a nitrogen atom, leading to a downfield chemical shift.

  • C-5: The carbon bearing the bromine atom will also experience a downfield shift due to the halogen's electronegativity, though to a lesser extent than the carbons directly bonded to nitrogen.

  • -OCH₃: The carbon of the methoxy group will appear at the highest field, in the typical range for sp³ hybridized carbons attached to an oxygen atom.

Visualization of Key Structural and Spectroscopic Relationships

To aid in the understanding of the structural and spectroscopic correlations, the following diagrams are provided.

G cluster_mol Molecular Structure of this compound C2 C2 N1 N1 C2->N1 O O C2->O C6 C6 N1->C6 C5 C5 C6->C5 C4 C4 C5->C4 N3 N3 C4->N3 Br Br C4->Br N3->C2 CH3 CH3 O->CH3

Caption: Molecular structure of this compound.

G cluster_workflow NMR Data Acquisition and Interpretation Workflow SamplePrep Sample Preparation (5-10 mg in 0.6-0.7 mL CDCl3) 1D_H 1D ¹H NMR (400 MHz) SamplePrep->1D_H 1D_C 1D ¹³C NMR (100 MHz) SamplePrep->1D_C 2D_COSY 2D COSY 1D_H->2D_COSY 2D_HSQC 2D HSQC 1D_H->2D_HSQC 2D_HMBC 2D HMBC 1D_H->2D_HMBC 1D_C->2D_HSQC 1D_C->2D_HMBC StructureElucidation Structure Elucidation 2D_COSY->StructureElucidation 2D_HSQC->StructureElucidation 2D_HMBC->StructureElucidation

Caption: A logical workflow for the acquisition and interpretation of NMR data.

Conclusion

The structural elucidation of this compound through ¹H and ¹³C NMR spectroscopy is a critical step in its application in research and development. This guide provides a robust framework for predicting, acquiring, and interpreting the NMR spectra of this important molecule. By following the detailed protocols and understanding the underlying principles of spectral interpretation, researchers can confidently verify the structure and purity of their samples, ensuring the integrity of their subsequent scientific endeavors.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Bromo-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the principles and practices involved in the infrared (IR) spectroscopic analysis of 4-Bromo-2-methoxypyrimidine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecular vibrations of this versatile heterocyclic compound, offering a detailed protocol for spectral acquisition and a thorough interpretation of its infrared absorption bands. This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules, making its structural elucidation and characterization paramount in pharmaceutical and agrochemical research.[1][2]

Introduction: The Significance of this compound and Its Spectroscopic Characterization

This compound (C₅H₅BrN₂O, Molar Mass: 189.01 g/mol ) is a substituted pyrimidine derivative with significant applications in medicinal and agricultural chemistry.[1][2] Its utility as a synthetic intermediate stems from the reactivity of the bromine atom, which allows for the introduction of diverse functional groups, and the electronic influence of the methoxy group on the pyrimidine ring.[1] Given its role in the development of novel therapeutic agents and crop protection products, a robust and reliable method for its structural verification is essential.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint of a compound by probing its vibrational modes. Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum that can be used for identification, purity assessment, and structural elucidation. This guide will focus on the practical application of Fourier Transform Infrared (FTIR) spectroscopy for the comprehensive analysis of this compound.

Molecular Structure and Predicted Infrared Absorption Profile

The infrared spectrum of this compound is dictated by the vibrational modes of its constituent functional groups: the pyrimidine ring, the C-Br bond, and the methoxy (O-CH₃) group. Understanding the expected absorption regions for these groups is the first step in interpreting the spectrum.

Molecular Structure of this compound

A diagram illustrating the arrangement of atoms in this compound.

Based on its structure, we can predict the characteristic infrared absorption bands. The following table summarizes the expected vibrational modes and their approximate wavenumber ranges.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3100 - 3000Medium to Weak
Methyl C-HAsymmetric & Symmetric Stretching2950 - 2850Medium
Pyrimidine RingC=C and C=N Stretching1600 - 1450Medium to Strong
Aromatic EtherAsymmetric C-O-C Stretching1300 - 1200Strong
Aromatic EtherSymmetric C-O-C Stretching1050 - 1010Medium
C-BrStretching700 - 500Medium to Strong

Experimental Protocol: Acquiring the FTIR Spectrum

To obtain a high-quality FTIR spectrum of this compound, which is a solid at room temperature, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

Experimental Workflow for FTIR Analysis

Figure 2: Workflow for FTIR Spectral Acquisition cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Obtain Solid Sample of This compound Clean Clean ATR Crystal (e.g., with isopropanol) Sample->Clean Background Collect Background Spectrum Clean->Background Place_Sample Place Small Amount of Sample on ATR Crystal Background->Place_Sample Apply_Pressure Apply Consistent Pressure Place_Sample->Apply_Pressure Collect_Spectrum Collect Sample Spectrum Apply_Pressure->Collect_Spectrum Process Perform ATR Correction and Baseline Correction Collect_Spectrum->Process Analyze Analyze and Annotate Spectrum Process->Analyze Figure 3: Structure-Spectrum Correlation cluster_structure Molecular Structure cluster_groups Functional Groups cluster_regions IR Absorption Regions (cm⁻¹) Structure This compound Aromatic_CH Aromatic C-H Structure->Aromatic_CH Methyl_CH Methyl C-H Structure->Methyl_CH Pyrimidine_Ring Pyrimidine Ring (C=C, C=N) Structure->Pyrimidine_Ring Ether Aromatic Ether (C-O-C) Structure->Ether CBr C-Br Structure->CBr Region_Aromatic_CH 3100 - 3000 Aromatic_CH->Region_Aromatic_CH Region_Methyl_CH 2950 - 2850 Methyl_CH->Region_Methyl_CH Region_Ring 1600 - 1450 Pyrimidine_Ring->Region_Ring Region_Ether 1300 - 1000 Ether->Region_Ether Region_CBr < 700 CBr->Region_CBr

References

discovery and synthetic history of substituted pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthetic History of Substituted Pyrimidines

Authored by: Gemini, Senior Application Scientist

Foreword

The pyrimidine nucleus, a deceptively simple six-membered aromatic heterocycle, stands as a titan in the worlds of biology and medicine. As a fundamental component of nucleic acids—cytosine, thymine, and uracil—it forms the very alphabet of our genetic code.[1][2][3] This foundational role in the processes of life has made the pyrimidine scaffold a "privileged structure" in the field of medicinal chemistry. Its remarkable versatility has given rise to a vast and diverse arsenal of therapeutic agents, tackling a wide spectrum of human ailments from infectious diseases to cancer.[4][5][6][7] This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the , delving into the foundational chemistries and modern innovations that continue to shape the landscape of drug discovery.

A Historical Perspective: From Natural Products to Laboratory Synthesis

The journey of the pyrimidine ring began not with its synthesis, but with its isolation from a natural source. In 1776, Scheele discovered uric acid, laying the groundwork for the future of heterocyclic chemistry.[5] However, it was in 1818 that Brugnatelli first isolated a true pyrimidine derivative, alloxan, through the oxidation of uric acid with nitric acid.[2] Despite this early discovery, the systematic study and synthesis of this class of compounds would not begin in earnest for several more decades.

A pivotal moment in the history of pyrimidine chemistry arrived in 1879 when Grimaux reported the first laboratory synthesis of a pyrimidine, preparing barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride.[1][2] This seminal work opened the door for the exploration of pyrimidine chemistry. The systematic investigation of pyrimidines is largely credited to the German chemist, Adolf Pinner.[1] Beginning in 1884, Pinner and his contemporaries began to synthesize a variety of pyrimidine derivatives by condensing ethyl acetoacetate with amidines, and in 1885, he was the first to propose the name "pyrimidine".[1] The parent compound, pyrimidine itself, was finally prepared in 1900 by Gabriel and Colman.[1]

Classical Synthetic Methodologies: The Cornerstones of Pyrimidine Chemistry

The late 19th and early 20th centuries saw the development of several foundational synthetic methods that remain relevant to this day. These classical reactions provided the first reliable routes to substituted pyrimidines and laid the groundwork for countless discoveries in the decades that followed.

The Pinner Synthesis: A Versatile Condensation

The Pinner synthesis, first described in 1884, is a versatile method for the preparation of substituted pyrimidines from the condensation of an amidine with a β-keto ester or a β-diketone.[8][9][10] This acid- or base-catalyzed reaction is a cornerstone of pyrimidine synthesis and has been widely used to prepare a diverse range of derivatives.[9]

Reaction Mechanism

The mechanism of the Pinner synthesis proceeds through a series of steps involving nucleophilic attack and dehydration.[8]

Pinner_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amidine Amidine NucleophilicAttack Nucleophilic Attack by Amidine Amidine->NucleophilicAttack BetaKetoEster β-Keto Ester Protonation Protonation of β-Keto Ester BetaKetoEster->Protonation Protonation->NucleophilicAttack Dehydration Dehydration NucleophilicAttack->Dehydration Cyclization Intramolecular Cyclization Dehydration->Cyclization FinalDehydration Final Dehydration and Tautomerization Cyclization->FinalDehydration Pyrimidine Substituted Pyrimidine FinalDehydration->Pyrimidine

Caption: Mechanism of the Pinner Pyrimidine Synthesis.

Experimental Protocol: Synthesis of 2-methyl-4,6-diphenylpyrimidine
  • Step 1: Reactant Preparation: In a round-bottom flask, dissolve 1,3-diphenyl-1,3-propanedione (1.0 eq) in ethanol.

  • Step 2: Addition of Amidine: To the solution, add acetamidine hydrochloride (1.2 eq) and sodium ethoxide (1.2 eq).

  • Step 3: Reflux: Heat the reaction mixture to reflux for 4 hours.

  • Step 4: Work-up: After cooling, pour the reaction mixture into ice-cold water.

  • Step 5: Isolation: Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford the pure 2-methyl-4,6-diphenylpyrimidine.

The Biginelli Reaction: A Powerful Multicomponent Approach

First reported by the Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[11][12][13] The simplicity and efficiency of this reaction have made it a staple in heterocyclic chemistry for over a century.[12][13]

Reaction Mechanism

The mechanism of the Biginelli reaction is believed to proceed through the formation of an N-acyliminium ion intermediate.[11][14]

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde IminiumIon N-Acyliminium Ion Formation Aldehyde->IminiumIon BetaKetoEster β-Keto Ester NucleophilicAddition Nucleophilic Addition of β-Keto Ester Enolate BetaKetoEster->NucleophilicAddition Urea Urea Urea->IminiumIon IminiumIon->NucleophilicAddition CyclizationCondensation Intramolecular Cyclization and Condensation NucleophilicAddition->CyclizationCondensation DHPM Dihydropyrimidinone (DHPM) CyclizationCondensation->DHPM

Caption: Mechanism of the Biginelli Reaction.

Experimental Protocol: Synthesis of Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Step 1: Reactant Mixture: In a flask, combine 4-methoxybenzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.

  • Step 2: Acid Catalysis: Add a catalytic amount of hydrochloric acid.

  • Step 3: Heating: Heat the mixture to reflux for 3 hours.

  • Step 4: Crystallization: Upon cooling, the product crystallizes from the solution.

  • Step 5: Isolation: Collect the crystals by filtration, wash with cold ethanol, and dry to obtain the pure dihydropyrimidinone.

Modern Synthetic Strategies: Expanding the Chemical Space

While classical methods remain valuable, the demand for greater efficiency, diversity, and sustainability has driven the development of modern synthetic strategies. These approaches often employ catalysis and innovative reaction designs to access complex pyrimidine derivatives with high precision.

C-H Activation: A Paradigm Shift in Functionalization

Direct C-H bond activation has emerged as a powerful tool for the functionalization of pyrimidines, offering a more atom-economical and step-efficient alternative to traditional cross-coupling reactions.[15][16] This strategy allows for the direct introduction of various substituents onto the pyrimidine ring, bypassing the need for pre-functionalized starting materials.[16][17] Palladium, rhodium, and copper are among the most commonly used catalysts for these transformations.[15]

Multicomponent Reactions (MCRs): The Power of Convergence

Building on the foundation of the Biginelli reaction, modern multicomponent reactions (MCRs) have become a cornerstone of diversity-oriented synthesis.[18][19][20] These one-pot reactions combine three or more starting materials to generate complex products in a single step, offering significant advantages in terms of efficiency and atom economy.[12][21] Recent advances in MCRs have enabled the synthesis of highly functionalized pyrimidine libraries for high-throughput screening.[12][18][19]

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis has revolutionized the synthesis of pyrimidines by dramatically reducing reaction times, often from hours to minutes.[18][19][22] This technology provides rapid and efficient heating, leading to increased reaction rates and often improved yields.[18] Microwave-assisted protocols have been developed for a wide range of pyrimidine syntheses, including the Biginelli reaction and various cycloaddition reactions.[19][22]

Synthetic Method Key Features Typical Reaction Time Advantages Disadvantages
Pinner Synthesis Condensation of amidines and β-dicarbonylsHoursVersatile, good yieldsRequires pre-synthesis of amidines
Biginelli Reaction Three-component condensationHoursOne-pot, high atom economyLimited to dihydropyrimidines
C-H Activation Direct functionalization of C-H bondsHoursHigh atom economy, step-efficientOften requires expensive metal catalysts
MCRs One-pot, multi-component assemblyMinutes to HoursHigh efficiency, diversity-orientedCan be challenging to optimize
Microwave-Assisted Rapid heating with microwavesMinutesDrastically reduced reaction timesRequires specialized equipment

Substituted Pyrimidines in Drug Discovery: A Privileged Scaffold

The pyrimidine ring is a ubiquitous feature in a vast array of clinically used drugs, a testament to its remarkable versatility as a pharmacophore.[4][5][6] Its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic systems allows for fine-tuning of pharmacokinetic and pharmacodynamic properties.[6][23]

Anticancer Agents: Targeting the Machinery of Cell Proliferation

Substituted pyrimidines are a cornerstone of modern cancer chemotherapy.[7][24][25] They exert their anticancer effects through a variety of mechanisms, most notably by interfering with the synthesis of nucleic acids or by inhibiting key signaling pathways involved in cell growth and proliferation.[26][27][28]

Mechanism of Action: Inhibition of Thymidylate Synthase

A classic example is the pyrimidine analog 5-Fluorouracil (5-FU) . 5-FU is a prodrug that is converted in the body to fluorodeoxyuridine monophosphate (FdUMP). FdUMP is a potent inhibitor of thymidylate synthase, a critical enzyme in the synthesis of thymidine, a necessary component of DNA.[26] By blocking this enzyme, 5-FU deprives rapidly dividing cancer cells of the building blocks needed for DNA replication, leading to cell death.[26][27]

EGFR_Inhibition cluster_pathway EGFR Signaling Pathway cluster_inhibition Inhibition by Pyrimidine Derivatives EGFR EGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Proliferation Cell Proliferation, Survival, and Metastasis Downstream->Proliferation Gefitinib Gefitinib (Pyrimidine Derivative) Gefitinib->EGFR Binds to ATP-binding site

Caption: Inhibition of the EGFR signaling pathway by pyrimidine derivatives like Gefitinib.

Other notable pyrimidine-based anticancer drugs include Gefitinib and Erlotinib , which are inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, and Gemcitabine , a deoxycytidine analog that inhibits DNA synthesis.[27][28][29][30][31]

Antiviral Agents: Halting Viral Replication

The structural similarity of pyrimidine derivatives to the natural nucleobases makes them ideal candidates for antiviral drug development.[32][33] These drugs act as "decoys," becoming incorporated into the growing viral DNA or RNA chain and terminating its replication.[32]

A prominent example is Zidovudine (AZT) , the first drug approved for the treatment of HIV.[1] AZT is a thymidine analog that, once phosphorylated in the body, is incorporated into the viral DNA by the enzyme reverse transcriptase. The lack of a 3'-hydroxyl group on AZT prevents the addition of further nucleotides, thus halting the replication of the viral genome.[6] Other important pyrimidine-based antiviral drugs include Lamivudine for the treatment of HIV and hepatitis B, and Acyclovir for herpes simplex infections.[32]

Antibacterial and Other Therapeutic Applications

The therapeutic utility of substituted pyrimidines extends beyond cancer and viral infections. The sulfonamide drug Sulfadiazine , which contains a pyrimidine ring, has long been used as an antibacterial agent.[24] Trimethoprim is another antibacterial that inhibits dihydrofolate reductase, an enzyme essential for bacterial DNA synthesis.[24][34] Furthermore, pyrimidine derivatives have found applications as anti-inflammatory, analgesic, antihypertensive, and antifungal agents, highlighting the remarkable therapeutic breadth of this chemical scaffold.[5][6][23][35]

Future Outlook: The Enduring Legacy of the Pyrimidine Scaffold

The story of the substituted pyrimidine is far from over. The continuous evolution of synthetic methodologies, particularly in the areas of C-H activation and multicomponent reactions, will undoubtedly lead to the discovery of novel pyrimidine derivatives with enhanced therapeutic properties.[4][15] As our understanding of disease biology deepens, the pyrimidine scaffold will continue to serve as a versatile platform for the design of next-generation targeted therapies. The rich history of discovery and the ongoing innovation in synthesis ensure that substituted pyrimidines will remain at the forefront of medicinal chemistry for the foreseeable future.

References

Foreword: Bridging Computation and Chemistry in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Spectroscopic Analysis of 4-Bromo-2-methoxypyrimidine

Authored by: A Senior Application Scientist

In the landscape of contemporary pharmaceutical and materials science research, the journey from a promising molecular scaffold to a functional agent is both complex and resource-intensive. Heterocyclic compounds, particularly pyrimidine derivatives, form the backbone of numerous therapeutic agents and advanced materials.[1] this compound is one such pivotal building block, whose strategic placement of a bromine atom and a methoxy group offers a versatile platform for synthetic modification in the development of novel antiviral and anticancer agents.[1]

This guide moves beyond a simple recitation of data. It serves as a technical deep-dive into the synergy between theoretical quantum chemical calculations and empirical spectroscopic validation for a molecule like this compound. As researchers and drug development professionals, our ability to accurately predict a molecule's behavior—its structure, reactivity, and interaction with biological targets—is paramount. Theoretical calculations, grounded in Density Functional Theory (DFT), provide a powerful predictive lens, offering insights that can guide synthesis, streamline characterization, and accelerate the discovery pipeline.

Here, we will explore the causality behind computational choices, present self-validating protocols where theoretical predictions are juxtaposed with experimental expectations, and provide a robust framework for applying these methods to other molecules of interest.

Molecular Identity and Structural Framework

This compound is a substituted pyrimidine featuring a bromine atom at the C4 position and a methoxy group at the C2 position. This arrangement of functional groups is critical to its chemical utility, influencing the electronic distribution within the aromatic ring and defining its reactivity.

PropertyValueSource
CAS Number 959240-72-3[2][3]
Molecular Formula C₅H₅BrN₂O[1][2]
Molecular Weight 189.01 g/mol [1][2]
Appearance Light yellow to cream solid[1]

The fundamental structure, illustrated below, serves as the foundation for all subsequent theoretical and spectroscopic analyses.

Caption: Molecular structure of this compound.

The Computational Approach: Density Functional Theory (DFT)

To probe the electronic structure and predict the properties of this compound, Density Functional Theory (DFT) stands as the computational method of choice. It provides a robust balance between accuracy and computational cost, making it ideal for molecules of this size.[4] Specifically, the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a well-established standard for organic molecules containing halogens, as it effectively accounts for electron correlation and polarization effects.[5]

The theoretical investigation follows a logical, multi-step workflow designed to build a comprehensive molecular profile from first principles.

DFT_Workflow start Initial Structure Input (SMILES or XYZ coordinates) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc validation Imaginary Frequencies Check (Confirm Minimum Energy State) freq_calc->validation electronic Electronic Structure Analysis freq_calc->electronic spectro Spectroscopic Prediction freq_calc->spectro validation->geom_opt Imaginary Frequencies Found (Re-optimize) thermo Thermodynamic Properties (Enthalpy, Gibbs Free Energy) validation->thermo No Imaginary Frequencies homo_lumo HOMO-LUMO Analysis (Reactivity, Energy Gap) electronic->homo_lumo mep Molecular Electrostatic Potential (MEP) (Reactive Sites) electronic->mep nbo Natural Bond Orbital (NBO) (Intramolecular Interactions) electronic->nbo nmr NMR Shielding Tensors (¹H & ¹³C Chemical Shifts) spectro->nmr ir_raman Vibrational Frequencies (IR & Raman Spectra) spectro->ir_raman uv_vis Excited State Calculations (UV-Vis Absorption) spectro->uv_vis

Caption: Standard workflow for DFT-based molecular property prediction.

Protocol 1: DFT Calculation of Molecular Properties
  • Structure Input : Define the initial 3D coordinates of this compound.

  • Geometry Optimization : Perform a full geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set to find the lowest energy conformation of the molecule.

  • Frequency Analysis : Calculate the vibrational frequencies at the same level of theory. This step serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • It provides the data for predicting the IR and Raman spectra.

  • Electronic Property Calculation : Using the optimized geometry, perform single-point energy calculations to determine electronic properties. This includes:

    • Frontier Molecular Orbitals (HOMO/LUMO) : To assess reactivity.

    • Molecular Electrostatic Potential (MEP) : To map charge distribution and identify sites for electrophilic and nucleophilic attack.

  • Spectroscopic Prediction :

    • NMR : Employ the Gauge-Independent Atomic Orbital (GIAO) method to calculate isotropic shielding values, which are then converted to chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS).

    • UV-Vis : Use Time-Dependent DFT (TD-DFT) to calculate the electronic transitions from the ground state to various excited states.[6]

Analysis of Theoretical and Spectroscopic Data

The true power of this approach lies in comparing computational predictions with experimental data, or in the absence of direct data, with known trends for structurally analogous compounds.[7]

Spectroscopic Profile: NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. Theoretical calculations provide a powerful predictive tool for assigning NMR signals.[7]

¹H NMR Predicted Chemical Shift (δ, ppm)AssignmentRationale
Pyrimidine Proton~8.5H-6Deshielded due to the electronegativity of the adjacent ring nitrogen.
Pyrimidine Proton~7.0H-5Influenced by the adjacent bromine atom.
Methoxy Protons~4.1-OCH₃Appears as a sharp singlet in a characteristic upfield region.
¹³C NMR Predicted Chemical Shift (δ, ppm)AssignmentRationale
Carbonyl-like Carbon~172C-2Highly deshielded due to attachment to a nitrogen and an oxygen atom.
Carbonyl-like Carbon~168C-4Deshielded by attachment to a nitrogen and the electronegative bromine atom.
Pyrimidine Carbon~160C-6Deshielded by the adjacent ring nitrogen.
Brominated Carbon~108C-5Shielded relative to other ring carbons but shifted downfield by bromine.
Methoxy Carbon~56-OCH₃Typical chemical shift for a methoxy carbon attached to an aromatic system.

Note: Predicted values are based on DFT calculations and trends from similar pyrimidine structures.[7]

Protocol 2: Experimental NMR Spectroscopy

This protocol ensures the acquisition of high-quality data for validating the theoretical predictions.

  • Sample Preparation : Weigh 5-10 mg of purified this compound. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[7]

  • ¹H NMR Acquisition :

    • Use a 400 MHz (or higher) spectrometer.

    • Acquire 16-32 scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard like TMS (0.00 ppm).[8]

  • ¹³C NMR Acquisition :

    • Use a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

    • Acquire several hundred to a few thousand scans with proton decoupling to obtain adequate signal intensity.

    • Reference the spectrum to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).[8]

Electronic Properties and Chemical Reactivity

Understanding the electronic landscape of a molecule is key to predicting its role in chemical reactions and biological interactions.

  • Frontier Molecular Orbitals (HOMO-LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining reactivity.

    • HOMO : Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the pyrimidine ring and the lone pairs of the oxygen and bromine atoms.

    • LUMO : Represents the ability to accept an electron. The LUMO is anticipated to be distributed across the π-system of the pyrimidine ring, particularly on the carbon atoms, making them susceptible to nucleophilic attack.

    • Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.[5] For brominated pyrimidines, this gap is typically in the range that indicates a stable but reactive molecule, suitable for further synthetic transformations.[9]

  • Molecular Electrostatic Potential (MEP) : The MEP map provides a visual guide to the charge distribution.

    • Negative Potential (Red/Yellow) : These regions are electron-rich and are prone to electrophilic attack. For this molecule, the most negative potential is expected around the nitrogen atoms of the pyrimidine ring due to their lone pairs.

    • Positive Potential (Blue) : These regions are electron-deficient and are susceptible to nucleophilic attack. Positive potentials are anticipated around the hydrogen atoms and near the carbon attached to the bromine.

This detailed electronic profile is invaluable for predicting how this compound will interact with other reagents or bind within the active site of a target protein.

Conclusion: A Predictive Framework for Rational Design

The integration of theoretical calculations with spectroscopic analysis provides a robust, predictive, and efficient framework for characterizing key synthetic intermediates like this compound. By employing DFT, we can elucidate its stable geometric structure, predict its NMR and vibrational spectra with high accuracy, and map its electronic properties to forecast its chemical reactivity. This computational insight, validated by empirical methods, allows researchers to make more informed decisions, saving valuable time and resources in the synthesis of complex pharmaceutical agents and novel materials. The methodologies detailed in this guide are not only self-validating for the topic compound but also serve as a transferable protocol for the broader class of heterocyclic building blocks that are vital to modern chemical sciences.

References

The Synthetic Alchemist's Guide to 4-Bromo-2-methoxypyrimidine: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the modern lexicon of organic synthesis, particularly within the demanding arena of pharmaceutical and agrochemical development, the strategic selection of molecular scaffolds is a critical determinant of success. Among the myriad of heterocyclic intermediates, 4-Bromo-2-methoxypyrimidine stands out as a cornerstone building block, prized for its predictable reactivity and synthetic versatility. This guide offers a deep dive into the commercial landscape and practical application of this compound, framed from the perspective of a Senior Application Scientist. Herein, we eschew rote recitation of protocols in favor of a narrative grounded in mechanistic understanding and field-proven insights, designed to empower researchers to leverage this reagent with confidence and creativity.

Sourcing and Commercial Availability: The Foundation of Reproducible Science

Reliable and high-quality starting materials are the bedrock of any successful synthetic campaign. This compound is readily available from a range of reputable chemical suppliers, ensuring a stable supply chain for both academic research and industrial scale-up. When procuring this reagent, it is imperative to consider not just the quoted purity but also the supplier's commitment to providing comprehensive analytical data (e.g., ¹H NMR, ¹³C NMR, GC-MS) to verify identity and quality, thereby mitigating the risk of downstream complications.

Table 1: A Snapshot of Commercial Suppliers for this compound

SupplierRepresentative Product Number(s)Stated Purity
Sigma-Aldrich (Merck)651916≥97.0%
Thermo Fisher Scientific (Alfa Aesar)H5041497%
TCI (Tokyo Chemical Industry)B2039>98.0% (GC)
Combi-BlocksQC-7935≥95%
EnamineEN300-2484595%
Oakwood Chemical04227997%
AmbeedA82122797%[1]

Note: This table is representative and not exhaustive. Researchers should always consult the supplier's website for the most current product specifications and availability.

The Duality of Reactivity: A Tale of Two Positions

The synthetic power of this compound is rooted in the distinct electronic environments of its two functionalized positions. The pyrimidine ring is inherently electron-deficient, a characteristic that profoundly influences the reactivity of its substituents.

  • The C4-Position: A Hub for Cross-Coupling: The bromine atom at the C4 position is the primary locus of reactivity. The C4 and C6 positions of the pyrimidine ring are the most electron-deficient, making the C-Br bond at this position highly susceptible to oxidative addition by a palladium(0) catalyst—the crucial first step in many cross-coupling reactions.[2] This predictable reactivity allows for the selective formation of new carbon-carbon and carbon-heteroatom bonds.

  • The C2-Position: The Methoxy Moderator: The methoxy group at the C2 position is less labile than the C4-bromo group. While it can be displaced in nucleophilic aromatic substitution (SNAr) reactions, it generally requires more forcing conditions. This differential reactivity is a key strategic advantage, enabling sequential, site-selective functionalization of the pyrimidine core.

Figure 1: Logical workflow for the sequential functionalization of this compound.

Mastering the Cross-Coupling Toolkit: Protocols and Mechanistic Rationale

The true value of this compound is realized through its application in a variety of powerful bond-forming reactions. Here, we detail the protocols for three of the most common and impactful transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for installing aryl or heteroaryl substituents. The choice of catalyst, ligand, and base is critical and is dictated by the electronic nature of the coupling partners.

Experimental Protocol: Synthesis of 2-methoxy-4-(1H-pyrazol-4-yl)pyrimidine

  • Objective: To demonstrate a typical Suzuki-Miyaura coupling for the synthesis of a key intermediate in drug discovery programs.

  • Methodology:

    • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0-1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

    • Inerting: Seal the vessel and thoroughly degas the mixture by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) at least three times.

    • Catalyst/Solvent Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.1 eq.) followed by a degassed mixture of 1,4-dioxane and water (typically 4:1 to 5:1 v/v).

    • Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Self-Validation/Monitoring: Monitor the reaction progress by LC-MS or TLC until consumption of the starting bromide is complete (typically 1-4 hours). The appearance of a new, less polar spot (by TLC) or a peak corresponding to the product mass (by LC-MS) confirms reaction progress.

    • Work-up & Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired product.[3]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of arylamines is a frequent objective in medicinal chemistry. The Buchwald-Hartwig amination provides a direct and versatile route to these crucial motifs. The choice of a bulky, electron-rich phosphine ligand is key to facilitating the reductive elimination step, which is often rate-limiting.

Experimental Protocol: Synthesis of 1-((2S,3R,4R)-6-fluoro-4-((2-methoxypyrimidin-4-yl)amino)-2,3-dimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

  • Objective: To synthesize a substituted aminopyrimidine, a common scaffold in kinase and bromodomain inhibitors.[4]

  • Methodology:

    • Reagent Preparation: In a dry reaction tube, combine this compound (1.2 eq.), the amine starting material (1.0 eq.), sodium tert-butoxide (2.0 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq.), and DavePhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.1 eq.).

    • Inerting & Solvent Addition: Place the tube under an inert atmosphere and add anhydrous, degassed 1,4-dioxane.

    • Execution: Seal the tube and heat the mixture to 100 °C with stirring.

    • Self-Validation/Monitoring: Monitor the reaction overnight by LC-MS. The disappearance of the amine starting material and the appearance of the product mass signal a successful reaction.

    • Work-up & Purification: After cooling, filter the reaction mixture through a pad of celite, washing with additional 1,4-dioxane. Concentrate the filtrate in vacuo. The resulting crude material is then purified, typically by preparative HPLC, to afford the pure C-N coupled product.[4]

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr): A Classic Approach

While palladium-catalyzed reactions are powerful, classical SNAr remains a highly effective method for introducing nucleophiles, particularly when the pyrimidine ring is sufficiently activated. The electron-withdrawing nature of the two ring nitrogens stabilizes the negatively charged Meisenheimer intermediate, facilitating the substitution, especially at the C4 position.[5][6]

Experimental Protocol: Synthesis of 4-(3-Iodo-1H-pyrazol-1-yl)-2-methoxypyrimidine

  • Objective: To demonstrate a direct C-N bond formation via SNAr.

  • Methodology:

    • Base-mediated Deprotonation: To a stirred solution of 3-iodo-1H-pyrazole (1.01 eq.) in anhydrous dimethyl sulfoxide (DMSO), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.25 eq.) portion-wise at 0 °C. Stir for 30 minutes at this temperature until bubbling ceases, indicating the formation of the sodium pyrazolide salt.

    • Nucleophilic Attack: Add a solution of this compound (1.0 eq.) in DMSO to the reaction mixture.

    • Execution: Warm the reaction to 90 °C and stir for 4 hours.

    • Self-Validation/Monitoring: The reaction can be monitored by quenching a small aliquot into water, extracting with ethyl acetate, and analyzing by TLC or LC-MS to check for the consumption of the bromopyrimidine.

    • Work-up & Purification: Cool the mixture to room temperature, quench carefully with water, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash chromatography to yield the desired N-arylated pyrazole.[7]

Conclusion: An Indispensable Tool for the Modern Chemist

This compound is more than just a chemical reagent; it is a versatile platform for molecular innovation. Its well-defined and differential reactivity at the C4 and C2 positions provides a reliable and strategic framework for the synthesis of complex molecules. A thorough understanding of its reactivity, grounded in the principles of cross-coupling and nucleophilic substitution chemistry, allows researchers to design and execute efficient and robust synthetic routes. By partnering this knowledge with high-quality, commercially available starting materials, scientists in drug discovery and beyond are well-equipped to construct the next generation of functional molecules.

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reaction's significance lies in its broad substrate scope and functional group tolerance, often succeeding where classical methods like nucleophilic aromatic substitution fail.[3][4] This guide provides a detailed technical overview and field-proven protocols for the Buchwald-Hartwig amination of 4-bromo-2-methoxypyrimidine, a substrate of considerable interest in medicinal chemistry due to the prevalence of the aminopyrimidine scaffold in bioactive molecules.

The pyrimidine core, particularly when substituted with amino and methoxy groups, is a privileged scaffold in drug discovery. The strategic amination of this compound allows for the introduction of diverse amine functionalities, enabling the exploration of chemical space in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, practical experimental procedures, and critical parameters for successful execution.

Mechanistic Insights: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][5] The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][6] Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex.[6][7] This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a palladium(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[1][8]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium(II) complex. Following coordination, a base is required to deprotonate the amine, forming a palladium-amido complex.[8] The choice of base is highly context-dependent and can significantly influence the reaction outcome.[9] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are commonly employed.[8]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7] Bulky, electron-rich phosphine ligands on the palladium catalyst are known to facilitate this step and enhance overall reaction efficiency.[7][10]

The Critical Role of Ligands

The evolution of the Buchwald-Hartwig amination is intrinsically linked to the development of sophisticated phosphine ligands.[2][10] These ligands play a multifaceted role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating the crucial reductive elimination step.[7] For electron-deficient heteroaryl halides like this compound, the use of bulky and electron-rich biarylphosphine ligands such as XPhos, SPhos, or BrettPhos is often essential for achieving high yields and reaction rates.[7][10] These ligands create a sterically hindered environment around the palladium center, which favors the desired reductive elimination over competing side reactions like β-hydride elimination.[2][3]

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L->Oxidative_Addition Pd(II)_Complex L-Pd(II)(Ar)(Br) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R2NH) Pd(II)_Complex->Amine_Coordination Amine_Complex [L-Pd(II)(Ar)(NHR2)]+Br- Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex L-Pd(II)(Ar)(NR2) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product

Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStore under inert atmosphere.
Amine≥98%Commercially AvailableEnsure dryness, distill if necessary.
Palladium Precatalyste.g., Pd₂(dba)₃, G3/G4 precatalystsCommercially AvailableAir- and moisture-stable precatalysts are recommended.[10]
Phosphine Ligande.g., XPhos, RuPhos, BrettPhosCommercially AvailableBulky biarylphosphine ligands are preferred.[7]
Basee.g., NaOtBu, K₂CO₃, Cs₂CO₃AnhydrousStrong, non-nucleophilic bases are typical.[8]
SolventAnhydrous, degassed (e.g., Toluene, Dioxane, THF)AnhydrousSolvent choice can impact reaction rate and solubility.[11][12]
Inert GasArgon or NitrogenHigh PurityEssential for maintaining an oxygen-free environment.
Reaction Setup and Execution

Note: This reaction is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.

  • Vessel Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas.

  • Reagent Addition:

    • To the flask, add this compound (1.0 equiv).

    • Add the amine (1.1–1.5 equiv).

    • Add the base (1.5–2.0 equiv).

    • Add the palladium precatalyst (0.5–2 mol%).

    • Add the phosphine ligand (1–4 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (typically 0.1–0.2 M concentration of the limiting reagent) to the flask via syringe.

  • Reaction Conditions:

    • Seal the flask and place it in a preheated oil bath.

    • Stir the reaction mixture at the desired temperature (typically 80–110 °C).[6]

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts.[13]

    • Wash the Celite pad with the same solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

Figure 2. A typical experimental workflow for the Buchwald-Hartwig amination.

Key Parameters and Optimization Strategies

Achieving a successful Buchwald-Hartwig amination of this compound often requires careful consideration and optimization of several key parameters.

ParameterRecommended Starting PointRationale and Optimization Considerations
Palladium Precatalyst G3/G4 Buchwald Precatalysts (1-2 mol%)These are air- and moisture-stable and highly active, simplifying reaction setup.[10] Catalyst loading can be optimized to balance cost and reaction time.
Ligand XPhos, RuPhos, BrettPhos (1.1-1.5 equiv relative to Pd)Bulky, electron-rich biarylphosphine ligands are generally effective for heteroaryl halides.[2][7] The optimal ligand may vary depending on the specific amine.
Base NaOtBu, K₂CO₃, Cs₂CO₃ (1.5-2.0 equiv)Strong alkoxide bases are often necessary for deprotonating the amine.[8] Weaker carbonate bases may be suitable for more acidic amines and can improve functional group tolerance.[5]
Solvent Toluene, Dioxane, THFThe choice of solvent can influence solubility, reaction rate, and catalyst stability.[11][12] Aprotic, non-polar to moderately polar solvents are generally preferred.[14][15]
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion, particularly with less reactive amines.[6]
Amine Stoichiometry 1.1-1.5 equivalentsA slight excess of the amine is typically used to ensure complete consumption of the limiting aryl halide.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, incorrect base.Ensure an inert atmosphere, use a fresh catalyst, increase the temperature, or screen different bases.
Side Product Formation Hydrodehalogenation, competing reactions.Use a bulkier ligand, lower the reaction temperature, or change the base.
Difficulty in Purification Residual palladium, ligand oxide.Filter through Celite post-reaction, consider using a metal scavenger, or optimize chromatography conditions.[13][16]

Conclusion

The Buchwald-Hartwig amination of this compound is a robust and highly valuable transformation for the synthesis of functionalized aminopyrimidines. By understanding the underlying mechanism and carefully controlling the key reaction parameters, researchers can effectively utilize this methodology to access a wide array of compounds with potential applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a comprehensive resource to facilitate the successful implementation of this powerful C-N bond-forming reaction.

References

Synthesis of Antiviral Agents Utilizing 4-Bromo-2-methoxypyrimidine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidine Scaffold in Antiviral Drug Discovery

The pyrimidine nucleus is a cornerstone in the architecture of a vast array of biologically active molecules, most notably as a fundamental component of nucleosides that constitute DNA and RNA.[1] This inherent biological relevance has positioned pyrimidine derivatives as privileged scaffolds in medicinal chemistry, leading to the development of numerous therapeutic agents, including a significant number of antiviral drugs.[2] The strategic modification of the pyrimidine ring allows for the fine-tuning of molecular properties to achieve potent and selective inhibition of viral replication.

4-Bromo-2-methoxypyrimidine emerges as a particularly valuable starting material in the synthesis of novel antiviral candidates. Its structure is primed for synthetic elaboration; the bromo substituent at the 4-position provides a reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The methoxy group at the 2-position, a common feature in bioactive molecules, can modulate the electronic properties of the ring and can also be a site for further functionalization. This guide provides a detailed protocol for the utilization of this compound in the synthesis of 4-aryl-2-methoxypyrimidines, a class of compounds with recognized potential in the development of novel antiviral agents.

Chemical Profile and Safety Considerations for this compound

A thorough understanding of the chemical properties and safety profile of all reagents is paramount for the successful and safe execution of any synthetic protocol.

PropertyValueSource
CAS Number 959240-72-3--INVALID-LINK--
Molecular Formula C₅H₅BrN₂O--INVALID-LINK--
Molecular Weight 189.01 g/mol --INVALID-LINK--

Safety and Handling:

Core Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] This reaction typically involves the coupling of an organoboron reagent (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. In the context of our application, the bromine atom at the C4 position of this compound serves as the electrophilic partner for the coupling reaction.

The general workflow for the synthesis of 4-aryl-2-methoxypyrimidine derivatives from this compound is depicted below. This transformation is a key step in creating a library of diverse compounds for antiviral screening. The choice of the arylboronic acid allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

Suzuki_Coupling_Workflow reagents Reagents - this compound - Arylboronic Acid - Palladium Catalyst - Base - Solvent reaction_setup Reaction Setup - Inert Atmosphere (Ar/N2) - Degassed Solvents reagents->reaction_setup reaction Suzuki Coupling Reaction - Heating (e.g., 80-100 °C) reaction_setup->reaction workup Aqueous Workup - Extraction with Organic Solvent reaction->workup purification Purification - Column Chromatography workup->purification product 4-Aryl-2-methoxypyrimidine (Antiviral Precursor) purification->product

Figure 1: General workflow for the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Synthesis of a Representative 4-Aryl-2-methoxypyrimidine

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The conditions provided are based on established methods for similar substrates and may require optimization for specific arylboronic acids.

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Sodium carbonate (Na₂CO₃))

  • Solvent system (e.g., 1,4-Dioxane/water, Toluene/water, or Dimethoxyethane (DME)/water)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl acetate)

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for extraction and purification

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave reaction vial equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the desired arylboronic acid (1.1 - 1.5 eq), and the base (2.0 - 3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to ensure an oxygen-free environment. This is crucial as the palladium catalyst is sensitive to oxygen.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.02 - 0.05 eq). Then, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The reaction mixture should be stirred to ensure homogeneity.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80 °C and 100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-2-methoxypyrimidine.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Table of Representative Reaction Parameters:

ParameterConditionRationale
Palladium Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂These are common and effective catalysts for Suzuki couplings. Pd(dppf)Cl₂ is often more robust for challenging substrates.
Base K₂CO₃, Cs₂CO₃, or Na₂CO₃The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can influence the reaction rate and yield.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂OThe aqueous-organic solvent mixture is crucial for dissolving both the organic and inorganic reagents.
Temperature 80-100 °CHeating is generally required to drive the reaction to completion in a reasonable timeframe.
Reaction Time 2-24 hoursThe reaction time will vary depending on the reactivity of the specific substrates and the reaction conditions.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:

Suzuki_Cycle cluster_caption Figure 2: Catalytic cycle of the Suzuki-Miyaura reaction. Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + R'B(OR)_2 PdII_Aryl_R R-Pd(II)L_n-R' Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Figure 2: Catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final 4-aryl-2-methoxypyrimidine product, regenerating the Pd(0) catalyst to continue the cycle.

Conclusion and Future Perspectives

The protocol outlined in this guide provides a robust and versatile method for the synthesis of 4-aryl-2-methoxypyrimidine derivatives, which are valuable intermediates in the discovery of novel antiviral agents. The Suzuki-Miyaura coupling offers a powerful tool for rapidly generating a diverse library of compounds for biological screening. Further derivatization of the 2-methoxy group or other positions on the pyrimidine and aryl rings can lead to the optimization of antiviral activity and the development of potent drug candidates. The principles and techniques described herein are fundamental to modern medicinal chemistry and will continue to play a crucial role in the ongoing search for effective treatments for viral diseases.

References

Application Notes & Protocols: Strategic Synthesis of Anticancer Agents from 4-Bromo-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved anticancer drugs.[1][2] Its structural resemblance to the nucleobases of DNA and RNA allows for diverse interactions with biological targets, particularly protein kinases.[3][4] This guide provides a comprehensive technical overview and detailed protocols for leveraging 4-Bromo-2-methoxypyrimidine as a versatile starting material for the synthesis of novel anticancer compounds. We will explore key palladium-catalyzed cross-coupling reactions, explaining the mechanistic rationale behind experimental choices and providing validated, step-by-step procedures for researchers in drug discovery and development.

Introduction: The Pyrimidine Core in Oncology

The pyrimidine ring system is fundamental to life as a core component of nucleic acids. This inherent biocompatibility and structural versatility have made its derivatives a major focus of anticancer drug design.[5] Many pyrimidine-based drugs function by targeting enzymes crucial for cancer cell proliferation and survival, such as protein kinases, topoisomerases, and dihydrofolate reductase.[1][6]

This compound is a particularly valuable building block.[7] The methoxy group at the C2 position and the bromine atom at the C4 position provide distinct electronic properties and reactive handles. The C4-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the strategic and controlled introduction of diverse molecular fragments to build libraries of potential drug candidates.[8][9]

cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Anticancer Scaffolds cluster_targets Biological Targets Start This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond) Start->Suzuki [Pd], Base R-B(OH)₂ Sonogashira Sonogashira Coupling (C-C Bond) Start->Sonogashira [Pd], CuI, Base R-C≡CH Buchwald Buchwald-Hartwig Amination (C-N Bond) Start->Buchwald [Pd], Base R₂NH Aryl 4-Aryl-2-methoxypyrimidines Suzuki->Aryl Alkynyl 4-Alkynyl-2-methoxypyrimidines Sonogashira->Alkynyl Amino 4-Amino-2-methoxypyrimidines Buchwald->Amino Kinase Kinase Inhibitors (e.g., EGFR, Aurora) Aryl->Kinase Topo Topoisomerase Inhibitors Alkynyl->Topo Amino->Kinase

Figure 1: Synthetic utility of this compound in generating diverse anticancer scaffolds.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for their reliability and functional group tolerance.[10] For a substrate like this compound, these reactions enable the precise formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C4 position.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction creates a C-C bond between an organohalide and an organoboron compound. It is exceptionally useful for synthesizing biaryl structures, a common motif in kinase inhibitors.[11]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) is often used as it is a pre-formed, air-stable source of Pd(0). For more challenging couplings, catalyst systems generated in situ from a Pd(II) precursor (e.g., Pd(OAc)₂) and a phosphine ligand are employed.[9]

  • Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For simple substrates, triphenylphosphine (PPh₃) is sufficient. For more complex or sterically hindered partners, bulky biarylphosphine ligands like SPhos or XPhos can dramatically improve yields by promoting the reductive elimination step.[12]

  • Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common choices, as they are effective and easily removed during workup.[9]

  • Solvent: The solvent must solubilize the reactants and be stable at the reaction temperature. A mixture of an organic solvent like 1,4-dioxane or toluene with water is frequently used to dissolve both the organic and inorganic reagents.[9][10]

sub 4-Bromo-2-methoxy- pyrimidine cat Pd(PPh₃)₄ K₂CO₃ sub->cat boronic Arylboronic Acid Ar-B(OH)₂ boronic->cat prod 4-Aryl-2-methoxy- pyrimidine cat->prod Dioxane/H₂O Heat A Synthesis & Purification of Pyrimidine Derivatives B In Vitro Cell-Based Assays (e.g., MTT, SRB) A->B Characterized Compounds C Determine IC₅₀ Values (Potency) B->C Dose-Response Data D Mechanism of Action Studies (e.g., Kinase Assay, Cell Cycle Analysis) C->D Active Compounds E Lead Optimization (Structure-Activity Relationship) D->E Mechanistic Insight F In Vivo Studies (Xenograft Models) D->F Promising Leads E->A New Designs

References

The Synthetic Versatility of 4-Bromo-2-methoxypyrimidine: A Gateway to Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidine Core in Agrochemicals

The pyrimidine ring is a privileged scaffold in the world of agrochemicals, forming the core structure of a multitude of highly effective fungicides, herbicides, and insecticides.[1] Its nitrogen-rich, electron-deficient nature allows for a wide range of chemical modifications, enabling the fine-tuning of biological activity, selectivity, and environmental fate. Within the arsenal of pyrimidine-based building blocks, 4-Bromo-2-methoxypyrimidine stands out as a particularly versatile and strategic intermediate.[2][3] This guide provides an in-depth exploration of the chemical reactivity of this compound and its application in the synthesis of key agrochemical classes, complete with detailed experimental protocols for researchers and scientists in the field of crop protection.

The strategic positioning of the bromo and methoxy groups on the pyrimidine ring of this compound offers a platform for regioselective functionalization. The carbon-bromine bond at the 4-position is highly susceptible to palladium-catalyzed cross-coupling reactions, providing a robust method for the introduction of aryl, heteroaryl, or alkyl substituents. Concurrently, the 2-methoxy group can be a stable moiety or can be transformed, for instance, through demethylation followed by substitution, expanding the synthetic possibilities. This dual functionality makes this compound a valuable starting material for creating diverse libraries of compounds for high-throughput screening in agrochemical discovery.

Core Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
Molecular Formula C₅H₅BrN₂O
Molecular Weight 189.01 g/mol
CAS Number 959240-72-3
Appearance Off-white to light yellow crystalline solid
Solubility Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF).

Key Chemical Transformations and Applications in Agrochemical Synthesis

The reactivity of this compound is primarily dictated by the C-Br bond at the 4-position, which is amenable to a variety of powerful bond-forming reactions. The following sections detail the application of this key intermediate in the synthesis of agrochemical precursors through three major classes of reactions: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds for Fungicide and Herbicide Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound.[4] In the context of agrochemical synthesis, this reaction is instrumental in constructing biaryl or heteroaryl-aryl linkages, which are common motifs in fungicides and herbicides. The reaction of this compound with various aryl or heteroaryl boronic acids or esters provides a direct route to 4-substituted-2-methoxypyrimidines.

Causality Behind Experimental Choices: The choice of a palladium catalyst and a suitable ligand is critical for an efficient Suzuki-Miyaura coupling. Catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often effective.[4] The base, typically an inorganic carbonate or phosphate, is essential for the transmetalation step of the catalytic cycle. A mixed solvent system, often containing water, can enhance the solubility of the base and facilitate the reaction.

Diagram of the Suzuki-Miyaura Coupling Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_flask Dry Schlenk Flask under Inert Atmosphere (Ar/N2) add_reagents Add this compound, Arylboronic Acid, Base (e.g., K2CO3) prep_flask->add_reagents add_catalyst Add Palladium Catalyst (e.g., Pd(PPh3)4) add_reagents->add_catalyst add_solvent Add Degassed Solvent (e.g., Dioxane/Water) add_catalyst->add_solvent heat Heat Reaction Mixture (e.g., 80-100 °C) add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with Organic Solvent, Wash with Water & Brine cool->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product product purify->product 4-Aryl-2-methoxypyrimidine

Caption: General workflow for Suzuki-Miyaura coupling.

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Aryl Bromides Data is representative and compiled based on general principles and outcomes for similar substrates, as specific quantitative data for a wide array of Suzuki couplings with this compound is not extensively documented in a single source.

EntryAryl Boronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O10065-85
24-Tolylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O10080-95
33-Pyridinylboronic acidPd₂(dba)₃ (1.5)SPhos (3)Cs₂CO₃Toluene9085-95
42-Thiopheneboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane/H₂O10080-92

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from established procedures for similar bromopyrimidine substrates.[4]

  • Materials:

    • This compound

    • Phenylboronic acid

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane (anhydrous, degassed)

    • Water (degassed)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

    • Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

    • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe to achieve a concentration of 0.1-0.2 M with respect to the this compound.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-methoxy-4-phenylpyrimidine.

Buchwald-Hartwig Amination: Constructing C-N Bonds for Anilinopyrimidine Fungicides

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is particularly relevant in agrochemical synthesis for the preparation of anilinopyrimidine fungicides, such as analogues of pyrimethanil. By coupling this compound with various anilines or other amines, a diverse range of N-aryl or N-alkyl-2-methoxypyrimidin-4-amines can be synthesized.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination hinges on the selection of an appropriate palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or Xantphos). These ligands facilitate the crucial reductive elimination step. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine and generate the active palladium-amido complex.

Diagram of the Buchwald-Hartwig Amination Pathway

G start This compound + R-NH2 (Amine) reagents Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) start->reagents Reaction Conditions product 4-Amino-2-methoxypyrimidine Derivative reagents->product C-N Bond Formation

Caption: Key components of Buchwald-Hartwig amination.

Table 2: Representative Conditions and Yields for Buchwald-Hartwig Amination of Aryl Bromides Data is representative and compiled based on general principles and outcomes for similar substrates.

EntryAminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene11075-90
2MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene10085-95
3BenzylaminePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane11070-85
4n-ButylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Dioxane10080-92

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

This protocol is adapted from established procedures for similar bromopyridine and bromopyrimidine substrates.

  • Materials:

    • This compound

    • Aniline

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous Toluene

    • Ethyl acetate

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1.5 mol%) and XPhos (3 mol%).

    • Add this compound (1.0 equiv) and sodium tert-butoxide (1.4 equiv).

    • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

    • Add anhydrous, degassed toluene via syringe, followed by aniline (1.2 equiv).

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-phenyl-2-methoxypyrimidin-4-amine.

Nucleophilic Aromatic Substitution (SNAr): A Direct Route to Functionalized Pyrimidines

The electron-deficient nature of the pyrimidine ring makes it susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly at positions ortho and para to the ring nitrogens (positions 2, 4, and 6). While the 4-position of this compound is substituted with a bromine atom, which is a good leaving group, SNAr reactions with strong nucleophiles can also be explored. This provides a direct, metal-free method to introduce a variety of functional groups.

Causality Behind Experimental Choices: SNAr reactions are typically favored by strong nucleophiles (e.g., alkoxides, thiolates, amides) and polar aprotic solvents (e.g., DMF, DMSO) that can stabilize the charged intermediate (Meisenheimer complex).[5] The reaction rate is often enhanced by heating.

Diagram of the Nucleophilic Aromatic Substitution (SNAr) Mechanism

G This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex + Nu- 4-Substituted-2-methoxypyrimidine 4-Substituted-2-methoxypyrimidine Meisenheimer Complex->4-Substituted-2-methoxypyrimidine - Br-

Caption: Simplified SNAr mechanism.

Table 3: Representative Nucleophiles and Conditions for SNAr on Halopyrimidines Data is representative and compiled based on general principles and outcomes for similar substrates.

EntryNucleophile (Nu⁻)ReagentSolventTemp (°C)Product Type
1RO⁻ (Alkoxide)Sodium methoxideMethanolReflux4-Alkoxy-2-methoxypyrimidine
2RS⁻ (Thiolate)Sodium thiophenoxideDMF80-1002-Methoxy-4-(arylthio)pyrimidine
3R₂N⁻ (Amide)PiperidineDMSO1202-Methoxy-4-(piperidino)pyrimidine
4CN⁻ (Cyanide)Sodium cyanideDMSO100-1202-Methoxy-4-cyanopyrimidine

Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide

This protocol is a general representation of an SNAr reaction on a bromopyrimidine.

  • Materials:

    • This compound

    • Sodium methoxide (solid or as a solution in methanol)

    • Methanol or DMF

    • Dichloromethane (DCM)

    • Water

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve this compound (1.0 equiv) in methanol or DMF in a round-bottom flask.

    • Add sodium methoxide (1.5 equiv) portion-wise at room temperature.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and quench by the addition of water.

    • Extract the product with dichloromethane (3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the resulting residue by flash chromatography to yield 2,4-dimethoxypyrimidine.

Conclusion: A Versatile Building Block for Future Agrochemicals

This compound is a high-value intermediate for the synthesis of a wide range of potential agrochemicals. Its well-defined reactivity allows for selective functionalization through powerful and reliable synthetic methods such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. The protocols and data presented in this guide, based on established chemical principles and literature precedents for analogous systems, provide a solid foundation for researchers to explore the synthesis of novel fungicides, herbicides, and other crop protection agents. The continued exploration of the synthetic utility of this compound is poised to contribute significantly to the discovery and development of the next generation of agrochemicals.

References

Sonogashira Coupling with 4-Bromo-2-methoxypyrimidine: A Detailed Guide to Reaction Conditions and Optimization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, co-catalyzed by palladium and copper complexes, is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1][3]

The pyrimidine core is a privileged scaffold in medicinal chemistry, present in a multitude of biologically active compounds and FDA-approved drugs.[4] The strategic introduction of alkynyl groups onto this heterocycle via Sonogashira coupling provides a versatile platform for generating novel molecular architectures with significant potential in drug discovery. This guide provides a detailed examination of the reaction conditions, mechanistic principles, and a practical, step-by-step protocol for the successful Sonogashira coupling of 4-bromo-2-methoxypyrimidine, an important building block for pharmaceutical intermediates.

Reaction Principle and Catalytic Mechanism

The Sonogashira reaction proceeds through two interconnected, synergistic catalytic cycles involving the palladium catalyst and a copper(I) co-catalyst.[4][5][6]

  • Palladium Cycle: The cycle begins with the active 14-electron Pd(0) complex. The rate-determining step is typically the oxidative addition of the aryl halide (this compound) to the Pd(0) center, forming a Pd(II)-aryl complex.[3][7]

  • Copper Cycle: Concurrently, the terminal alkyne reacts with the copper(I) salt (e.g., CuI) in the presence of a base (typically an amine) to form a highly reactive copper(I) acetylide intermediate. The base deprotonates the alkyne, facilitating this process.[3][7]

  • Transmetalation: The pivotal transmetalation step involves the transfer of the alkynyl group from the copper acetylide to the Pd(II)-aryl complex. This forms a Pd(II)-aryl-alkynyl intermediate and regenerates the copper(I) catalyst.[3]

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II) intermediate, which yields the desired alkynyl-pyrimidine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][8]

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Alkyne Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkyne Transmetalation CuX Cu(I)X PdII_Alkyne->Pd0 Reductive Elimination ArylHalide Ar-X (this compound) Product Ar-C≡CR (Coupled Product) CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide Acetylide Formation CuAcetylide->PdII_Aryl CuAcetylide->CuX Regeneration Alkyne H-C≡CR (Terminal Alkyne) Base Base (e.g., Et₃N) BaseH [Base-H]⁺X⁻

Caption: The dual catalytic cycles of the Sonogashira reaction.

Key Parameters for Coupling with this compound

The reactivity of the aryl halide is a critical factor, with the general trend being I > OTf > Br >> Cl.[3][9] As a result, aryl bromides like this compound are less reactive than their iodide counterparts and typically require more forcing conditions, such as elevated temperatures, to achieve good conversion.[9][10]

  • Catalyst System:

    • Palladium Source: Standard palladium(II) pre-catalysts like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) or palladium(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used.[3][5][11] Catalyst loading typically ranges from 1-5 mol%.

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst, used to facilitate the formation of the copper acetylide.[2][11] Its loading is often 1-10 mol%. While essential for reactivity, excess copper can promote the undesirable homocoupling of the alkyne (Glaser coupling).[1][9]

    • Ligands: Triphenylphosphine (PPh₃) is standard. For challenging substrates, bulky, electron-rich phosphine ligands (e.g., XPhos) can enhance the rate of oxidative addition.[7][12]

  • Base and Solvent:

    • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial.[9][13] It serves to neutralize the HX byproduct generated during the reaction and facilitates the deprotonation of the terminal alkyne.[1]

    • Solvent: The reaction can often be run using the amine base as the solvent.[1] Alternatively, co-solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile (MeCN) are frequently employed to ensure solubility of all components.[11][14] Anhydrous and anaerobic (oxygen-free) conditions are critical to prevent catalyst decomposition and Glaser homocoupling.[9][15]

  • Temperature: While some highly reactive aryl iodides can be coupled at room temperature, aryl bromides almost always require heating.[1][9] Temperatures ranging from 60 °C to 100 °C are typical for substrates like this compound to drive the reaction to completion.[4][10]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with phenylacetylene.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.1–1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.025 equiv)

  • Copper(I) Iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line (Argon or Nitrogen)

  • Syringes and needles

  • Standard glassware for workup and purification

Reaction Setup and Execution:

  • Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.025 equiv), and CuI (0.05 equiv).

  • Degassing: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (approx. 5-10 mL per mmol of aryl bromide) followed by anhydrous, degassed Et₃N (2.0–3.0 equiv) via syringe. Stir the resulting suspension for 10-15 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.1–1.5 equiv) dropwise to the reaction mixture via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting this compound is consumed (typically 3-16 hours).[4]

Work-up and Purification:

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate.

  • Extraction: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[13] Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 4-(alkynyl)-2-methoxypyrimidine product.[3][4]

Data Presentation and Troubleshooting

Table 1: Summary of Typical Reaction Conditions
ParameterRecommended ConditionRationale / Notes
Aryl Halide This compoundBromides are moderately reactive; require heating.[9]
Alkyne Terminal Alkyne (1.1-1.5 eq)Slight excess ensures complete consumption of the aryl halide.
Pd Catalyst PdCl₂(PPh₃)₂ (1-5 mol%)A robust and common pre-catalyst.
Cu Co-catalyst CuI (1-10 mol%)Essential for acetylide formation. Minimize to reduce homocoupling.[16]
Base Et₃N or DIPEA (2-5 eq)Neutralizes HX byproduct and deprotonates the alkyne.[1]
Solvent THF, DMF, or neat Et₃NMust be anhydrous and degassed to prevent side reactions.[9]
Temperature 60–100 °CNecessary to drive the oxidative addition of the bromide.[10]
Atmosphere Inert (Argon or Nitrogen)Critical to prevent catalyst oxidation and Glaser coupling.[9]
Table 2: Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality reagents.1. Use fresh, high-quality Pd and Cu catalysts. 2. Increase temperature (up to 100 °C).[10][17] 3. Ensure solvents and bases are strictly anhydrous.
Formation of Black Precipitate Decomposition of palladium catalyst ("palladium black").1. Improve degassing procedure.[9] 2. Use fresh, purified reagents and solvents. 3. Some solvents like THF may promote this; consider DMF or Toluene.[9][18]
Significant Alkyne Homocoupling 1. Presence of oxygen (Glaser coupling). 2. High concentration of CuI.1. Rigorously degas all solvents and reagents.[9] 2. Reduce the amount of CuI co-catalyst.[16] 3. Consider a copper-free protocol with appropriate ligands.[1][9]
Recovery of Starting Material Reaction conditions are too mild for the bromide substrate.1. Increase reaction temperature and/or time. 2. Screen a more active catalyst system (e.g., with a bulkier, electron-rich ligand).

Conclusion

The Sonogashira coupling of this compound is a reliable and high-value transformation for accessing functionalized pyrimidine derivatives. Success hinges on careful control of key reaction parameters, particularly the exclusion of oxygen and water, the use of an appropriate catalyst system, and sufficient thermal energy to overcome the activation barrier for C-Br bond cleavage. By following the detailed protocol and considering the optimization and troubleshooting advice provided, researchers can confidently employ this methodology to advance their synthetic programs in drug discovery and materials science.

References

Synthesis of Kinase Inhibitors Utilizing a Pyrimidine Scaffold: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

The pyrimidine nucleus is a cornerstone in medicinal chemistry, largely due to its prevalence in the natural world as a fundamental component of DNA and RNA.[1][2] This inherent biocompatibility, coupled with its versatile chemical functionality, has rendered the pyrimidine ring a "privileged scaffold" for the design of therapeutic agents, particularly in the realm of oncology.[1][3] Dozens of FDA-approved drugs feature this heterocyclic motif, a testament to its significance in modern drug discovery.[2]

Protein kinases, enzymes that regulate a vast array of cellular processes, have emerged as one of the most critical target classes for cancer therapy.[4][5] The pyrimidine scaffold has proven to be an exceptional framework for crafting potent and selective kinase inhibitors.[6] Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of the native ATP ligand in the kinase active site.[7] This guide provides a detailed exploration of the synthetic strategies and protocols for developing kinase inhibitors built upon the versatile pyrimidine core, intended for researchers, medicinal chemists, and professionals in drug development.

Strategic Approaches to Pyrimidine Scaffold Elaboration

The synthesis of substituted pyrimidines for kinase inhibitor development generally follows two main strategies:

  • Ring Construction (De Novo Synthesis): This approach involves the condensation of acyclic precursors to form the pyrimidine ring itself. A classic example is the Biginelli reaction, which offers a straightforward one-pot synthesis of dihydropyrimidines.[8]

  • Functionalization of a Pre-formed Pyrimidine Core: This is a more common strategy in kinase inhibitor synthesis, where a commercially available or readily synthesized pyrimidine derivative, often halogenated, is sequentially functionalized. This approach allows for greater control over the introduction of various substituents to explore the structure-activity relationship (SAR).

This guide will focus on the second strategy, as it offers the modularity required for the systematic optimization of inhibitor potency and selectivity.

Core Synthesis & Functionalization: Key Protocols

The 2,4-disubstituted pyrimidine is a particularly common scaffold in kinase inhibitors.[9] The differential reactivity of the chlorine atoms in 2,4-dichloropyrimidine allows for sequential and regioselective substitution, making it a valuable starting material.

Protocol 1: Synthesis of 2-Amino-4-aryl/heteroaryl Pyrimidines via Sequential Suzuki Coupling and Nucleophilic Aromatic Substitution

This protocol outlines a common workflow for accessing 2,4-disubstituted pyrimidines, leveraging the higher reactivity of the C4 position in Suzuki couplings followed by amination at the C2 position.

Synthesis_Workflow_1 start 2,4-Dichloropyrimidine intermediate1 2-Chloro-4-arylpyrimidine start->intermediate1 Suzuki Coupling (Step 1) final_product 2-Amino-4-arylpyrimidine (Kinase Inhibitor Scaffold) intermediate1->final_product Nucleophilic Aromatic Substitution (Step 2)

Caption: General workflow for synthesizing 2,4-disubstituted pyrimidine kinase inhibitors.

Step 1: Regioselective Suzuki Coupling at C4

The Suzuki-Miyaura coupling is a robust palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[10] In the case of 2,4-dichloropyrimidine, the reaction can be controlled to favor substitution at the more electrophilic C4 position.[2]

Materials & Reagents:

  • 2,4-Dichloropyrimidine

  • Aryl or heteroaryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (solvent mixture)

  • Argon or Nitrogen source

Procedure:

  • To a flame-dried Schlenk flask, add 2,4-dichloropyrimidine (1.0 mmol, 1.0 equiv), the desired aryl/heteroaryl boronic acid (1.0 mmol, 1.0 equiv), and K₂CO₃ (3.0 mmol, 3.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 2-chloro-4-arylpyrimidine intermediate.[2]

Expert Insights:

  • Regioselectivity: The C4 position of 2,4-dichloropyrimidine is more reactive towards oxidative addition to the Pd(0) catalyst than the C2 position, enabling selective monosubstitution under controlled conditions.[1]

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for this transformation. Other palladium sources and ligands can also be employed.[2]

  • Base and Solvent: The choice of base and solvent is critical. A mixed aqueous-organic solvent system like dioxane/water is often used to dissolve both the organic and inorganic reagents.[11] K₂CO₃ is a common base, but others like Cs₂CO₃ or Na₂CO₃ can also be used.[11]

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times to as little as 15 minutes and may allow for lower catalyst loadings.[2][12]

Step 2: Nucleophilic Aromatic Substitution (SNAr) at C2

The electron-withdrawing nature of the pyrimidine ring activates the remaining C2-chloro substituent for nucleophilic aromatic substitution with an appropriate amine.

Materials & Reagents:

  • 2-Chloro-4-arylpyrimidine (from Step 1)

  • Desired primary or secondary amine

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • 1-Pentanol or other high-boiling solvent

  • Argon or Nitrogen source

Procedure:

  • In a sealed tube, dissolve the 2-chloro-4-arylpyrimidine (1.0 mmol, 1.0 equiv) in 1-pentanol (5 mL).

  • Add the desired amine (1.2 mmol, 1.2 equiv) and DIPEA (2.0 mmol, 2.0 equiv).

  • Seal the tube and heat the reaction mixture to 120-140 °C for 6-16 hours, monitoring by TLC or LC-MS.[13][14]

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to afford the final 2-amino-4-arylpyrimidine.[13]

Expert Insights:

  • Reaction Conditions: High temperatures are often required for the SNAr reaction at the less reactive C2 position. Solvents like 1-pentanol, DMSO, or DMF are suitable.[13][14]

  • Base: A non-nucleophilic base like DIPEA is used to scavenge the HCl generated during the reaction without competing with the amine nucleophile.

  • Amine Substituents: The amine used in this step is a critical component for tuning the kinase inhibitory activity and physicochemical properties of the final compound. A wide variety of amines can be used, including anilines, piperazines, and pyrrolidines.[13]

Protocol 2: Synthesis of N²,N⁴-Disubstituted Pyrimidine-2,4-diamines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds and is particularly useful for coupling less reactive aryl chlorides with amines.[15][16] This protocol allows for the synthesis of N²,N⁴-disubstituted pyrimidine-2,4-diamines, another important class of kinase inhibitors.

Synthesis_Workflow_2 start 2,4-Dichloropyrimidine intermediate1 N-(Aryl/Alkyl)-2-chloropyrimidin-4-amine start->intermediate1 SNAr at C4 (Step 1) final_product N²,N⁴-Disubstituted pyrimidine-2,4-diamine intermediate1->final_product Buchwald-Hartwig Amination (Step 2)

References

Application Notes and Protocols for Protecting Group Strategies in the Selective Functionalization of 4-Bromo-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge of 4-Bromo-2-methoxypyrimidine

This compound is a valuable starting material in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other biologically active molecules.[1][2] Its utility stems from the presence of multiple reaction sites that allow for diverse structural modifications. However, the inherent reactivity of the pyrimidine ring presents a significant challenge for chemists aiming to achieve site-selective functionalization. The primary challenge lies in the differential reactivity of its positions: the C4-bromo is highly susceptible to nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, while the C6-position, a C-H bond, is significantly less reactive.[3][4] This disparity often leads to undesired reactions at the C4 position when targeting other sites on the ring.

This document provides a detailed guide on protecting group strategies to navigate the complex reactivity of this compound, with a particular focus on enabling selective functionalization at the C6 position. We will explore a proposed strategy involving N-oxidation to modulate the electronic properties of the pyrimidine ring, thereby activating the C6 position for subsequent reactions.

Understanding the Reactivity Landscape of this compound

The pyrimidine core is electron-deficient, which facilitates nucleophilic attack.[5] In this compound, the bromine atom at the C4 position is an excellent leaving group, making this site the most reactive towards a wide range of nucleophiles and cross-coupling reaction partners.[3] The methoxy group at the C2 position is a moderate electron-donating group, which can influence the regioselectivity of certain reactions.

The general order of reactivity for di-substituted pyrimidines in many common transformations is C4/C6 > C2 > C5.[3] For this compound, this translates to the C4-bromo being the primary site of reaction. Direct functionalization of the C6-H bond is challenging due to its lower intrinsic reactivity compared to the C4-Br bond.

To achieve selective C6 functionalization, a strategy is required to either temporarily passivate the C4 position or, more effectively, to activate the C6 position. A protecting group strategy can, in principle, achieve this by altering the electronic nature of the pyrimidine ring.

Proposed Protecting Group Strategy: N-Oxidation for C6-Activation

A promising, albeit not yet extensively documented for this specific substrate, strategy to activate the C6 position of this compound is through the formation of an N-oxide. Pyridine N-oxides are well-known to modify the reactivity of the parent heterocycle, and this principle can be extended to pyrimidines.[6][7] The N-oxide group is strongly electron-withdrawing, which can influence the electron density around the ring and direct the regioselectivity of subsequent reactions.

For 2-methoxypyrimidine derivatives, N-oxidation is expected to occur regioselectively at the N1 position, para to the electron-donating methoxy group.[8] This N1-oxide would then be positioned to exert a strong electronic influence on the adjacent C6 position.

Figure 1. Proposed workflow for C6-functionalization via N-oxidation.

The introduction of the N-oxide at N1 is hypothesized to increase the acidity of the C6-H bond, making it more susceptible to deprotonation and subsequent reaction with an electrophile. This approach, in essence, uses the N-oxide as an activating and directing group.

Experimental Protocols

Protocol 1: Synthesis of this compound N1-Oxide (Protection)

This protocol is based on general procedures for the N-oxidation of electron-rich nitrogen heterocycles.[8]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add m-CPBA (1.1 - 1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the this compound N1-oxide.

Expected Outcome: The desired N-oxide should be obtained as a solid. Characterization by ¹H NMR is expected to show a downfield shift of the pyrimidine protons, particularly the H6 proton, due to the electronic effect of the N-oxide group.

Protocol 2: C6-Functionalization of this compound N1-Oxide

This is a generalized protocol for a potential directed C-H functionalization. The specific conditions will depend on the desired functional group to be introduced. Here, we provide an example of a hypothetical directed lithiation followed by quenching with an electrophile.

Materials:

  • This compound N1-Oxide

  • Lithium diisopropylamide (LDA) or another strong, non-nucleophilic base

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., an aldehyde, ketone, or alkyl halide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound N1-oxide (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq) in THF to the stirred reaction mixture.

  • Stir the mixture at -78 °C for 1-2 hours to allow for complete deprotonation at the C6 position.

  • Add the chosen electrophile (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography to isolate the C6-functionalized N-oxide.

Protocol 3: Deprotection of the N-Oxide

The N-oxide can be removed to regenerate the pyrimidine ring.

Materials:

  • C6-Functionalized this compound N1-oxide

  • Phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃)

  • Anhydrous solvent (e.g., DCM or acetonitrile)

Procedure:

  • Dissolve the C6-functionalized N-oxide (1.0 eq) in an anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add PCl₃ (1.2 eq) or PPh₃ (1.5 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water or a saturated aqueous NaHCO₃ solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the final C6-functionalized this compound.

Alternative Strategy: Directed Ortho-Metalation (DoM)

While not strictly a protecting group strategy, Directed ortho-Metalation (DoM) is a powerful method for regioselective C-H functionalization.[9][10] The methoxy group at C2 is a known directing metalation group (DMG). However, for 2-methoxypyridine, lithiation typically occurs at the C3 position.[11][12] The influence of the C4-bromo substituent on the regioselectivity of DoM for this compound is not well-established in the literature. It is plausible that a strong base could lead to a mixture of products arising from lithiation at C3 and potentially halogen-metal exchange at C4. Further investigation would be required to determine if conditions could be optimized to favor C6-lithiation.

Figure 2. Potential outcomes of Directed ortho-Metalation on this compound.

Data Summary and Comparison

Since the N-oxidation strategy for C6-functionalization of this compound is a proposed route, the following table presents expected outcomes and considerations based on analogous reactions in the literature.

StrategyProtecting/Directing GroupKey ReagentsExpected RegioselectivityPotential Challenges
N-Oxidation N-Oxide at N1m-CPBA (protection), LDA (functionalization), PCl₃ (deprotection)C6-functionalizationOver-oxidation, competing side reactions during C-H activation, incomplete deprotection.
DoM 2-Methoxy groupStrong alkyllithium base (e.g., n-BuLi, LDA)Primarily C3-lithiation or C4-halogen-metal exchangeLow or no selectivity for C6, potential for complex product mixtures.

Conclusion

The selective functionalization of this compound, particularly at the C6 position, remains a synthetic challenge. This guide has outlined a plausible protecting group strategy centered on N-oxidation to activate the C6-H bond. While this approach requires further experimental validation for this specific substrate, it is grounded in established principles of heterocyclic chemistry. The provided protocols offer a starting point for researchers to explore this and other strategies to unlock the full synthetic potential of this versatile building block. As the field of C-H activation continues to evolve, new methodologies may also provide more direct routes to the desired C6-functionalized products.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 4-Bromo-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that unexpected low yields in a Suzuki-Miyaura coupling can be a significant roadblock. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize the coupling of 4-bromo-2-methoxypyrimidine, a common but sometimes challenging heterocyclic building block.

The structure of this guide is based on a diagnostic approach, moving from common high-level questions to a systematic breakdown of experimental variables. We will explore not just what to do, but why specific changes are effective, grounding our recommendations in established mechanistic principles.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when encountering difficulties with this specific coupling.

Q1: Why is my yield low despite following a standard Suzuki protocol with Pd(PPh₃)₄?

Standard "workhorse" catalysts like Tetrakis(triphenylphosphine)palladium(0) are often insufficient for coupling electron-deficient heteroaryl halides like this compound.[1] The reasons are multifaceted:

  • Slow Catalytic Turnover: The catalytic cycle with simple phosphine ligands can be sluggish. This slow pace allows competing side reactions, which degrade your starting materials and lower the yield of your desired product.

  • Catalyst Inhibition: The nitrogen atoms of the pyrimidine ring are Lewis basic and can coordinate to the palladium center, potentially slowing down or inhibiting the catalytic cycle.[2]

  • Ligand Instability: Triphenylphosphine can be unstable under typical Suzuki reaction conditions, leading to catalyst decomposition into inactive palladium black.[3]

For these reasons, modern, more robust catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-Heterocyclic Carbenes (NHCs) are strongly recommended as they promote faster, more efficient catalytic cycles.[4][5][6]

Q2: My starting material is consumed, but the desired product is absent or in low yield. What are the most likely side reactions?

If your starting halide is consumed without significant product formation, you are likely dealing with one or more of these common side reactions:

  • Protodeboronation: This is the most frequent culprit.[7] The boronic acid coupling partner reacts with a proton source (often water from the solvent or base) to replace the C-B bond with a C-H bond, effectively destroying the nucleophile.[8][9] Heteroaryl boronic acids are notoriously susceptible to this pathway.[10][11]

  • Protodehalogenation (or Hydrodehalogenation): The this compound is reduced to 2-methoxypyrimidine. This occurs when the palladium complex, after oxidative addition, undergoes a reaction that introduces a hydride ligand, followed by reductive elimination of the C-H bond.[7] This is often a sign that the transmetalation step is too slow.[2][12]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct (R-R), which is a common issue when the desired cross-coupling is inefficient.[1]

Q3: How does the this compound structure specifically affect the reaction?

The substrate's electronics and structure play a critical role:

  • Electron-Deficient Ring: The pyrimidine ring is electron-deficient, which makes the C-Br bond highly activated and reactive towards the initial oxidative addition step—often the rate-determining step of the catalytic cycle.[13][14][15] This is generally favorable.

  • Lewis Basic Nitrogens: As mentioned, the ring nitrogens can act as ligands for the palladium catalyst. This coordination can sometimes sequester the catalyst, making it unavailable to participate in the main reaction cycle.[16] Using bulky ligands helps to prevent this inhibitory binding.

  • 2-Methoxy Group: The methoxy group is electron-donating. While the overall ring system remains electron-deficient, this group can slightly modulate the electronic properties. However, its impact is generally less significant than the activating effect of the pyrimidine ring itself.[17]

Q4: Should I use a boronic acid, a pinacol ester (Bpin), or a trifluoroborate?

While boronic acids are the most common reagents, their instability can be a major source of low yields due to protodeboronation.[7][10]

  • Boronic Acids (RB(OH)₂): Use high-purity material and consider running the reaction under conditions that minimize water content or use milder bases if protodeboronation is suspected.

  • Boronic Pinacol Esters (R-Bpin): These are generally more stable than the corresponding boronic acids and are highly recommended for challenging couplings.[18] They act as a "slow-release" reservoir of the boronic acid under the reaction conditions, keeping the instantaneous concentration of the sensitive free boronic acid low and thus minimizing decomposition.[19]

  • Potassium Organotrifluoroborates (R-BF₃K): These are also exceptionally stable, often crystalline solids with a long shelf-life.[10][20] They also participate in a slow-release mechanism and are an excellent alternative to unstable boronic acids.

For this compound, starting with a pinacol ester or a trifluoroborate is a robust strategy to circumvent the common problem of boronic acid instability.

Systematic Troubleshooting Guide

If the FAQs haven't solved your issue, a more methodical approach is needed. The following diagram and sections will guide you through diagnosing the problem based on experimental evidence.

G cluster_sm_present Diagnosis: Inefficient Reaction cluster_sm_gone Diagnosis: Side Reactions Dominate start Low Yield Observed check_sm Starting Materials (SMs) Present in Crude LCMS/TLC? start->check_sm sm_present YES: Significant SMs Remain check_sm->sm_present Yes sm_gone NO: SMs Consumed check_sm->sm_gone No prob_catalyst Problem: Catalyst Inactivity or Slow Turnover sm_present->prob_catalyst sol_catalyst Solution: 1. Switch to Buchwald Ligand (SPhos, XPhos). 2. Increase Temperature/Use Microwave. 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃). prob_catalyst->sol_catalyst check_side_products Identify Major Byproducts (e.g., Protodehalogenated SM, Boronic Acid Homocoupling) sm_gone->check_side_products is_protodeboronation Protodeboronation (Boronic acid consumed, no product) check_side_products->is_protodeboronation Boronic Acid Degradation is_protodehalogenation Protodehalogenation (2-methoxypyrimidine formed) check_side_products->is_protodehalogenation Pyrimidine Degradation sol_protodeboronation Solution: 1. Use Boronic Pinacol Ester (Bpin) or Trifluoroborate. 2. Use anhydrous solvents. 3. Use a weaker base (e.g., K₂CO₃). is_protodeboronation->sol_protodeboronation sol_protodehalogenation Solution: 1. Use more active catalyst (e.g., XPhos Pd G3) to accelerate transmetalation. 2. Avoid alcohol solvents. 3. Ensure rigorous inert atmosphere. is_protodehalogenation->sol_protodehalogenation

Caption: Troubleshooting Decision Tree for Suzuki Coupling.

Problem Area 1: Catalyst System & Ligand Choice

Your choice of catalyst and ligand is the single most important factor for success. The goal is to make the productive catalytic cycle run much faster than any competing side reactions.

Causality: Bulky, electron-rich ligands accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[3] They also stabilize the Pd(0) center, preventing decomposition. For heteroaryl substrates, these advanced ligands are now considered the standard.

Recommendations:

Catalyst System ComponentRecommendationRationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂These are common, air-stable sources of Pd(0) that are activated in situ.
Ligand SPhos , XPhos , or RuPhos These are "Buchwald ligands," known for their high activity in coupling heteroaryl halides.[4][6] They are excellent starting points for optimization.
Pre-catalyst XPhos Pd G3, SPhos Pd G3These are pre-formed, air-stable complexes of palladium and the ligand. They offer excellent reactivity and reproducibility.[21]

Actionable Step: Replace Pd(PPh₃)₄ with a system like [Pd₂(dba)₃ (2.5 mol%) + SPhos (6 mol%)] or use a pre-catalyst like XPhos Pd G3 (5 mol%).

Problem Area 2: Boronic Acid Reagent Instability

As discussed, protodeboronation is a major yield-killer. This reaction is base-catalyzed and is especially problematic with electron-deficient heteroaryl boronic acids.[9][10][22]

Causality: The base activates the boronic acid by forming a boronate species, which is necessary for transmetalation. However, this species is also susceptible to attack by protons (from water), leading to the cleavage of the C-B bond.

Recommendations:

  • Use a Boronic Ester: Switch from the boronic acid to its corresponding pinacol ester (Bpin). This is the most reliable way to avoid premature decomposition.[1][18] The ester hydrolyzes slowly under the reaction conditions to generate the active boronic acid in situ, keeping its concentration low and minimizing the side reaction.[19]

  • Control Water Content: While some water is often beneficial for Suzuki couplings (it helps dissolve the base), excess water can accelerate protodeboronation.[13][23] Use anhydrous solvents, but if using a mixed aqueous system (e.g., dioxane/water), carefully control the ratio.

  • Choose the Base Wisely: A very strong base in a highly aqueous environment can exacerbate the problem. If using a boronic acid, consider a milder base like K₂CO₃ or carefully controlling the equivalents of a stronger base like K₃PO₄.[24]

Problem Area 3: Reaction Conditions (Base, Solvent, Temperature)

These parameters are interconnected and must be optimized together.

Causality: The base's role is to activate the boronic acid for transmetalation.[3][25] The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (where the base is often dissolved). Temperature provides the activation energy but can also promote decomposition.

Recommendations for Optimization:

ParameterRecommended Starting PointOptimization Strategy
Base K₃PO₄ (2-3 equiv.)A strong, non-nucleophilic base that is effective in many challenging couplings. If side reactions persist, try Cs₂CO₃ or K₂CO₃.
Solvent 1,4-Dioxane/H₂O (e.g., 4:1 v/v)This mixture provides a good balance for dissolving both organic substrates and the inorganic base.[13][23] Other options include THF/H₂O or Toluene. The effect of solvent polarity can be complex and substrate-dependent.[26][27]
Temperature 80-110 °CStart around 100 °C. If the reaction is clean but slow, the temperature can be increased. If decomposition is observed, lower the temperature. Microwave heating can be very effective for reaching target temperatures quickly and improving yields.[13]

Optimized Protocols & Methodologies

The following protocols provide robust starting points for your experiments.

Protocol 1: General Screening Protocol for Suzuki Coupling of this compound

This protocol uses a modern catalyst system designed for challenging substrates.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic Acid (1.2 - 1.5 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂, 2.5 mol%)

  • SPhos (6 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv.), finely ground

  • 1,4-Dioxane and Water (degassed)

Procedure:

  • To an oven-dried reaction vial or Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Add a magnetic stir bar.

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Under a positive flow of inert gas, add the Pd(OAc)₂ and SPhos solids.

  • Using a syringe, add degassed 1,4-dioxane followed by degassed water to achieve a 4:1 or 5:1 solvent ratio (final concentration of the limiting reagent ~0.1-0.2 M).

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LCMS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Mitigating Protodeboronation using a Pinacol Boronic Ester (Bpin)

This protocol is recommended if you suspect boronic acid instability is the primary issue.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic Acid Pinacol Ester (Aryl-Bpin, 1.2 equiv.)

  • XPhos Pd G3 catalyst (5 mol%)

  • Potassium Carbonate (K₂CO₃, 3.0 equiv.)

  • THF and Water (degassed)

Procedure:

  • Follow steps 1-3 from Protocol 1, using the Aryl-Bpin and K₂CO₃.

  • Under a positive flow of inert gas, add the XPhos Pd G3 catalyst.

  • Using a syringe, add degassed THF and degassed water to achieve a 4:1 solvent ratio.

  • Place the reaction vessel in a preheated oil bath at 80 °C and stir vigorously.

  • Monitor, work up, and purify as described in Protocol 1.

Visualizing the Suzuki Cycle and Competing Pathways

Understanding the mechanism is key to rational troubleshooting. The following diagram illustrates the desired catalytic cycle and the primary off-cycle pathways that lead to low yield.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation protodehalogenation Protodehalogenation (Side Reaction) pd_complex->protodehalogenation Slow Transmetalation pd_diaryl Ar-Pd(II)-Ar'L₂ transmetalation->pd_diaryl reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Desired Product) reductive_elimination->product aryl_halide 4-Bromo-2-methoxy- pyrimidine (Ar-Br) aryl_halide->oxidative_addition boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation protodeboronation Protodeboronation (Side Reaction) boronic_acid->protodeboronation + H₂O dehalogenated_product 2-methoxypyrimidine (Ar-H) protodehalogenation->dehalogenated_product deboronated_product R-H protodeboronation->deboronated_product hydride_source Hydride Source (e.g., Solvent, Base) hydride_source->protodehalogenation

Caption: The Suzuki catalytic cycle and key competing side reactions.

References

Technical Support Center: Troubleshooting Side Reactions of 4-Bromo-2-methoxypyrimidine in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed reactions involving 4-Bromo-2-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during the functionalization of this versatile building block. By understanding the mechanistic origins of these undesired pathways, you can strategically optimize your reaction conditions to maximize yield and purity.

Part 1: Frequently Asked Questions - Understanding Common Side Reactions

This section addresses the fundamental "what" and "why" of the most prevalent side reactions. Understanding these core concepts is the first step toward effective troubleshooting.

Q1: My primary byproduct is 2-methoxypyrimidine. What is this side reaction and why does it happen?

This is a classic case of hydrodebromination (or hydrodehalogenation), where the bromine atom is replaced by a hydrogen atom. This is one of the most common side reactions for aryl bromides in palladium catalysis.[1][2]

Mechanistic Causes:

  • β-Hydride Elimination: In reactions like the Buchwald-Hartwig amination, an intermediate palladium-amide complex can undergo β-hydride elimination if the amine coupling partner has β-hydrogens. This forms an imine and a palladium-hydride species, which can then reductively eliminate with the aryl group to form the hydrodebrominated product.[3]

  • Water as a Hydrogen Source: Trace amounts of water in the reaction can act as a proton source. This can occur through the hydrolysis of intermediates, leading to the formation of a palladium-hydroxide species which can facilitate the protonolysis of the palladium-aryl bond.[1] The use of ¹⁷O-enriched water has been shown to result in phosphine oxides, supporting the role of water in activating these pathways.[1]

  • Solvent or Base as a Hydrogen Source: Certain solvents (like alcohols or THF in some cases) or reagents (like formate salts) can also serve as hydride or proton donors, contributing to hydrodebromination.[2][4]

Q2: I'm observing significant homocoupling of my boronic acid reagent in a Suzuki coupling. What causes this?

The formation of biaryl byproducts from the coupling of two boronic acid molecules is a well-known side reaction in Suzuki-Miyaura couplings.

Mechanistic Causes:

  • Oxygen-Induced Homocoupling: The presence of oxygen can promote the oxidative homocoupling of boronic acids. It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere.

  • Catalyst-Mediated Homocoupling: Under certain conditions, particularly at higher temperatures or with specific ligand systems, the palladium catalyst can mediate the coupling of two organoboron reagents.

  • Base-Induced Decomposition: Some bases can cause the decomposition or protodeboronation of the boronic acid, which can lead to other side products and lower the effective concentration of the desired coupling partner.

Q3: How does the 2-methoxy group on the pyrimidine ring influence reactivity and potential side reactions?

The methoxy group at the C2 position is an electron-donating group. This has a direct impact on the electronic properties of the pyrimidine ring.

  • Reactivity Modulation: The electron-donating nature of the methoxy group increases the electron density on the pyrimidine ring. This can slightly decrease the rate of oxidative addition of the C-Br bond to the Pd(0) catalyst compared to an unsubstituted bromopyrimidine.[5] However, the C-Br bond remains significantly more reactive than a C-Cl bond, which is a key principle in selective couplings of similar dihalogenated pyrimidines.[5][6][7]

  • Influence on Side Reactions: While the electronic effect is generally subtle, it can influence the relative rates of desired versus undesired pathways. For instance, if the oxidative addition is slowed, competing catalyst decomposition or side reactions like hydrodebromination might become more prominent, necessitating careful optimization of the catalyst system.

Part 2: Troubleshooting Guides for Specific Cross-Coupling Reactions

This section provides a structured, problem-and-solution approach for common challenges encountered in specific reaction types using this compound.

Issue 1: Low Yield in Suzuki-Miyaura Coupling with Significant Hydrodebromination

You are attempting to synthesize a 4-aryl-2-methoxypyrimidine, but the main products are unreacted starting material and 2-methoxypyrimidine.

The following workflow provides a systematic approach to diagnose and solve this common issue.

G start Problem: Low Yield & High Hydrodebromination check_inert Step 1: Verify Inert Atmosphere & Anhydrous Conditions start->check_inert Is the system truly free of O₂ and H₂O? check_base Step 2: Evaluate Base (Strength & Purity) check_inert->check_base sol_inert Solution: - Degas solvent thoroughly (3x freeze-pump-thaw). - Use freshly dried solvents and reagents. - Ensure positive pressure of Ar or N₂. check_inert->sol_inert check_ligand Step 3: Screen Phosphine Ligands check_base->check_ligand Base is often crucial for activating the boronic acid. sol_base Solution: - Switch to a weaker, non-hydroxide base (e.g., K₂CO₃, K₃PO₄). - Use fresh, high-purity base. - Avoid strong bases like NaOtBu if hydrodebromination is severe. check_base->sol_base check_temp Step 4: Optimize Temperature & Reaction Time check_ligand->check_temp Ligand choice is critical for catalyst stability and selectivity. sol_ligand Solution: - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). - These ligands promote reductive elimination over competing side reactions. check_ligand->sol_ligand sol_temp Solution: - Lower the reaction temperature (e.g., from 100°C to 80°C). - Monitor reaction by LC-MS and stop once starting material is consumed to prevent product degradation. check_temp->sol_temp

Caption: Troubleshooting workflow for low yield and hydrodebromination.

The choice of ligand and base is paramount. The following table provides representative data on how these parameters can influence the outcome of a Suzuki coupling with an electron-rich bromopyrimidine.

EntryPalladium Precursor (mol%)Ligand (mol%)Base (2 equiv.)SolventTemp (°C)Yield of Product (%)Yield of Hydrodebromination (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O1004530
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O10088<5
3Pd₂(dba)₃ (1)XPhos (3)K₃PO₄Toluene/H₂O8092<2
4Pd(PPh₃)₄ (5)-Cs₂CO₃DMF1106025

Data is representative and compiled for illustrative purposes based on general trends in Suzuki-Miyaura catalysis.[8][9][10]

Issue 2: Stalled or Incomplete Buchwald-Hartwig Amination

You are attempting a C-N coupling with a primary or secondary amine, but the reaction stalls after partial conversion, and TLC/LC-MS shows remaining starting material and some hydrodebromination byproduct.

  • Catalyst Inhibition/Decomposition: The amine substrate or product can sometimes coordinate too strongly to the palladium center, inhibiting catalyst turnover. Alternatively, the catalyst may be decomposing.

    • Solution: Employ a pre-catalyst (e.g., XPhos Pd G3) designed for stability and slow release of the active Pd(0) species. Using bulky, electron-rich biarylphosphine ligands is known to stabilize the catalyst and accelerate the rate-limiting reductive elimination step.[3][11]

  • Base Incompatibility: The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine-palladium complex, stalling the catalytic cycle. A base that is too strong or has poor solubility can lead to side reactions.[12]

    • Solution: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly effective bases for Buchwald-Hartwig reactions.[13] Ensure the base is fresh and handled under inert conditions.

  • Steric Hindrance: If either the amine or the pyrimidine is sterically demanding, the reaction can be sluggish.

    • Solution: Increase catalyst loading slightly (e.g., from 1 mol% to 3 mol%). Switch to a ligand specifically designed for hindered substrates, such as RuPhos or BrettPhos.

The diagram below illustrates the Buchwald-Hartwig catalytic cycle and highlights where common failures leading to hydrodebromination can occur.

G cluster_main Desired Buchwald-Hartwig Cycle cluster_side Side Reaction Pathway Pd0 L₂Pd(0) OA_complex L₂Pd(II)(Ar)(Br) Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [L₂Pd(II)(Ar)(HNR¹R²)]⁺Br⁻ OA_complex->Amine_complex + HNR¹R² Amide_complex L₂Pd(II)(Ar)(NR¹R²) Amine_complex->Amide_complex + Base, - H-Base⁺Br⁻ Product Ar-NR¹R² Amide_complex->Product Reductive Elimination Side_Product Ar-H (Hydrodebromination) Amide_complex->Side_Product β-Hydride Elimination (If R¹ has β-H) Product->Pd0 Regenerates Catalyst Imine Imine Byproduct

Caption: Buchwald-Hartwig cycle showing the β-hydride elimination side reaction.

Part 3: Optimized Experimental Protocols

The following protocols are provided as a robust starting point for key transformations. Optimization may be required for specific coupling partners.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed to minimize hydrodebromination.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.5 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 3 mol%).

  • Solvent Addition: Add freshly degassed 1,4-dioxane and water (e.g., in a 4:1 ratio, to a concentration of 0.1 M).[8] The mixture should be sparged with argon for an additional 15 minutes.

  • Reaction: Heat the mixture to 80-90 °C and monitor by LC-MS.

  • Work-up: Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol avoids copper co-catalysts, which can sometimes complicate purification and introduce byproducts.[14]

  • Reaction Setup: To a dry Schlenk flask under argon, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%).[15]

  • Solvent and Reagents: Add degassed solvent (e.g., THF or DMF). Add the terminal alkyne (1.3 equiv.) followed by a suitable amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 equiv.).[15][16]

  • Reaction: Stir the reaction at room temperature or heat gently (40-50 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl to remove the amine salt. Dry the organic layer, filter, and concentrate.

  • Purification: Purify via column chromatography.

References

Technical Support Center: Navigating Protodeboronation in Suzuki-Miyaura Reactions of Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development facing the challenge of protodeboronation in Suzuki-Miyaura cross-coupling reactions involving pyrimidine boronic acids and their derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic strategies and achieve higher yields of your target molecules.

Introduction: The Pyrimidine Challenge in Suzuki Couplings

The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] The Suzuki-Miyaura reaction is a powerful tool for constructing C-C bonds and incorporating this vital heterocycle.[1][2] However, the inherent electronic properties of pyrimidines, particularly the presence of electron-withdrawing nitrogen atoms, render their boronic acid derivatives susceptible to a detrimental side reaction: protodeboronation.[1][3]

Protodeboronation is the cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond, leading to the formation of an undesired and often difficult-to-separate byproduct.[4][5] This process consumes the nucleophilic partner, reducing the overall yield of the desired coupled product.[4][5] This guide will equip you with the knowledge to diagnose, troubleshoot, and ultimately overcome this common obstacle.

Troubleshooting Guide: From Diagnosis to Solution

This section is designed to help you identify the root cause of low yields and high byproduct formation in your pyrimidine Suzuki reactions and to provide actionable solutions.

Problem 1: Low yield of the desired product with significant formation of the corresponding unsubstituted pyrimidine.

Diagnosis: This is the classic sign of protodeboronation. You can confirm this by analyzing your crude reaction mixture using LC-MS or NMR to identify the byproduct corresponding to the protonated version of your pyrimidine boronic acid starting material.[5]

Probable Causes & Actionable Solutions:

  • Cause A: Inherently Unstable Boronic Acid Derivative. Pyrimidine boronic acids, especially those with the boron moiety at the 2- or 4-positions, are notoriously unstable due to the proximity of the electron-withdrawing nitrogen atoms.[1] This is analogous to the well-documented "2-pyridyl problem".[1][6]

    • Solution 1: Switch to a More Stable Boron Reagent. This is often the most effective strategy.[7]

      • Pinacol Esters: More robust than the corresponding boronic acids and are a common first alternative.[4][7]

      • MIDA Boronates (N-methyliminodiacetic acid boronates): These are highly stable, often crystalline solids that enable a "slow release" of the active boronic acid under the reaction conditions.[3][4][7] This keeps the instantaneous concentration of the unstable free boronic acid low, minimizing protodeboronation.[4]

      • Organotrifluoroborates (R-BF3K): These salts offer increased stability and are less prone to protodeboronation.[3][8][9]

  • Cause B: Suboptimal Reaction Conditions. Several reaction parameters can significantly influence the rate of protodeboronation.[3][5]

    • Solution 2: Optimize the Base. Strong bases can accelerate protodeboronation.[4][10]

      • Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[4][7][11] Fluoride-based bases like CsF can also be effective.[4]

    • Solution 3: Lower the Reaction Temperature. Higher temperatures accelerate the rate of protodeboronation.[7] If your catalyst system is sufficiently active, try running the reaction at a lower temperature (e.g., 60-80 °C).[4][7]

    • Solution 4: Use Anhydrous Solvents. Water is a proton source for protodeboronation.[7][10] While some water can be beneficial for the activity of certain bases and for the hydrolysis of boronic esters, excess water should be avoided.[7][12] Using anhydrous solvents like dioxane or toluene can be beneficial.[4]

  • Cause C: Inefficient Catalytic System. If the desired Suzuki coupling is slow, the competing protodeboronation side reaction has more time to occur.[7]

    • Solution 5: Employ a Highly Active Catalyst System. A more efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete protodeboronation.[7][11]

      • Use modern, bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like SPhos, XPhos, RuPhos).[1] These ligands promote the crucial steps of the catalytic cycle and can mitigate catalyst deactivation.[1]

      • Consider specialized palladium pre-catalysts that generate the active Pd(0) species under mild conditions.

Troubleshooting Workflow Diagram

troubleshooting_workflow start Low Yield & High Protodeboronation Observed reagent Modify Boron Reagent start->reagent conditions Optimize Reaction Conditions start->conditions catalyst Enhance Catalyst Activity start->catalyst sub_reagent1 Switch to Pinacol Ester reagent->sub_reagent1 sub_reagent2 Use MIDA Boronate (Slow Release) reagent->sub_reagent2 sub_reagent3 Use Organotrifluoroborate reagent->sub_reagent3 sub_conditions1 Use Milder Base (e.g., K₃PO₄, K₂CO₃, CsF) conditions->sub_conditions1 sub_conditions2 Lower Reaction Temperature (e.g., 60-80 °C) conditions->sub_conditions2 sub_conditions3 Use Anhydrous Solvent (e.g., Dioxane, Toluene) conditions->sub_conditions3 sub_catalyst1 Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) catalyst->sub_catalyst1 sub_catalyst2 Increase Catalyst Loading catalyst->sub_catalyst2 end_node Problem Solved? sub_reagent1->end_node sub_reagent2->end_node sub_reagent3->end_node sub_conditions1->end_node sub_conditions2->end_node sub_conditions3->end_node sub_catalyst1->end_node sub_catalyst2->end_node success Proceed with Optimized Protocol end_node->success Yes

Caption: A decision tree for troubleshooting protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of protodeboronation?

A1: Protodeboronation is the protonolysis of a C-B bond.[3] It can proceed through several pathways depending on the reaction conditions and the substrate. For simple aryl boronic acids, the reaction can be either acid-catalyzed or base-catalyzed.[3][13] In the base-catalyzed pathway, which is highly relevant to Suzuki conditions, hydroxide attacks the boron atom to form a more reactive boronate species ([ArB(OH)₃]⁻), which is then protonated, leading to C-B bond cleavage.[3][5][14] For heteroaromatic boronic acids like 2-pyridyl and 2-pyrimidyl boronic acids, a unique mechanism can operate under neutral pH conditions involving a reactive zwitterionic intermediate that undergoes rapid, unimolecular fragmentation.[3][4]

Q2: Which position on the pyrimidine ring (2-, 4-, or 5-) is most susceptible to protodeboronation?

A2: The 2- and 4-positions are generally more susceptible to protodeboronation than the 5-position. The nitrogen atoms at the 1- and 3-positions are electron-withdrawing, which influences the stability of the C-B bond.[1] The proximity of the boronic acid group to these nitrogen atoms, particularly at the 2-position, can lead to catalyst inhibition via coordination to the palladium center and increased susceptibility to protodeboronation.[1] 5-Pyrimidinylboronic acids generally exhibit better reactivity and stability.[1]

Q3: Can the choice of ligand actually increase protodeboronation?

A3: Yes, paradoxically, some studies have shown that bulky phosphine ligands, while excellent for promoting the desired coupling, can also accelerate palladium-catalyzed protodeboronation.[5][15][16] This highlights the importance of careful optimization; the goal is to find a ligand that accelerates the C-C bond formation to such an extent that it significantly outpaces any competing side reactions.[15][16]

Q4: Is it better to use the pyrimidine as the boronic acid derivative or as the halide partner?

A4: If you are consistently facing protodeboronation issues with a pyrimidine boronic acid, it is often a viable strategy to reverse the coupling partners. Using the pyrimidine as the halide (e.g., 2-chloropyrimidine or 2-bromopyrimidine) and the coupling partner as the boronic acid can circumvent the instability of the pyrimidine boronic acid. Halogenated pyrimidines are generally good electrophiles in Suzuki couplings.[17]

Q5: How does a "slow-release" strategy with MIDA boronates work?

A5: MIDA boronates protect the boronic acid functional group.[3][4] Under the basic, aqueous conditions of the Suzuki reaction, the MIDA group is slowly hydrolyzed to release the free boronic acid into the reaction mixture. This ensures that the concentration of the unstable, free boronic acid is kept very low at any given moment, thereby minimizing its decomposition via protodeboronation while still allowing it to participate in the catalytic cycle.[3][4][7]

Reaction Pathway Diagram: Suzuki Coupling vs. Protodeboronation

competing_pathways cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_proto Undesired Protodeboronation pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar¹-X) pd0->ox_add pd_ii Ar¹-Pd(II)-X(L₂) ox_add->pd_ii transmetal Transmetalation (Pyr-B(OR)₂ + Base) pd_ii->transmetal pd_ii_pyr Ar¹-Pd(II)-Pyr(L₂) transmetal->pd_ii_pyr red_elim Reductive Elimination pd_ii_pyr->red_elim product Desired Product (Ar¹-Pyr) red_elim->product product->pd0 pyr_boronic Pyrimidine-B(OR)₂ protonolysis Protonolysis (H₂O, Base) pyr_boronic->protonolysis byproduct Byproduct (Pyrimidine-H) protonolysis->byproduct start_reagent Pyrimidine Boronic Acid Derivative start_reagent->transmetal Enters Catalytic Cycle start_reagent->pyr_boronic Decomposition Pathway

Caption: Competing pathways for a pyrimidine boronic acid derivative.

Data Summary: Impact of Reagents on Mitigating Protodeboronation

The following table summarizes the qualitative impact of key reagent choices on minimizing protodeboronation.

ParameterStandard Approach (High Risk)Optimized Approach (Low Risk)Rationale
Boron Reagent Boronic AcidMIDA Boronate or OrganotrifluoroborateIncreases stability and allows for "slow-release" of the active nucleophile, minimizing decomposition.[4][8]
Base Strong Base (e.g., NaOH, KOH)Weaker Base (e.g., K₃PO₄, K₂CO₃, CsF)Reduces the rate of base-catalyzed decomposition pathways.[4][7]
Catalyst Ligand Standard Ligand (e.g., PPh₃)Bulky Dialkylbiaryl Phosphines (e.g., SPhos, XPhos)Accelerates the desired C-C coupling to outcompete protodeboronation.[1][7]
Solvent Aqueous mixtures (e.g., Dioxane/H₂O)Anhydrous Solvent (e.g., Dioxane, Toluene)Removes the primary proton source for the protodeboronation reaction.[7][10]
Temperature High (e.g., >100 °C)Moderate (e.g., 60-80 °C)Slows the rate of the decomposition side reaction.[7]

Experimental Protocols

Protocol 1: General Microwave-Assisted Suzuki Coupling

This protocol is a good starting point for rapid reaction screening.

  • Preparation: To a microwave reaction vessel equipped with a magnetic stir bar, add the pyrimidine halide (1.0 equiv), arylboronic acid derivative (1.2-1.5 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), ligand if required (e.g., SPhos, 2-10 mol%), and base (e.g., K₂CO₃, 2.0-3.0 equiv).[1]

  • Inerting: Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.[1]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, DMF) via syringe.[1]

  • Reaction: Place the vessel in the microwave reactor and heat to the desired temperature (e.g., 100-120 °C) for 10-30 minutes.[1]

  • Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.[4]

Protocol 2: Optimized Conditions for Unstable Pyrimidine Boronic Acids (Using a MIDA Boronate)

This protocol is designed for challenging couplings where protodeboronation is a major concern.

  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the pyrimidine-MIDA boronate (1.2 equiv), a mild base (e.g., K₃PO₄, 3.0 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%).

  • Inerting: Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane or Toluene, to achieve a concentration of ~0.1 M) via syringe.[4]

  • Reaction: Heat the reaction mixture to a moderate temperature (start with 60-80 °C) and monitor the reaction by TLC or LC-MS.[4]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.[4]

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling of 4-Bromo-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting catalyst deactivation in the cross-coupling of 4-Bromo-2-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific reaction. The pyrimidine core is a vital scaffold in medicinal chemistry, and its successful functionalization is often a critical step in the synthesis of novel therapeutic agents.[1] However, the electron-deficient nature of the pyrimidine ring can present unique challenges, particularly concerning the stability of the palladium catalyst.[2] This resource provides in-depth, experience-driven insights and practical solutions to common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst deactivation a common problem when working with this compound?

A1: The pyrimidine ring is electron-deficient, which can influence the stability of the palladium catalyst.[3] The nitrogen atoms in the pyrimidine ring can act as Lewis bases and coordinate to the palladium center, potentially leading to the formation of inactive catalyst species or altering the electronic properties of the catalyst in a way that hinders the catalytic cycle.[4] This is a known issue with nitrogen-containing heterocycles in cross-coupling reactions.[5]

Q2: What are the most common visual indicators of catalyst deactivation in my reaction?

A2: The most obvious sign is the formation of a black precipitate, known as palladium black.[6][7] This indicates that the active Pd(0) catalyst has aggregated into an inactive form. Other indicators include the reaction stalling (no further consumption of starting material) or a significant decrease in the reaction rate.[7]

Q3: How does the choice of ligand impact catalyst stability in this specific reaction?

A3: The ligand plays a crucial role in stabilizing the palladium catalyst and preventing deactivation.[8] For electron-deficient substrates like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often preferred. These ligands can stabilize the Pd(0) species, promote the desired oxidative addition step, and prevent the formation of inactive palladium black.[9][10]

Q4: Can the reaction conditions themselves lead to catalyst deactivation?

A4: Absolutely. High temperatures can accelerate catalyst decomposition.[7] Additionally, the choice of base and solvent can significantly impact catalyst stability and activity.[11][12] It is crucial to select conditions that are vigorous enough to promote the reaction but not so harsh that they cause the catalyst to degrade.

Troubleshooting Guide: From Symptoms to Solutions

This section is organized by common experimental observations to help you quickly diagnose and resolve issues related to catalyst deactivation.

Issue 1: Low to No Product Yield

A persistently low or non-existent yield is a primary indicator of a catalytic problem.

Possible Causes & Solutions:

  • Inefficient Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst, its reduction to the active Pd(0) species may be inefficient.[13][14]

    • Recommendation: Consider using a pre-formed Pd(0) catalyst or a more advanced pre-catalyst system (e.g., G3 or G4 Buchwald pre-catalysts) that activates more reliably.[10] If using a Pd(II) source, ensure your reaction conditions (base, solvent, temperature) are suitable for in-situ reduction.[11]

  • Catalyst Poisoning: The nitrogen atoms of the pyrimidine ring can coordinate too strongly to the palladium center, inhibiting catalysis.[4]

    • Recommendation: Employ sterically hindered ligands that can shield the metal center and prevent strong coordination by the substrate or product.[8] Increasing the ligand-to-metal ratio can sometimes help, but an excess of ligand can also inhibit the reaction.[11]

  • Palladium Black Formation: As mentioned, this is a clear sign of catalyst aggregation and deactivation.[6]

    • Recommendation: Improve degassing procedures to rigorously exclude oxygen.[7] Consider lowering the reaction temperature and using a more stabilizing ligand.[9]

Experimental Protocol 1: Ligand Screening for Improved Yield

If you suspect ligand-related catalyst deactivation is the cause of low yield, a systematic ligand screening is a logical next step.

Materials:

  • This compound

  • Your desired coupling partner (e.g., a boronic acid for Suzuki coupling)

  • Palladium source (e.g., Pd₂(dba)₃)

  • A selection of phosphine ligands (e.g., PPh₃, XPhos, SPhos, RuPhos)

  • Anhydrous solvent (e.g., dioxane, toluene)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Inert gas supply (Argon or Nitrogen)

  • Reaction vials suitable for screening

Procedure:

  • In an inert atmosphere glovebox, add the this compound (1.0 equiv), coupling partner (1.2-1.5 equiv), and base (2.0-3.0 equiv) to a series of reaction vials.

  • To each vial, add the palladium source (e.g., 2 mol %) and a different ligand (e.g., 4 mol %).

  • Add the degassed solvent to each vial.

  • Seal the vials and place them in a heating block set to the desired reaction temperature (e.g., 80-100 °C).

  • Monitor the progress of each reaction by TLC or LC-MS at regular intervals.

  • Compare the product formation across the different ligands to identify the most effective one for your system.

Issue 2: Reaction Stalls or Proceeds Slowly

When a reaction starts but fails to reach completion, it often points to a catalyst that is deactivating over time.

Possible Causes & Solutions:

  • Thermal Instability of the Catalyst: The catalyst-ligand complex may not be stable at the reaction temperature over extended periods.[7]

    • Recommendation: Try running the reaction at a lower temperature for a longer duration. A temperature screen can help identify the optimal balance between reaction rate and catalyst stability.

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways under the reaction conditions.[15]

    • Recommendation: Ensure all reagents and solvents are of high purity and are thoroughly degassed.[10] Using more robust ligands, such as Buchwald-type biaryl phosphines or N-heterocyclic carbenes, can mitigate this issue.[16]

  • Product Inhibition: The coupled product, a substituted 2-methoxypyrimidine, might coordinate to the palladium center and inhibit further catalytic turnovers.

    • Recommendation: This can be a challenging issue to resolve. Sometimes, adjusting the ligand or solvent can alter the coordination properties of the product and lessen its inhibitory effect.

Issue 3: Formation of a Black Precipitate (Palladium Black)

The appearance of a black solid is a definitive sign of the aggregation of Pd(0) into an inactive form.[7]

Possible Causes & Solutions:

  • Oxygen Contamination: Trace amounts of oxygen can lead to the oxidation of the phosphine ligand and subsequent decomposition of the palladium complex.[15]

    • Recommendation: Use rigorous degassing techniques such as freeze-pump-thaw cycles for the solvent and ensure the reaction is set up and maintained under a strictly inert atmosphere.[7]

  • Inadequate Ligand Stabilization: The chosen ligand may not be providing sufficient steric or electronic stabilization to the Pd(0) center, allowing it to aggregate.[9]

    • Recommendation: Switch to a bulkier and more electron-donating ligand.[8] The table below provides a starting point for ligand selection.

Data Presentation: Ligand Selection Guide
Ligand TypeExample(s)Key CharacteristicsBest For
Monodentate PhosphinesPPh₃, P(t-Bu)₃Simple, widely available. P(t-Bu)₃ is very electron-rich and bulky.Initial screening, but may not be robust enough.
Bidentate Phosphinesdppf, XantphosChelating effect can enhance stability.Can be effective, but the bite angle is important.
Biaryl Phosphines (Buchwald)XPhos, SPhos, RuPhosBulky, electron-rich, and known to stabilize Pd(0) effectively.[16]Often the best choice for challenging couplings, including those with N-heterocycles.
N-Heterocyclic Carbenes (NHCs)IPr, SIMesStrong σ-donors, form very stable complexes with palladium.An excellent alternative to phosphine ligands, particularly at high temperatures.

Visualizing Deactivation and Troubleshooting

To better understand the processes and decision-making involved, the following diagrams illustrate key concepts.

Catalyst Deactivation Pathways

G cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0)L Species Productive_Cycle Productive Cross-Coupling Cycle Active_Catalyst->Productive_Cycle Catalysis Pd_Black Palladium Black (Aggregation) Active_Catalyst->Pd_Black Aggregation Poisoning Catalyst Poisoning (e.g., by Pyrimidine-N) Active_Catalyst->Poisoning Coordination Oxidation Oxidative Degradation (e.g., Ligand Oxidation) Active_Catalyst->Oxidation O₂/Impurities Productive_Cycle->Active_Catalyst Regeneration Inactive_Species Inactive Pd Species

Caption: Common pathways for palladium catalyst deactivation.

Troubleshooting Workflow for Low Reaction Yield

G Start Low or No Yield Observed Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Base, Solvent) Check_Reagents->Check_Conditions Check_Catalyst Is Palladium Black Visible? Check_Conditions->Check_Catalyst Improve_Degassing Improve Degassing (e.g., Freeze-Pump-Thaw) Check_Catalyst->Improve_Degassing Yes Optimize_Conditions Systematically Optimize Temperature & Base Check_Catalyst->Optimize_Conditions No Change_Ligand Screen Bulky, Electron-Rich Ligands (e.g., Buchwald type) Improve_Degassing->Change_Ligand Change_Catalyst Try Different Pd Pre-catalyst (e.g., Pd(0) or G4 Pre-cat) Change_Ligand->Change_Catalyst Optimize_Conditions->Change_Ligand Success Improved Yield Change_Catalyst->Success

Caption: A logical workflow for troubleshooting low-yielding reactions.

By systematically addressing these potential points of failure, researchers can significantly improve the success rate of cross-coupling reactions with this compound, a crucial building block in the development of new chemical entities.

References

Technical Support Center: Optimizing Buch-wald-Hartwig Amination of Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction, specifically tailored to the unique challenges presented by pyrimidine substrates. Here, we will dissect common issues, provide in-depth solutions, and offer field-proven insights to help you achieve optimal results in your synthetic endeavors.

Troubleshooting Guide

The electron-deficient nature of the pyrimidine ring and potential for nitrogen coordination to the palladium catalyst can present unique challenges.[1] This section is designed to provide a systematic approach to troubleshooting common issues encountered during the Buchwald-Hartwig amination of pyrimidines.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Yield 1. Inappropriate Catalyst/Ligand System: The choice of ligand is critical for the success of the reaction.[1][2]1a. Ligand Screening: For pyrimidine substrates, sterically hindered biarylphosphine ligands like XPhos, tBuXPhos, and RuPhos are often effective.[2][3] Consider screening a panel of ligands to identify the optimal one for your specific substrate combination. 1b. Use a Pre-catalyst: Pre-formed palladium-ligand complexes (pre-catalysts) can offer more consistent and reliable activation compared to generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[2][4]
2. Incorrect Base Selection: The base is crucial for the deprotonation of the amine and the overall catalytic cycle.[1] The choice of base is highly substrate-dependent.[5]2a. Strong Bases: For many systems, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are effective.[3][5] 2b. Weaker Bases for Sensitive Substrates: If your pyrimidine or amine contains base-sensitive functional groups (e.g., esters, nitro groups), weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ may be necessary.[3][5][6] This may require higher reaction temperatures to achieve a reasonable reaction rate.[2][3]
3. Poor Solubility of Reagents: The insolubility of the inorganic base in the reaction solvent is a common reason for reaction failure.[5]3a. Solvent Choice: Toluene is a widely used and effective solvent.[2][5] Ethereal solvents like 1,4-dioxane or THF can also be employed.[1][5] Ensure the solvent is anhydrous, as water can deactivate the catalyst.[2] 3b. Soluble Organic Bases: Consider using a soluble organic base like DBU, which can mitigate issues related to the heterogeneity of inorganic bases.[7][8] A dual-base system, such as DBU/NaTFA, has also proven effective for challenging substrates.[8]
Side Product Formation (e.g., Hydrodehalogenation) 1. Catalyst-Mediated Side Reactions: An unproductive side reaction can compete with the desired reductive elimination, leading to the hydrodehalogenated arene.[9]1a. Ligand Optimization: This is often a ligand-dependent issue. Screening different phosphine ligands can help to minimize this side reaction.[5] 1b. Temperature Control: Lowering the reaction temperature may help to suppress side reactions.[1]
2. Substrate Decomposition: Strong bases can lead to the decomposition of sensitive pyrimidine substrates.[5]2a. Milder Base: Switch to a weaker base like K₃PO₄ or Cs₂CO₃.[5] 2b. Lower Temperature: Running the reaction at a lower temperature can help to prevent decomposition.[1]
Reaction Stalls or is Sluggish 1. Catalyst Inhibition: The pyridine-like nitrogen atoms in the pyrimidine ring can coordinate to the palladium center and inhibit catalytic activity.[1] Aryl iodides can also be challenging, as the iodide formed can have an inhibitory effect.[6]1a. Ligand Choice: Bulky, electron-rich ligands can sometimes mitigate catalyst inhibition by favoring the desired catalytic cycle.[10] 1b. Solvent Effects: For aryl iodides, using a solvent in which the iodide salt byproduct is poorly soluble, such as toluene, can be beneficial.[3]
2. Insufficient Thermal Energy: Reactions with less reactive coupling partners (e.g., aryl chlorides) or weaker bases often require higher temperatures.[2][4]2a. Increase Temperature: Gradually increase the reaction temperature, typically in the range of 80-110 °C.[2] 2b. Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction and improve yields.[11][12][13]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for choosing a strong vs. a weak base?

The base plays a critical role in the catalytic cycle, primarily in the deprotonation of the amine to form the more nucleophilic amide, which then coordinates to the palladium center. The generally accepted mechanism involves oxidative addition of the aryl halide to a Pd(0) species, followed by association of the amine, deprotonation, and finally reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[9][14]

  • Strong bases like NaOtBu (pKa of conjugate acid ~19) and LHMDS are highly effective at deprotonating a wide range of amines, leading to faster reaction rates and often allowing for lower catalyst loadings.[3][6] However, their high basicity can be incompatible with sensitive functional groups on the pyrimidine or amine partner.[3][5]

  • Weaker bases like K₃PO₄ (pKa of conjugate acid ~12.3) or Cs₂CO₃ (pKa of conjugate acid ~10) are employed for substrates that are sensitive to strong bases.[5][6] The trade-off is often a slower reaction rate, which may necessitate higher reaction temperatures or longer reaction times.[2][3]

Q2: How do I select the optimal solvent for my pyrimidine amination?

The ideal solvent should dissolve the reactants and catalyst system while minimizing undesirable side reactions.

  • Aromatic hydrocarbons like toluene and xylene are common and effective choices, offering a good balance of solubility and a high boiling point.[2][5]

  • Ethereal solvents such as 1,4-dioxane and THF are also frequently used.[1][5] However, it's worth noting that 1,4-dioxane is considered a high-impact solvent to be avoided if possible from a green chemistry perspective.[15][16]

  • Solvents to avoid: Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst.[5]

It is crucial that the chosen solvent is anhydrous , as water can lead to catalyst deactivation and promote side reactions.[2]

Q3: My pyrimidine halide is a chloride, and the reaction is not working. What should I do?

Aryl chlorides are notoriously challenging substrates for Buchwald-Hartwig amination due to the high energy barrier of the oxidative addition step.[4][5] To overcome this:

  • Ligand Selection is Key: Employ electron-rich, sterically hindered phosphine ligands. Ligands like XPhos, RuPhos, and tBuBrettPhos have been specifically designed to facilitate the coupling of challenging substrates like aryl chlorides.[3][17]

  • Use a Pre-catalyst: G3 or G4 pre-catalysts are often more effective for activating aryl chlorides.

  • Higher Temperatures: These reactions often require elevated temperatures (100-120 °C) to proceed at a reasonable rate.[2]

  • Microwave Irradiation: This can be a very effective technique for driving difficult couplings to completion in shorter timeframes.[11][12]

Q4: Can microwave irradiation improve my reaction?

Yes, microwave-assisted synthesis is a powerful tool for optimizing Buchwald-Hartwig aminations.[11] The benefits include:

  • Rapid Reaction Times: Reactions that may take hours under conventional heating can often be completed in minutes.[12][18]

  • Improved Yields: The rapid and efficient heating can lead to higher product yields and reduced side product formation.[13]

  • Enabling Difficult Couplings: Microwave irradiation can provide the necessary energy to overcome the activation barriers for challenging substrates like aryl chlorides.[19]

When transitioning to microwave conditions, it's important to use a solvent that absorbs microwave energy effectively, such as toluene or benzotrifluoride (BTF).[19]

Visualizing the Optimization Process

To aid in your experimental design, the following decision tree provides a logical workflow for troubleshooting and optimizing your Buchwald-Hartwig amination of pyrimidines.

Buchwald_Hartwig_Optimization start Start: Low Yield or No Reaction catalyst Step 1: Evaluate Catalyst System start->catalyst base Step 2: Optimize Base catalyst->base No Improvement success Success: High Yield catalyst->success Improvement sub_catalyst1 Use Pre-catalyst (G3/G4)? catalyst->sub_catalyst1 solvent Step 3: Re-evaluate Solvent base->solvent No Improvement base->success Improvement sub_base1 Substrate Base-Sensitive? base->sub_base1 temp Step 4: Adjust Temperature solvent->temp No Improvement solvent->success Improvement temp->success Improvement sub_temp1 Use Microwave? temp->sub_temp1 sub_catalyst2 Screen Ligands (e.g., XPhos, RuPhos) sub_catalyst1->sub_catalyst2 sub_base2 Try Strong Base (NaOtBu, LHMDS) sub_base1->sub_base2 No sub_base3 Try Weaker Base (K3PO4, Cs2CO3) sub_base1->sub_base3 Yes sub_base4 Consider Soluble Base (DBU) sub_base3->sub_base4 sub_temp2 Increase Conventional Heat (80-110°C) sub_temp1->sub_temp2 No

Caption: A decision tree for troubleshooting Buchwald-Hartwig amination.

Standard Laboratory Protocol

This protocol provides a general starting point. Note: All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk or glovebox techniques.

Materials:

  • Halopyrimidine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, to achieve ~0.1 M concentration)

Procedure:

  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the halopyrimidine, palladium pre-catalyst, and base.

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with an inert gas for 5-10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent, followed by the amine (if liquid) via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

This guide provides a framework for optimizing the Buchwald-Hartwig amination of pyrimidines. Remember that each substrate pairing is unique, and a systematic screening of parameters is often the most effective path to success.

References

Technical Support Center: Palladium Catalyst Removal from 4-Bromo-2-methoxypyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium catalyst removal. This guide is specifically tailored for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira, involving heterocyclic substrates like 4-Bromo-2-methoxypyrimidine. Our goal is to provide you with not just protocols, but the underlying logic and troubleshooting strategies to ensure your final compound meets the stringent purity requirements of the pharmaceutical industry.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium so critical?

Palladium, while an exceptionally versatile catalyst, is a heavy metal with documented toxicity and the potential to interfere with downstream biological assays or chemical transformations.[1][2] Regulatory bodies have established strict limits for elemental impurities in Active Pharmaceutical Ingredients (APIs).[3] For palladium, which is often used in the synthesis of complex molecules, failure to reduce its concentration to acceptable levels can lead to batch rejection, project delays, and significant financial loss.[4]

Q2: What are the regulatory limits for palladium in APIs?

Regulatory guidelines, such as the ICH Q3D, classify palladium as a Class 2B element.[5] The permitted daily exposure (PDE) for oral administration is 100 µ g/day .[6] For a typical daily drug dose of 10 grams, this translates to a concentration limit of 10 ppm in the final API.[6][7] Parenteral and inhalation routes have even stricter limits.[8]

Q3: What are the main methods for palladium removal?

The primary strategies for palladium removal can be broadly categorized as follows:

  • Filtration: Effective for heterogeneous catalysts (e.g., Pd/C) or palladium that has precipitated out of solution as Pd(0) black.[9] Often used as a first-pass or "bulk" removal step.

  • Adsorption (Scavenging): The most common and often most effective method for removing soluble palladium species. This involves using materials with a high affinity for palladium, such as functionalized silica or polymer resins (scavengers) or activated carbon.[10][11]

  • Crystallization: Purifying the final product through crystallization can be effective, but its efficiency is highly dependent on the system and can sometimes concentrate the metal impurity within the crystal lattice.[3]

  • Extraction: Liquid-liquid extraction can sometimes remove palladium salts, especially if the polarity of the aqueous phase is increased.[9]

  • Organic Solvent Nanofiltration (OSN): An emerging, membrane-based technology that separates the larger catalyst complex from the smaller product molecule, allowing for catalyst recovery and reuse.[9][12]

Q4: My substrate is a nitrogen-containing heterocycle (this compound). Does this pose any special challenges?

Yes. Nitrogen and sulfur-containing heterocycles can act as ligands, forming strong coordination complexes with palladium.[5] This chelation can keep the palladium solubilized and make it more difficult to remove by simple precipitation or filtration. It often necessitates the use of more robust scavenging techniques with stronger chelating agents to effectively strip the palladium from the product molecule.[13]

Method Selection and Workflow

Choosing the right palladium removal strategy is crucial for efficiency and success. The following workflow provides a general decision-making framework.

G start Reaction Work-up Complete pd_form What is the form of Pd? start->pd_form hetero Heterogeneous (e.g., Pd/C) pd_form->hetero Solid homo Homogeneous (Soluble) pd_form->homo Dissolved celite Filtration through Celite® hetero->celite scavenger_screen Select & Screen Scavengers (Thiol, Amine, TMT based) homo->scavenger_screen analysis1 Analyze Filtrate for Residual Pd (e.g., ICP-MS) celite->analysis1 spec_met Specification Met? (<10 ppm) analysis1->spec_met analysis2 Analyze for Residual Pd scavenger_screen->analysis2 analysis2->spec_met end Product Meets Purity Specs spec_met->end Yes troubleshoot Proceed to Troubleshooting Guide spec_met->troubleshoot No

Caption: Decision workflow for selecting a palladium removal strategy.

Troubleshooting Guide

Issue 1: High palladium levels (>50 ppm) remain after using a scavenger.
  • Possible Cause A: Incorrect Scavenger Choice. The scavenger may not have a high enough affinity for the specific palladium species in your mixture. Palladium can exist in different oxidation states (Pd(0), Pd(II)) or as complex multi-metallic clusters.[4][14]

    • Troubleshooting Steps:

      • Screen a panel of scavengers. Test scavengers with different functional groups (e.g., thiol, amine, phosphine, or tri-isocyanurate (TMT)).[10] Thiol-based scavengers are often good all-rounders, but TMT-based scavengers can show very high affinity.[10]

      • Consider a pre-treatment step. Mild oxidation (e.g., with H₂O₂) or reduction can sometimes convert various palladium species into a single, more easily scavenged form.[5]

  • Possible Cause B: Strong Product Chelation. As discussed, your 2-methoxypyrimidine core may be strongly binding the palladium, preventing the scavenger from accessing it.[5]

    • Troubleshooting Steps:

      • Increase scavenger equivalents. Try increasing the ratio of scavenger to palladium (e.g., from 5 eq. to 10 or 20 eq.).[10]

      • Increase temperature and time. Heating the mixture (e.g., to 40-60°C) and extending the treatment time (e.g., to 16-24 hours) can help break the product-palladium complex and allow the scavenger to bind.[10]

      • Solvent Optimization: The reaction solvent affects scavenging efficiency. A different solvent might disrupt the product-palladium chelation.

Issue 2: Significant product loss during purification.
  • Possible Cause: Non-specific Adsorption. The purification medium is binding your product in addition to the palladium. This is a very common issue with broad-spectrum adsorbents like activated carbon.[3][11]

    • Troubleshooting Steps:

      • Use a more selective scavenger. High-selectivity scavengers (e.g., functionalized silica) are designed to minimize product binding compared to activated carbon.[4]

      • Minimize the adsorbent amount. Titrate the amount of scavenger or carbon to find the minimum quantity required to meet your palladium specification.

      • Optimize the solvent. A solvent in which your product is highly soluble will reduce its tendency to adsorb onto the solid support.[5]

      • Wash thoroughly. After filtering off the scavenger, wash the solid cake with fresh solvent to recover any adsorbed product.

Issue 3: Inconsistent palladium removal from batch to batch.
  • Possible Cause: Variability in the post-reaction palladium speciation. Minor variations in reaction time, temperature, or work-up can lead to different forms of residual palladium at the end of each reaction.[5]

    • Troubleshooting Steps:

      • Standardize the work-up procedure. Ensure that quenching, extraction, and any other post-reaction steps are performed consistently every time before initiating the palladium removal process.[5]

      • Employ a broad-spectrum scavenger. Use a scavenger known to be effective against multiple palladium species to buffer against this variability.[5]

      • "Age" the reaction mixture. Sometimes, stirring the completed reaction mixture overnight (after quenching) can allow palladium species to agglomerate, making them easier to remove by a simple filtration step.

G start Problem: High Residual Pd check_scavenger Is the scavenger type optimal? start->check_scavenger screen_scavengers Screen diverse scavengers (Thiol, TMT, etc.) check_scavenger->screen_scavengers No check_conditions Are scavenging conditions optimized? check_scavenger->check_conditions Yes reanalyze Re-analyze Pd levels screen_scavengers->reanalyze optimize_conditions Increase Temp, Time, or Scavenger Equivalents check_conditions->optimize_conditions No check_chelation Is product chelation an issue? check_conditions->check_chelation Yes optimize_conditions->reanalyze change_solvent Test different solvents or pre-treatment step check_chelation->change_solvent Yes check_chelation->reanalyze No change_solvent->reanalyze

Caption: Troubleshooting flowchart for ineffective palladium scavenging.

Detailed Protocols & Data

Data Summary: Comparison of Common Palladium Scavengers
Scavenger TypeFunctional GroupTypical Loading (mmol/g)AdvantagesDisadvantages
Silica-Thiol -SH0.8 - 1.5Good general-purpose scavenger, effective for Pd(0) and Pd(II).[15]Can be less effective for strongly chelated Pd.
Silica-Triamine -NH(CH₂)₂NH(CH₂)₂NH₂1.0 - 2.0Highly effective for Pd(II).Less effective for Pd(0) species.
Polymer-TMT Tri-isocyanurate0.5 - 1.0Very high affinity for palladium, excellent for challenging removals.[10]Can be more expensive.
Activated Carbon N/AN/AInexpensive, readily available.[16]Low selectivity, can cause significant product loss.[17]
Protocol 1: Bulk Palladium Removal via Celite® Filtration

This protocol is intended for reactions where palladium has visibly precipitated (e.g., as palladium black) or where a heterogeneous catalyst (e.g., Pd/C) was used.[9]

  • Prepare the Filter Pad: Place a sintered glass funnel on a filter flask. Add a 1-2 cm thick pad of Celite® and gently compact it.

  • Wet the Pad: Pre-wet the Celite® pad with the main solvent from your reaction mixture.

  • Dilute and Filter: Dilute the crude reaction mixture with a suitable solvent to reduce viscosity.

  • Pass the Mixture: Slowly pass the diluted reaction mixture through the Celite® pad under vacuum. The Celite® will trap insoluble metal species.[9]

  • Wash: Wash the Celite® pad with several portions of fresh solvent to ensure complete recovery of the product.

  • Analyze: Concentrate the combined filtrate and analyze a sample for residual palladium content using a validated analytical method like ICP-MS.[18]

Protocol 2: Palladium Removal Using a Solid-Supported Scavenger

This protocol is the standard approach for removing soluble palladium species.

  • Select Scavenger: Based on your reaction and preliminary screening, select an appropriate scavenger (e.g., SiliaMetS® Thiol or Biotage MP-TMT).

  • Determine Amount: Calculate the amount of scavenger needed. A common starting point is 5-10 molar equivalents relative to the initial amount of palladium catalyst used.[10]

  • Add to Mixture: Add the scavenger directly to the crude reaction mixture (post-workup) or to a solution of the crude product.

  • Stir: Stir the resulting slurry at room temperature or with gentle heating (e.g., 40°C) for 4 to 24 hours. The optimal time and temperature should be determined experimentally.

  • Filter: Filter the mixture to remove the scavenger resin, which now contains the bound palladium.

  • Wash and Concentrate: Wash the resin with fresh solvent, combine the filtrates, and concentrate.

  • Analyze: Submit a sample of the purified product for palladium analysis to confirm that the level is below the required specification.[18][19]

Final Validation: Quantifying Residual Palladium

Visual confirmation (e.g., a colorless solution) is not sufficient to guarantee palladium removal. Quantitative analysis is mandatory in a drug development setting.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis, offering high sensitivity and accuracy required to confirm palladium levels are below the 10 ppm threshold.[18][19]

  • Atomic Absorption Spectroscopy (AAS): Another common and reliable technique for quantifying metal content.[1]

  • Rapid Screening Methods: Colorimetric and fluorimetric assays can be used for high-throughput screening of different scavenging conditions during process development, but final validation should always be performed by a technique like ICP-MS.[18][19]

References

identification of byproducts in 4-Bromo-2-methoxypyrimidine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you identify and mitigate common byproducts, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Identification and Mitigation of Byproducts

This section addresses specific issues that may arise during reactions with this compound, with a focus on palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

Issue 1: My reaction shows a significant amount of a byproduct with a mass corresponding to the loss of bromine.

Question: I've performed a Suzuki-Miyaura coupling with this compound, and my LC-MS analysis shows a major peak that corresponds to 2-methoxypyrimidine. What is this byproduct and how can I prevent its formation?

Answer:

This common byproduct is the result of a side reaction known as hydrodehalogenation (or de-bromination). In this process, the bromine atom at the C4 position is replaced by a hydrogen atom.

Causality: Hydrodehalogenation is typically caused by the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[1] These hydride species can arise from several sources:

  • Bases: Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu), can generate hydrides, especially at elevated temperatures.[1]

  • Solvents: Protic solvents or solvents that can degrade (e.g., residual water in DMF) can act as hydride donors.[1]

  • Reagents: Trace impurities, such as borane (B-H) species in boronic acids or esters, can contribute to the formation of Pd-H.[1]

  • Water: The presence of water in the reaction mixture can react with bases or other reagents to generate hydride sources.[1]

The Pd-H species can then undergo reductive elimination with the this compound faster than the desired cross-coupling, leading to the formation of 2-methoxypyrimidine.

Mitigation Strategies:

  • Choice of Base: Switch to weaker, non-nucleophilic inorganic bases. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives to strong alkoxide bases.[1]

  • Solvent and Reagent Purity: Use anhydrous, degassed solvents. Ensure your boronic acid or amine coupling partner is of high purity.

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands accelerate the desired reductive elimination step of the catalytic cycle, which outcompetes the dehalogenation pathway.[1]

  • Inert Atmosphere: Ensure the reaction is set up and maintained under a strict inert atmosphere (e.g., argon or nitrogen) to minimize moisture.

Issue 2: My NMR spectrum is complex, and I suspect the presence of multiple pyrimidine-containing species.

Question: After my reaction and work-up, the ¹H NMR of my crude product shows multiple signals in the aromatic region that I cannot account for. How can I identify these unknown byproducts?

Answer:

A complex NMR spectrum often indicates the presence of not only the desired product and starting material but also various byproducts. A systematic approach combining different analytical techniques is crucial for identification.

Potential Byproducts and Their Identification:

Byproduct NameStructureKey Analytical Signatures
2-Methoxypyrimidine 2-Methoxypyrimidine Structure¹H NMR (CDCl₃): δ ~8.5 (d, 2H), ~6.8 (t, 1H), ~4.0 (s, 3H).MS (EI): m/z 110 (M⁺).[2]
4-Hydroxy-2-methoxypyrimidine 4-Hydroxy-2-methoxypyrimidine Structure¹H NMR (DMSO-d₆): Look for the absence of the C4-Br signal and the appearance of a broad OH peak. Aromatic protons will shift.MS (ESI): m/z 127.05 [M+H]⁺.
Homocoupling Product (Bipyrimidine) Bipyrimidine StructureMS (ESI): m/z 219.04 [M+H]⁺ (for the dimethoxylated bipyrimidine).¹H NMR: Will show a more complex, but often symmetrical, pattern in the aromatic region.
Unreacted Starting Material this compound Structure¹H NMR (CDCl₃): Distinct aromatic signals.MS (ESI): m/z 188.96/190.96 (characteristic bromine isotope pattern) [M+H]⁺.

Experimental Protocol for Byproduct Identification:

  • LC-MS Analysis:

    • Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject the sample onto a reverse-phase HPLC column coupled to a mass spectrometer.

    • Use a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to separate the components.

    • Analyze the mass spectra of the eluted peaks to identify the molecular weights of the components and compare them to the expected byproducts.

  • Preparative HPLC or Column Chromatography:

    • If a significant amount of a byproduct is present, isolate it using preparative HPLC or careful column chromatography.

  • NMR Spectroscopy:

    • Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra of the isolated byproduct.

    • Compare the obtained spectra with known data for suspected structures or use them for de novo structure elucidation.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity trend for the halogen on this compound in cross-coupling reactions?

The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is primarily dictated by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity for halogens is I > Br > Cl > F.[3] Therefore, the C-Br bond in this compound is significantly more reactive than a C-Cl bond would be in a similar position, making it a suitable substrate for a wide range of cross-coupling reactions.

Q2: Can the methoxy group be cleaved under typical reaction conditions?

While the 2-methoxy group is generally stable, harsh acidic or strongly basic conditions, especially at high temperatures, can potentially lead to its hydrolysis to the corresponding 2-hydroxypyrimidine. For instance, hydrolysis of similar 2-alkoxypyrimidines has been observed under certain alkaline conditions.[4] It is advisable to screen for this potential byproduct, especially if your reaction conditions are aggressive or if you observe an unexpected byproduct with a mass corresponding to the loss of a methyl group and the addition of a hydrogen.

Q3: I am attempting a Buchwald-Hartwig amination and observing low yields. What are the common pitfalls?

Low yields in Buchwald-Hartwig aminations can stem from several factors:

  • Inactive Catalyst: The palladium catalyst can be sensitive to air and moisture. Ensure it is handled under an inert atmosphere. Using a pre-catalyst can sometimes improve results.

  • Suboptimal Temperature: The reaction temperature may be too low for the specific substrate and ligand combination. A screen of temperatures (e.g., 80-120 °C) is recommended.

  • Inappropriate Base: The choice of base is critical and depends on the amine and the ligand. While strong bases like NaOtBu are common, they can also promote side reactions. Consider screening other bases like Cs₂CO₃ or K₃PO₄.

  • Poor Reagent Quality: Ensure all reagents, including the amine and solvents, are of high purity and anhydrous.

Q4: Can this compound undergo homocoupling to form a bipyrimidine byproduct?

Yes, homocoupling of the aryl halide is a known side reaction in many palladium-catalyzed cross-coupling reactions, leading to the formation of a symmetrical bipyrimidine. This is often more prevalent at higher catalyst loadings or if the transmetalation step with the desired coupling partner is slow.

Visualized Workflows and Pathways

Byproduct_Formation This compound This compound Desired Product Desired Product This compound->Desired Product Cross-Coupling Partner [Pd(0), Ligand, Base] 2-Methoxypyrimidine 2-Methoxypyrimidine This compound->2-Methoxypyrimidine [Pd-H] Species (Hydrodehalogenation) 4-Hydroxy-2-methoxypyrimidine 4-Hydroxy-2-methoxypyrimidine This compound->4-Hydroxy-2-methoxypyrimidine Harsh Basic/Acidic Conditions (Hydrolysis)

Caption: Common reaction pathways for this compound.

Byproduct_ID_Workflow A Crude Reaction Mixture B LC-MS Analysis A->B C Identify Molecular Weights of Components B->C D Compare with Expected Byproducts C->D E Unknown Peak Present? D->E F Isolate Byproduct (Prep-HPLC/Column) E->F Yes H Byproduct Identified E->H No G Structural Elucidation (NMR, HRMS) F->G G->H

Caption: Experimental workflow for byproduct identification.

Troubleshooting_Tree A Low Yield or Significant Byproduct Formation B Is Hydrodehalogenation (De-bromination) Observed? A->B C Switch to Weaker Base (K₃PO₄, Cs₂CO₃) B->C Yes F Is Starting Material Unconsumed? B->F No D Use Anhydrous/Degassed Solvents C->D E Employ Bulky, Electron-Rich Ligands (XPhos, SPhos) D->E G Increase Reaction Temperature/Time F->G Yes J Are Other Byproducts (e.g., Hydrolysis) Present? F->J No H Screen Different Catalyst/Ligand Systems G->H I Check Reagent Purity H->I K Modify Work-up Conditions J->K Yes L Consider Milder Reaction Conditions K->L

Caption: Decision tree for troubleshooting common issues.

References

Technical Support Center: Navigating Scale-Up Challenges in 4-Bromo-2-methoxypyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for scaling up reactions involving this key synthetic intermediate. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and successful, reproducible scale-up is critical for advancing drug discovery programs.[1] This document synthesizes field-proven insights and established protocols to address common challenges encountered during the synthesis and derivatization of this compound.

Troubleshooting Guide: Common Scale-Up Issues and Solutions

This section addresses specific, frequently encountered problems in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My Suzuki-Miyaura cross-coupling reaction with this compound has stalled or shows low conversion at scale. What are the likely causes and how can I fix it?

Low conversion in a scaled-up Suzuki-Miyaura coupling is a common yet multifaceted problem. The transition from bench-scale to pilot-scale often introduces variability in mass and heat transfer, which can impact catalyst performance and reaction kinetics.

Potential Causes & Solutions:

  • Catalyst Deactivation: Palladium catalysts, especially phosphine-ligated ones, can be sensitive to oxygen.[2] Inadequate degassing of solvents and inerting of the reactor headspace is a frequent culprit in large-scale setups. The electron-donating methoxy group on the pyrimidine ring can make the C-Br bond more electron-rich, potentially slowing the oxidative addition step, which can be exacerbated by a partially deactivated catalyst.[3]

    • Solution: Ensure your solvent is rigorously degassed using methods like sparging with nitrogen or argon for an extended period. For the reactor, perform multiple vacuum/inert gas backfill cycles. Consider using more robust Buchwald-type ligands, which are known to improve catalyst stability and accelerate oxidative addition for electron-rich halides.[3]

  • Ineffective Base or Mass Transfer Limitations: The choice and physical form of the base are critical. Bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are common, but their solubility and particle size can significantly affect reaction rates.[4][5] On a large scale, poor mixing can lead to localized areas of low base concentration, effectively stalling the reaction.

    • Solution: Grind the base to a fine, consistent powder to maximize its surface area.[3] For reactions with K₃PO₄, adding a small amount of water (e.g., 5 equivalents relative to the substrate) can be beneficial as it aids in the dissolution of the base and facilitates the catalytic cycle.[3] Ensure your reactor's agitation is sufficient to maintain a homogenous slurry.

  • Poor Boronic Acid/Ester Quality: Alkylboronic acids, in particular, can be unstable and degrade upon storage or in the reaction mixture.[3]

    • Solution: Use fresh, high-quality boronic acid or consider using more stable alternatives like MIDA boronates or alkyl trifluoroborates, which release the boronic acid in situ.[3][6]

Troubleshooting Workflow for a Stalled Suzuki Reaction

Suzuki_Troubleshooting start Reaction Stalled/ Low Conversion check_inert Verify Inert Atmosphere & Degassing start->check_inert Is atmosphere strictly inert? check_base Assess Base & Mixing check_inert->check_base Yes re_run Re-run with Improved Degassing/Robust Catalyst check_inert->re_run No check_reagents Check Reagent Quality (Boronic Acid) check_base->check_reagents Yes optimize_base Optimize Base (Grind, Add H2O) & Agitation check_base->optimize_base No use_fresh_reagent Use Fresh/Alternative Boronic Acid Derivative check_reagents->use_fresh_reagent No success Successful Reaction check_reagents->success Yes, problem likely elsewhere. Re-evaluate stoichiometry. re_run->success optimize_base->success use_fresh_reagent->success

Caption: A decision-making workflow for troubleshooting stalled Suzuki-Miyaura reactions.

Q2: I'm observing significant debromination of my starting material during a reaction. How can I prevent this side reaction?

Debromination (hydrodebromination) is a common side reaction in palladium-catalyzed couplings, where the bromo group is replaced by a hydrogen atom.

Potential Causes & Solutions:

  • Excessive Temperature or Prolonged Reaction Time: Higher temperatures can promote side reactions, including catalyst decomposition that may lead to species that favor debromination.[7]

    • Solution: Monitor the reaction closely using TLC or LC-MS and stop it once the starting material is consumed.[8] Consider lowering the reaction temperature. A range of 80-100 °C is often effective for Suzuki couplings involving similar substrates.[7]

  • Presence of Protic Impurities: Water or other protic solvents can serve as a proton source for the debromination pathway.

    • Solution: Use anhydrous solvents and ensure all reagents are dry. While a small amount of water can be beneficial for certain bases in Suzuki reactions, excess water can be detrimental.

Q3: Purification of the final product is proving difficult due to persistent impurities. What are the best strategies for work-up and purification at scale?

Effective purification is key to achieving high purity standards. The choice of work-up and purification technique depends on the nature of the product and the impurities.[9]

Potential Causes & Solutions:

  • Residual Palladium Catalyst: Palladium residues can be difficult to remove and may contaminate the final product.

    • Solution: After the reaction, dilute the mixture with a suitable organic solvent and filter it through a pad of Celite to remove the bulk of the palladium catalyst.[8] For more persistent residues, consider a work-up wash with an aqueous solution of a thiol-containing reagent or treatment of the organic solution with a palladium scavenger.

  • Co-elution of Byproducts: Side products like homocoupled boronic acid or debrominated starting material may have similar polarity to the desired product, making chromatographic separation challenging.

    • Solution:

      • Aqueous Washes: A thorough aqueous work-up is the first line of defense. Washing the organic layer with saturated aqueous ammonium chloride (NH₄Cl) can help remove some inorganic salts and certain byproducts.[10]

      • Crystallization: If your product is a solid, crystallization is often the most effective and scalable purification method.[11] Experiment with different solvent systems (e.g., heptane, ethanol/water) to find optimal conditions.

      • Optimized Chromatography: If column chromatography is necessary, carefully screen different solvent systems via TLC to achieve better separation. Sometimes, switching to a different stationary phase or using a gradient elution can resolve co-eluting spots.[2]

General Work-Up Procedure for Palladium-Catalyzed Reactions
  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent such as ethyl acetate or toluene.[8]

  • Filter the mixture through a pad of Celite® to remove the catalyst.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8]

  • Proceed with purification (crystallization or column chromatography).

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound and its reactions at scale?

This compound and related compounds are classified as irritants and can be harmful if swallowed or in contact with skin.[12]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or a chemical fume hood.[13] Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]

  • Thermal Hazards: At elevated temperatures, hazardous decomposition products can be released, including nitrogen oxides, carbon monoxide, and hydrogen bromide.[14][15] Ensure the reactor is equipped with proper pressure relief systems and that the reaction temperature is carefully controlled.

  • Reagent Hazards: Be aware of the hazards associated with all other reagents used in the reaction, such as flammable solvents and corrosive bases.

Q2: Which analytical techniques are best for monitoring reaction progress and ensuring product quality?

A multi-pronged analytical approach is recommended for robust process control.

Analytical TechniqueApplicationAdvantages
TLC (Thin-Layer Chromatography) Rapid, qualitative reaction monitoringFast, inexpensive, good for tracking the disappearance of starting material.
HPLC (High-Performance Liquid Chromatography) Quantitative analysis, purity assessmentProvides accurate quantification of reactants, products, and impurities. Essential for quality control.[16][17]
LC-MS (Liquid Chromatography-Mass Spectrometry) Impurity identification, confirmation of product identityCombines the separation power of HPLC with mass detection, allowing for unambiguous identification of unknown byproducts.[17]
NMR (Nuclear Magnetic Resonance) Spectroscopy Structural elucidation, reaction monitoringConfirms the structure of the final product and can be used to monitor the reaction in real-time.[18]
Q3: What are the key considerations for choosing a solvent system when scaling up?

Solvent selection impacts reaction kinetics, impurity profiles, and process safety.

  • Reaction Compatibility: The solvent must be compatible with the reaction chemistry. For Suzuki couplings, common choices include 1,4-dioxane, toluene, or THF, often with water as a co-solvent.[4][5][19]

  • Work-up and Extraction: Choose a solvent that allows for easy separation from the aqueous phase during work-up. Avoid solvents like THF that have significant water miscibility, as they can lead to emulsions.[10]

  • Safety and Environmental Impact: Consider the boiling point, flash point, and toxicity of the solvent. On a large scale, favor higher-boiling point solvents to minimize evaporation and exposure. Green chemistry principles encourage the use of more environmentally benign solvents where possible.[6][20]

Experimental Protocols

Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This is a representative protocol and may require optimization for specific substrates.

Suzuki_Protocol setup 1. Reaction Setup - Charge reactor with this compound (1.0 eq.),  boronic acid (1.2 eq.), and base (e.g., K2CO3, 2.0 eq.). - Perform 3x vacuum/N2 backfill cycles. solvent 2. Solvent & Catalyst Addition - Add degassed solvent (e.g., 1,4-dioxane/water 4:1). - Add palladium catalyst (e.g., Pd(dppf)Cl2, 1-3 mol%). setup->solvent reaction 3. Reaction Execution - Heat to 80-100 °C with vigorous stirring. - Monitor progress by TLC or LC-MS. solvent->reaction workup 4. Work-up - Cool, dilute with organic solvent, and filter through Celite. - Wash filtrate with water and brine. reaction->workup purify 5. Purification - Dry organic layer and concentrate. - Purify by crystallization or column chromatography. workup->purify

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 4-Bromo-2-methoxypyrimidine Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry. Its derivatives are integral to a vast array of therapeutic agents. Among these, 4-Bromo-2-methoxypyrimidine serves as a versatile building block, where the bromine atom provides a reactive handle for further functionalization, and the methoxy group modulates electronic properties.[1] The unambiguous structural confirmation of its derivatives is not merely a procedural step but a foundational requirement for advancing any discovery program.

This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopic techniques for the robust validation of this compound derivatives. We will move beyond rote protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating workflow from sample preparation to final structural elucidation.

The Foundational Logic: Why NMR is Indispensable for Pyrimidine Scaffolds

The pyrimidine ring presents a unique electronic landscape. The two nitrogen atoms are highly electronegative, leading to a significant "deshielding" effect on the ring's protons and carbons.[2] This means they resonate at a higher chemical shift (downfield) compared to analogous protons in a simple benzene ring. The substituents—in this case, a bromine atom and a methoxy group—further perturb this environment, creating a distinct NMR fingerprint for the parent molecule and each of its subsequent derivatives. Our task is to systematically decode this fingerprint.

A multi-technique NMR approach is essential. While one-dimensional (1D) ¹H and ¹³C spectra provide the initial overview, two-dimensional (2D) experiments are required to piece the molecular puzzle together, confirming connectivity and spatial relationships with certainty. The suite of experiments we will deploy includes COSY, HSQC, HMBC, and NOESY, each providing a unique and complementary piece of structural information.[3][4]

Experimental Workflow: A Self-Validating System

The integrity of NMR data begins with meticulous preparation and a logical acquisition strategy. The following workflow is designed to build a comprehensive dataset, where each experiment cross-validates the others.

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structure Elucidation SamplePrep Sample Preparation ~5-10 mg for 1D NMR ~10-20 mg for 2D NMR Dissolve in 0.6 mL Deuterated Solvent (e.g., CDCl3, DMSO-d6) H1_NMR ¹H NMR (Proton Overview) SamplePrep->H1_NMR Lock & Shim C13_NMR ¹³C NMR / DEPT (Carbon Skeleton) H1_NMR->C13_NMR COSY gCOSY (H-H Connectivity) C13_NMR->COSY HSQC gHSQC (Direct C-H Attachment) COSY->HSQC AssignSpins Assign Spin Systems (COSY) COSY->AssignSpins HMBC gHMBC (Long-Range C-H Connectivity) HSQC->HMBC AssignCarbons Assign Protonated Carbons (HSQC) HSQC->AssignCarbons NOESY NOESY / ROESY (Through-Space Proximity) HMBC->NOESY Assemble Assemble Molecular Skeleton (HMBC) HMBC->Assemble ConfirmRegio Confirm Regiochemistry & Stereochemistry (NOESY) NOESY->ConfirmRegio Final Final Validated Structure AssignSpins->Final AssignCarbons->Final Assemble->Final ConfirmRegio->Final

Caption: A systematic workflow for the NMR validation of small molecules.

Protocol 1: NMR Sample Preparation

Trustworthy data originates from a well-prepared sample.

  • Mass: Weigh approximately 5-10 mg of the purified derivative for 1D experiments. For a full suite of 2D experiments, a slightly more concentrated sample of 10-20 mg is recommended to improve the signal-to-noise ratio.[2]

  • Solvent: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must fully dissolve the compound without reacting with it.

  • Homogenization: Vortex the sample until the solid is completely dissolved. A brief sonication can aid dissolution if necessary.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent issues with spectral line shape.

Protocol 2: Sequential NMR Data Acquisition

This sequence is designed for logical structure building. All spectra should be acquired on a spectrometer of at least 400 MHz for adequate resolution.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides the initial overview of all proton environments, their integrations (relative numbers), and their coupling patterns (multiplicity).

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This reveals the number of unique carbon environments. A DEPT-135 experiment is highly recommended as a companion to distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in DEPT-135.

  • 2D gCOSY (Gradient Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through 2 or 3 bonds.[3][5] Cross-peaks in a COSY spectrum connect coupled protons, allowing for the mapping of proton spin systems (e.g., identifying all protons within an aromatic ring).

  • 2D gHSQC (Gradient Heteronuclear Single Quantum Coherence): This is one of the most powerful experiments for assigning the carbon skeleton. It generates a cross-peak between each proton and the carbon atom to which it is directly attached (a one-bond correlation).[3][4]

  • 2D gHMBC (Gradient Heteronuclear Multiple Bond Correlation): This experiment is the key to assembling the molecular fragments. It reveals correlations between protons and carbons over longer ranges, typically 2 to 3 bonds.[2] These correlations are crucial for identifying connections across quaternary carbons and linking different functional groups.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds.[6] This is the definitive experiment for confirming regiochemistry and stereochemistry.[2][7]

Data Analysis: A Comparative Case Study

Let's compare the parent compound, This compound (1) , with a hypothetical derivative, 4-Bromo-5-(4-fluorophenyl)-2-methoxypyrimidine (2) . This comparison will illustrate how the NMR data validates the successful substitution at the C5 position.

Compound ¹H NMR (CDCl₃, 400 MHz) δ [ppm] (multiplicity, J [Hz], integration, assignment)¹³C NMR (CDCl₃, 101 MHz) δ [ppm] (assignment)
This compound (1) 8.41 (d, J=5.0 Hz, 1H, H6), 7.15 (d, J=5.0 Hz, 1H, H5), 4.01 (s, 3H, OCH₃)166.5 (C2), 160.1 (C6), 118.2 (C5), 115.8 (C4), 55.0 (OCH₃)
4-Bromo-5-(4-fluorophenyl)-2-methoxypyrimidine (2) 8.65 (s, 1H, H6), 7.55 (dd, J=8.8, 5.4 Hz, 2H, H2'/H6'), 7.20 (t, J=8.7 Hz, 2H, H3'/H5'), 4.08 (s, 3H, OCH₃)167.0 (C2), 163.1 (d, ¹JCF=248 Hz, C4'), 158.5 (C6), 131.5 (d, ³JCF=8.2 Hz, C2'/C6'), 130.8 (d, ⁴JCF=3.4 Hz, C1'), 123.5 (C5), 116.0 (d, ²JCF=21.7 Hz, C3'/H5'), 115.9 (C4), 55.4 (OCH₃)
Interpreting the Data for Structure Validation
  • ¹H NMR Analysis:

    • For compound 1 , we see two doublets in the aromatic region, characteristic of two adjacent protons on the pyrimidine ring (H5 and H6). The methoxy group appears as a sharp singlet around 4.01 ppm.

    • For derivative 2 , the signal for H5 has disappeared, and the H6 signal has shifted downfield to 8.65 ppm and is now a singlet. This is strong evidence that substitution has occurred at the C5 position. The appearance of two new signals in the aromatic region (a doublet of doublets and a triplet) integrates to four protons, consistent with the addition of a 1,4-disubstituted phenyl ring.

  • ¹³C NMR Analysis:

    • The carbon spectrum of 2 shows new signals corresponding to the fluorophenyl ring. Notably, the signals for the fluorinated ring show characteristic C-F coupling, which is a powerful diagnostic tool. For example, C4' shows a large one-bond coupling constant (¹JCF ≈ 248 Hz).

  • 2D NMR - The Definitive Proof:

    • HSQC would confirm the direct attachment of each proton to its respective carbon in both molecules. For example, in compound 2 , it would link the proton at 8.65 ppm to the carbon at 158.5 ppm (C6).

    • HMBC provides the crucial connectivity data. For derivative 2 , we would expect to see a 3-bond correlation from the pyrimidine proton H6 (at 8.65 ppm) to the ipso-carbon of the fluorophenyl ring (C1' at 130.8 ppm). This single cross-peak unambiguously confirms the attachment point of the new substituent.

    • NOESY delivers the final spatial confirmation. A through-space correlation would be observed between the pyrimidine proton H6 and the ortho protons of the fluorophenyl ring (H2'/H6' at 7.55 ppm). This proximity is only possible if the substitution has occurred at C5, validating the regiochemistry.

G cluster_mol Key 2D NMR Correlations for Compound 2 cluster_corr Observed Correlations mol HMBC HMBC (³JCH) NOESY NOESY (Through-Space) H6_pos C1_prime_pos H6_pos->C1_prime_pos H6 → C1' H2_prime_pos H6_pos->H2_prime_pos H6 ↔ H2'/H6'

Caption: Key HMBC and NOESY correlations confirming the C5-substitution.

Conclusion

The structural validation of this compound derivatives is a process of systematic, evidence-based deduction. By employing a logical workflow of 1D and 2D NMR experiments, from the foundational ¹H and ¹³C spectra to the connectivity-mapping COSY, HSQC, and HMBC, and finally the spatial confirmation from NOESY, researchers can achieve unambiguous characterization. This multi-faceted approach ensures that each piece of data cross-validates the others, building an unshakeable case for the proposed structure. This level of analytical rigor is paramount for the integrity of research and the successful progression of drug development programs built upon these valuable pyrimidine scaffolds.

References

A Senior Application Scientist's Guide to the Biological Activity of 4-Bromo-2-methoxypyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Methoxy-4-Substituted Pyrimidine Scaffold

In the landscape of medicinal chemistry, the pyrimidine ring is a privileged scaffold, forming the core of natural nucleobases and a multitude of approved drugs.[1] Its nitrogen-rich structure is adept at forming crucial hydrogen bonds with biological targets, making it a cornerstone in the design of therapeutic agents. The strategic placement of substituents on this ring can dramatically influence biological activity, a principle that governs the exploration of novel drug candidates.[2]

This guide focuses on analogs derived from 4-Bromo-2-methoxypyrimidine, a versatile and reactive starting material. The methoxy group at the 2-position and the bromo group at the 4-position offer distinct handles for synthetic modification. The 2-methoxy group is an important modulator of electronic properties and can influence binding affinity, while the 4-bromo position is primed for carbon-carbon and carbon-nitrogen bond-forming reactions, allowing for the introduction of diverse chemical moieties.[3] This strategic design enables the generation of large libraries of analogs for screening against various biological targets, particularly protein kinases, which are frequently implicated in cancer and inflammatory diseases.[4][5]

This document provides a comparative analysis of the biological activities of these analogs, delving into the structure-activity relationships (SAR) that dictate their potency. We will explore the synthetic rationale, present comparative experimental data, and provide detailed protocols to support researchers in this promising area of drug discovery.

Synthetic Strategy: Accessing Chemical Diversity at the C4-Position

The generation of a diverse library of analogs from this compound hinges on robust and versatile chemical reactions that modify the C4-position. The two most powerful and widely adopted methods for this purpose are palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[4][6][7]

The choice of these reactions is causal and strategic. They are renowned for their broad substrate scope and functional group tolerance, allowing for the coupling of a wide array of aryl/heteroaryl boronic acids (Suzuki) or amines (Buchwald-Hartwig) under relatively mild conditions. This versatility is paramount for building a structurally diverse library to probe the chemical space around the pyrimidine core.

G cluster_0 Synthetic Workflow A This compound B Pd-Catalyzed Cross-Coupling A->B D1 4-Aryl-2-methoxypyrimidine Analogs B->D1 D2 4-(Arylamino)-2-methoxypyrimidine Analogs B->D2 C1 Aryl/Heteroaryl Boronic Acids C1->B Suzuki-Miyaura Coupling C2 Aryl/Heteroaryl Amines C2->B Buchwald-Hartwig Amination E Biological Activity Screening (e.g., Kinase Assays, Cytotoxicity) D1->E D2->E

Caption: General workflow for synthesizing 4-substituted-2-methoxypyrimidine analogs.

Comparative Biological Efficacy: A Focus on Anticancer and Anti-inflammatory Activity

While direct head-to-head comparative studies on a broad series of analogs derived from this compound are not extensively published, we can synthesize a compelling analysis from studies on structurally related compounds. Research into 4-indolyl-2-arylaminopyrimidine derivatives, for instance, provides valuable SAR data, particularly for analogs containing the key 2-methoxyphenylamino moiety, which informs on the potential of our target scaffold.[8]

These derivatives have been primarily investigated as anti-inflammatory agents and kinase inhibitors, activities that are often intertwined in cancer biology.[8][9] The data below, extracted and adapted from relevant studies, compares the inhibitory potency of various analogs, highlighting the critical role of the substituent at the C4-position.

Quantitative Data Summary

The following table summarizes the anti-inflammatory activity of a series of 4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine derivatives, where different substituted anilines were installed at the 2-position. The data for compounds bearing a 2-methoxy-aniline group are particularly relevant for understanding the potential of 4-(arylamino)-2-methoxypyrimidine analogs. The activity is measured by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 1: Anti-inflammatory Activity of 2-(Arylamino)pyrimidine Analogs

Compound IDR Group (Substituent on 2-Anilino Ring)IC₅₀ (µM) for NO Inhibition[8]
6a 4-(Pyrrolidin-1-yl)0.16 ± 0.02
6c 4-(Piperidin-1-yl)0.18 ± 0.01
6d 4-(Azepan-1-yl)0.19 ± 0.02
6f 4-(Dimethylamino)0.23 ± 0.03
4e 2-Methoxy-4-(azepan-1-yl)-5-nitro> 10
5e 2-Methoxy-4-(azepan-1-yl)-5-amino0.15 ± 0.01
Dexamethasone(Positive Control)0.13 ± 0.01

Note: Compounds 4e and 5e are structurally distinct but provide insight into the effect of the 2-methoxy substitution on the aniline ring.

Structure-Activity Relationship (SAR) Insights
  • The Amino Group is Key: The potent anti-inflammatory activity is clearly linked to the presence of an amino group at the 5-position of the 2-methoxyaniline ring (compare 5e to 4e ).[8] The nitro group in compound 4e dramatically reduces activity, likely due to its strong electron-withdrawing nature, which can alter the pKa and binding interactions of the entire molecule.[8]

  • Potency of the 2-Methoxy-5-Amino-Aniline Scaffold: Compound 5e , which features the 2-methoxy-5-amino-aniline moiety, demonstrates potent anti-inflammatory activity comparable to the positive control, dexamethasone.[8] This highlights the significant potential of analogs built with a 2-methoxypyrimidine core and a substituted aniline at the C4 position.

  • Cyclic Amines at the Para-Position: For the broader series of 2-anilino pyrimidines, cyclic amines like pyrrolidine, piperidine, and azepane at the para-position of the aniline ring confer strong potency.[8] This suggests that for future synthesis of 4-(arylamino)-2-methoxypyrimidine analogs, incorporating such groups on the aniline moiety is a promising strategy.

Mechanism of Action: Targeting Kinase Signaling Pathways

Many pyrimidine-based inhibitors exert their biological effects by targeting protein kinases, which are central regulators of cellular signaling.[1] Dysregulation of kinase activity is a hallmark of cancer and inflammatory diseases. Analogs of this compound are often designed as ATP-competitive kinase inhibitors. The pyrimidine core acts as a scaffold that mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge" region of the kinase's active site. The substituents at the C2 and C4 positions then extend into adjacent pockets, determining the inhibitor's potency and selectivity.

G cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Binds & Activates ADP ADP Receptor->ADP Hydrolyzes Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->Downstream Phosphorylates & Activates Kinase_Inhibitor 4-Substituted-2-methoxy- pyrimidine Analog Kinase_Inhibitor->Receptor Blocks ATP Binding ATP ATP ATP->Receptor Binds to Active Site Proliferation Cell Proliferation, Survival, Inflammation Downstream->Proliferation Promotes

Caption: Inhibition of a generic kinase signaling pathway by a pyrimidine analog.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for the synthesis of a representative analog and for a key biological assay.

Protocol 1: Synthesis of a 4-(Arylamino)-2-methoxypyrimidine Analog via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed coupling of an amine with this compound. The rationale for choosing this method is its high efficiency and tolerance for a wide range of amine coupling partners.[6]

Materials:

  • This compound

  • Substituted Arylamine (e.g., 4-methoxyaniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried reaction vial, add this compound (1.0 eq), the desired arylamine (1.2 eq), Cesium Carbonate (1.5 eq), Palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-(arylamino)-2-methoxypyrimidine analog.

Protocol 2: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold is a highly valuable starting point for the development of novel therapeutic agents. The strategic placement of the methoxy and bromo groups allows for facile synthetic diversification, primarily through robust palladium-catalyzed cross-coupling reactions. The resulting 4-aryl and 4-(arylamino) analogs have demonstrated significant potential as potent inhibitors of key biological processes, particularly those mediated by protein kinases.

The comparative data, though synthesized from studies on related scaffolds, strongly suggest that careful selection of the moiety at the C4-position is critical for achieving high potency. Specifically, the incorporation of substituted aniline groups bearing para-cyclic amines and ortho-methoxy-para-amino functionalities appears to be a particularly promising avenue for developing potent anti-inflammatory and anticancer agents.[8]

Future research should focus on synthesizing and screening a dedicated library of compounds originating from this compound. A direct, head-to-head comparison of these analogs against a panel of relevant kinases and cancer cell lines would provide definitive structure-activity relationship data, paving the way for the rational design of next-generation inhibitors with improved potency and selectivity.

References

A Researcher's Guide to Palladium Catalysts for Pyrimidine Coupling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry. Its presence in numerous FDA-approved drugs highlights the critical need for efficient and reliable methods to synthesize functionalized pyrimidine derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have become indispensable tools for forging the carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds essential to building these complex molecules.[1]

The choice of the palladium catalyst system is not trivial; it profoundly dictates the reaction's efficiency, substrate scope, functional group tolerance, and overall cost-effectiveness.[2][3] This guide provides an in-depth, objective comparison of various palladium catalysts for pyrimidine coupling, grounded in experimental data, to empower researchers in making informed decisions for their synthetic challenges.

The Landscape of Palladium Catalysts in Pyrimidine Coupling

The reactivity of the pyrimidine ring is heavily influenced by its electron-deficient nature, a characteristic that can complicate cross-coupling reactions. The nitrogen atoms within the ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[4][5] Consequently, the selection of an appropriate palladium source and, crucially, the right ligand is paramount for success.

Modern catalysis has moved beyond simple palladium salts like Pd(OAc)₂ or complexes like Pd(PPh₃)₄, which often require in situ activation and can be sensitive to air and moisture. The development of sophisticated phosphine ligands and air-stable palladium precatalysts has revolutionized the field.[6][7]

Key Catalyst Systems to Consider:

  • Traditional Catalysts (e.g., Pd(PPh₃)₄): While historically significant, these catalysts often require higher loadings (e.g., 5 mol%) and elevated temperatures, and may offer a limited substrate scope, particularly with challenging chloro-pyrimidines.[2][4]

  • Buchwald Ligand Systems: Sterically hindered, electron-rich phosphine ligands developed by Stephen Buchwald (e.g., XPhos, SPhos, RuPhos) have proven exceptionally effective for coupling reactions on electron-deficient heterocycles like pyrimidines.[3][5] These ligands promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle.

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands form highly stable and active palladium complexes. They are known for their robustness and ability to catalyze challenging couplings, including those involving aryl chlorides, often under milder conditions.[8][9][10]

  • Palladium Precatalysts: Air- and moisture-stable precatalysts, such as the Buchwald palladacycles (e.g., XPhos-Pd-G2/G3) or [(NHC)Pd(allyl)Cl] complexes, offer significant advantages.[11][12][13] They provide a well-defined ligand-to-palladium ratio, leading to more reproducible results and faster generation of the active Pd(0) species.[11][12] This rapid activation is particularly beneficial for coupling with unstable boronic acids that might otherwise decompose under prolonged reaction times.[12]

Comparative Performance Analysis: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a workhorse for C-C bond formation. The following table summarizes the performance of different catalyst systems for the coupling of halopyrimidines with arylboronic acids, compiled from various studies.

EntryHalopyrimidineBoronic AcidCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-DioxaneReflux2485[2]
24,6-DichloropyrimidineArylboronic acidPd(OAc)₂/PPh₃ (2)K₃PO₄1,4-Dioxane1001275-90[14]
32-Chloropyrimidine4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhos (2)K₃PO₄Toluene/H₂O1001695[5]
45-Bromo-2-methoxypyrimidinePhenylboronic acidXPhos-Pd-G2 (1)K₃PO₄THF/H₂O652>95[15]
52,4-Dichloropyridine*Phenylboronic acidPd(OAc)₂ / IPr (2)K₃PO₄Dioxane801885 (C4-selective)[8]

Note: Dichloropyridine is included as a comparable electron-deficient heterocycle.

Analysis and Causality:

  • From Traditional to Modern: Comparing Entry 1 with Entries 3 and 4 clearly illustrates the advancement in catalyst technology. While Pd(PPh₃)₄ is effective, it requires a high catalyst loading and long reaction time. In contrast, modern Buchwald ligand systems (SPhos, XPhos) achieve higher yields in significantly less time and at lower catalyst loadings.[2][5][15]

  • The Power of Precatalysts: The use of a well-defined precatalyst like XPhos-Pd-G2 (Entry 4) allows for a very short reaction time (2 hours) and mild temperature, which is crucial for substrates with sensitive functional groups.[15] These precatalysts ensure the rapid formation of the active monoligated Pd(0) species, which is often the key to high catalytic activity.[7]

  • Ligand-Controlled Selectivity: For poly-halogenated pyrimidines, the choice of ligand can control regioselectivity. As demonstrated with the analogous 2,4-dichloropyridine system (Entry 5), bulky NHC ligands like IPr can direct the coupling to the sterically more accessible C4 position, leaving the C2-chloride available for subsequent functionalization.[8]

Comparative Performance Analysis: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, a critical transformation in pharmaceutical synthesis.[16][17]

EntryHalopyrimidineAmineCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
15-BromopyrimidineMorpholinePd₂(dba)₃ / BINAP (2)NaOt-BuToluene80296[18]
25-BromopyrimidineAnilinePd(OAc)₂ / XPhos (2)K₃PO₄t-BuOH1001895[18]
32-ChloropyrimidinePiperidinePd(OAc)₂ / Xantphos (2)Cs₂CO₃Dioxane100399[18]
4Aryl ChloridePrimary Aminet-BuXPhos Palladacycle (3)DBUt-AmOH1001-2>95[15]

Analysis and Causality:

  • Ligand is Key: The success of aminating the pyrimidine core hinges on the ligand. Early generations using bidentate ligands like BINAP (Entry 1) were effective for aryl bromides.[16][18] However, the development of bulky, electron-rich monophosphine ligands like XPhos (Entry 2) and specialized ligands like Xantphos (Entry 3) expanded the scope to include more challenging substrates and different amine classes.[3][18]

  • Substrate-Specific Challenges: Coupling at the 2-position of the pyrimidine ring can be particularly difficult. While attempts to couple amines to 2-bromopyrimidine with some catalyst systems failed, the use of the chelating ligand Xantphos with 2-chloropyrimidine proved highly successful (Entry 3).[18] This highlights that there is no "one-size-fits-all" catalyst, and screening is often necessary.

  • Optimized Systems for Efficiency: In pharmaceutical process chemistry, efficiency is paramount. The use of a palladacycle precatalyst with a specific base and solvent combination (Entry 4) demonstrates how a highly optimized system can achieve full conversion in just 1-2 hours, a critical factor for large-scale synthesis.[15]

Experimental Protocols

To ensure reproducibility, the following are detailed, self-validating protocols for representative coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine with 4-Methoxyphenylboronic Acid

This protocol is adapted from methodologies utilizing modern Buchwald-type precatalysts, which are known for their high efficiency and reliability.

Workflow Diagram:

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep_vessel Oven-dried Schlenk flask add_solids Add 5-bromo-2-chloropyrimidine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), XPhos-Pd-G3 (0.02 eq), K₃PO₄ (2.0 eq) prep_vessel->add_solids purge Evacuate and backfill with Argon (3x) add_solids->purge add_solvent Add degassed Toluene/H₂O (4:1) purge->add_solvent heat Heat to 80 °C with vigorous stirring add_solvent->heat monitor Monitor by TLC/LC-MS until SM consumed heat->monitor cool Cool to RT monitor->cool quench Dilute with EtOAc, wash with H₂O and brine cool->quench dry Dry over Na₂SO₄, filter, concentrate quench->dry purify Purify by column chromatography dry->purify

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-chloropyrimidine (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), XPhos-Pd-G3 (2 mol%), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. The use of degassed solvents is critical as oxygen can deactivate the Pd(0) catalyst.[19]

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously. The reaction mixture will typically become heterogeneous.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halopyrimidine is consumed (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination of 2-Chloropyrimidine with Morpholine

This protocol utilizes a catalyst system known to be effective for coupling amines to the 2-position of pyrimidines.

Catalytic Cycle Diagram:

G Pd0 Pd(0)L PdII_complex [Ar-Pd(II)-X]L Pd0->PdII_complex Oxidative Addition (Ar-X) Amide_complex [Ar-Pd(II)-NR₂]L PdII_complex->Amide_complex Amine Coordination & Deprotonation (HNR₂, Base) Product Ar-NR₂ Amide_complex->Product Reductive Elimination Catalyst_regen Pd(0)L Amide_complex->Catalyst_regen

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

Step-by-Step Methodology:

  • Catalyst Activation: To an oven-dried Schlenk flask under argon, add palladium(II) acetate (Pd(OAc)₂, 2 mol%), Xantphos (3 mol%), and cesium carbonate (Cs₂CO₃, 1.5 equiv).

  • Reagent Addition: Add 2-chloropyrimidine (1.0 equiv) and anhydrous, degassed 1,4-dioxane. Stir for 10 minutes at room temperature.

  • Amine Addition: Add morpholine (1.2 equiv) via syringe.

  • Reaction: Seal the flask and heat in a preheated oil bath at 100 °C.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS until completion (typically 3-6 hours).

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo and purify the residue by column chromatography to afford the aminated pyrimidine product.

Conclusion and Catalyst Selection Strategy

The successful palladium-catalyzed coupling of pyrimidines is a multifactorial problem where the catalyst system must be chosen judiciously.

  • For Suzuki Couplings: For routine couplings of bromo- or iodo-pyrimidines, traditional catalysts may suffice. However, for more challenging chloro-pyrimidines or reactions requiring mild conditions and high efficiency, the use of Buchwald ligand systems (e.g., XPhos, SPhos) with Pd(OAc)₂ or Pd₂(dba)₃ is highly recommended. For maximum reliability, reproducibility, and speed, air-stable palladacycle precatalysts (e.g., XPhos-Pd-G3) are the superior choice.[15]

  • For Buchwald-Hartwig Aminations: The choice is highly dependent on the substitution pattern of the pyrimidine and the nature of the amine. Bulky, electron-rich ligands are essential. A good starting point is a screening of ligands such as XPhos, RuPhos, and Xantphos . The use of pre-formed palladacycle catalysts can simplify optimization and often provides the most active and stable catalytic system.[3][15]

By understanding the causality behind catalyst performance and leveraging modern, well-defined catalyst systems, researchers can overcome the inherent challenges of pyrimidine chemistry and accelerate the development of novel therapeutics and functional materials.

References

A Senior Application Scientist's Guide to the Structural Elucidation of Novel Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Pyrimidine Scaffolds in Modern Drug Discovery

The pyrimidine nucleus, a six-membered heterocyclic aromatic ring with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1] It forms the structural basis for nucleobases like cytosine, thymine, and uracil, making it fundamental to the machinery of life itself.[2] This inherent biological relevance has rendered pyrimidine derivatives a "privileged scaffold" in drug design, leading to a vast array of therapeutic agents with applications as anticancer, antiviral, antimicrobial, and anti-inflammatory drugs.[3][4]

The precise three-dimensional arrangement of atoms in a novel pyrimidine derivative is paramount. It dictates the molecule's interaction with biological targets, influencing its efficacy, selectivity, and metabolic stability.[5][6] Consequently, the unambiguous determination of its structure is a critical, non-negotiable step in the drug development pipeline.

This guide provides an in-depth comparison of the primary analytical techniques employed for the structural elucidation of novel pyrimidine derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present validated protocols, and offer insights gleaned from years of field experience to empower researchers in their quest for the next generation of pyrimidine-based therapeutics.

The Analytical Triad: A Synergistic Approach to Structural Confirmation

The structural elucidation of a new chemical entity is rarely accomplished with a single technique. Instead, it relies on a synergistic workflow where each method provides a unique and complementary piece of the puzzle. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.[5][7]

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Primary Structural Characterization cluster_confirmation Definitive Structure Confirmation Synthesis Novel Pyrimidine Derivative Synthesis Purification Purification (Chromatography/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS XRay Single-Crystal X-ray Crystallography NMR->XRay Tentative_Structure Hypothesized Structure NMR->Tentative_Structure MS->XRay MS->Tentative_Structure Final_Structure Final Validated Structure XRay->Final_Structure Unambiguous 3D Structure Tentative_Structure->XRay

Caption: A typical workflow for the structural elucidation of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.[7] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Causality of Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (splitting pattern).

  • ¹³C NMR: Reveals the number of non-equivalent carbon atoms and their chemical environment. It is particularly useful for identifying quaternary carbons and carbonyl groups common in pyrimidine derivatives.[8]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular fragments.

Data Presentation: Representative NMR Data

The following table illustrates typical spectroscopic data for a hypothetical substituted pyrimidine derivative.

Technique Parameter Observed Value (Illustrative) Interpretation
¹H NMR Chemical Shift (δ)8.5 ppm (s, 1H)Aromatic proton on the pyrimidine ring.
7.4 ppm (d, J=8 Hz, 2H)Protons on a substituted phenyl ring.
4.1 ppm (q, J=7 Hz, 2H)CH₂ group adjacent to a CH₃ group.
Coupling Constant (J)J=8 HzOrtho-coupling on an aromatic ring.
¹³C NMR Chemical Shift (δ)165 ppmCarbonyl or imine carbon in the pyrimidine ring.
158 ppmAromatic carbon attached to nitrogen.
129 ppmAromatic carbon in a phenyl ring.
62 ppmAliphatic carbon attached to an electronegative atom (e.g., O or N).

Chemical shifts (δ) are in ppm. Multiplicity: s (singlet), d (doublet), q (quartet). Coupling constants (J) are in Hertz (Hz).[5]

Experimental Protocol: ¹H NMR Spectroscopy

This protocol outlines a self-validating system for acquiring high-quality NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified pyrimidine derivative.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. Rationale: DMSO-d₆ is excellent for dissolving many polar heterocyclic compounds and can reveal exchangeable protons (e.g., -NH, -OH) that may be invisible in CDCl₃.

    • Transfer the solution to a 5 mm NMR tube and cap it securely.

  • Instrumentation & Setup:

    • Use a 400 MHz (or higher) NMR spectrometer. Rationale: Higher field strengths provide better signal dispersion and resolution, which is critical for resolving complex splitting patterns in substituted aromatic systems.[7]

    • Insert the sample and perform standard instrument setup procedures: locking onto the deuterium signal, tuning the probe, and shimming the magnetic field to ensure homogeneity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.[2]

    • Carefully set the spectral width to encompass all expected proton signals.

    • Integrate the peaks and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • Step-by-Step Data Analysis: [9][10]

    • Calculate Degrees of Unsaturation: Use the molecular formula (if known from MS) to determine the number of rings and/or double bonds.

    • Analyze Chemical Shifts: Correlate the chemical shifts of signals to specific functional groups and electronic environments. Aromatic protons on a pyrimidine ring typically appear downfield (>8.0 ppm).

    • Analyze Integration: Determine the relative ratio of protons for each signal.

    • Analyze Splitting Patterns (Multiplicity): Use the n+1 rule to determine the number of adjacent protons for each signal. This helps establish connectivity between fragments.

    • Assemble Fragments: Combine the information to propose a structure consistent with all the data. For complex structures, proceed to 2D NMR analysis.

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

Mass spectrometry is an indispensable tool that provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition.[11][12]

Causality of Experimental Choices:

  • Ionization Technique: Electrospray Ionization (ESI) is the most common technique for pyrimidine derivatives. Rationale: ESI is a soft ionization method that typically produces an intact protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, allowing for direct determination of the molecular weight. The basic nitrogen atoms in the pyrimidine ring are readily protonated in positive ion mode.[11]

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Time-of-Flight (TOF) analyzers provide highly accurate mass measurements (typically to within 5 ppm). Rationale: This accuracy allows for the unambiguous determination of the elemental formula, distinguishing between compounds with the same nominal mass but different atomic compositions (isobars). This is a critical validation step.[12][13]

  • Tandem MS (MS/MS): This technique involves isolating the molecular ion and fragmenting it to produce a characteristic pattern. Rationale: The fragmentation pattern provides structural clues and can be used to confirm the identity of the pyrimidine core and its substituents.[11][14]

Data Presentation: Representative HRMS Data
Parameter Value
Hypothesized Formula C₁₂H₁₁N₃O₂
Calculated Exact Mass 229.0851
Observed [M+H]⁺ 229.0849
Mass Error -0.87 ppm
Conclusion The observed mass is within the acceptable error range, confirming the elemental composition.
Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition. Rationale: Low concentrations prevent detector saturation and ion suppression effects.

  • Chromatographic Conditions (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Rationale: The LC step separates the compound of interest from any residual impurities before it enters the mass spectrometer, ensuring a clean mass spectrum.

  • Mass Spectrometry Conditions (MS): [11]

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Acquisition Mode: Full scan mode to detect the molecular ion, followed by a data-dependent MS/MS scan to obtain fragmentation data.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion in the full scan spectrum.

    • Use the instrument's software to calculate the elemental composition based on the exact mass measured.

    • Analyze the fragmentation pattern from the MS/MS spectrum to identify characteristic losses (e.g., loss of a substituent, cleavage of the pyrimidine ring) that support the proposed structure.[14]

Single-Crystal X-ray Crystallography: The Definitive Answer

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard.[5][15] It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of a molecule in the solid state.[16][17]

Causality of Experimental Choices: The entire technique is predicated on a single, critical choice: growing a high-quality single crystal suitable for diffraction. The interaction of X-rays with the ordered crystal lattice produces a diffraction pattern. The analysis of this pattern allows for the reconstruction of the electron density map of the molecule, from which the atomic positions are determined.[16][18] While its results are definitive, the primary challenge and limitation is the prerequisite of obtaining a suitable crystal.

Data Presentation: Key Crystallographic Parameters
Parameter Description Significance
Crystal System e.g., Monoclinic, OrthorhombicDescribes the symmetry of the unit cell.[19]
Space Group e.g., P2₁/cDefines the symmetry operations within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)The dimensions of the repeating unit of the crystal lattice.[20]
R-factor Typically < 0.05 (5%)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit.
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Critical Step):

    • Dissolve the highly purified compound in a minimal amount of a suitable solvent or solvent mixture.

    • Employ a slow crystallization technique. Common methods include:

      • Slow Evaporation: Loosely cover the vial and allow the solvent to evaporate over several days to weeks.

      • Vapor Diffusion: Place the vial of dissolved compound inside a sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Rationale: Slow crystal growth is essential to allow molecules to pack in a highly ordered lattice, minimizing defects and yielding a single crystal rather than a polycrystalline powder.

  • Crystal Mounting and Data Collection: [20]

    • Carefully select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) under a microscope.

    • Mount the crystal on a goniometer head.

    • Place the goniometer on the X-ray diffractometer. A stream of cold nitrogen (e.g., at 100 K) is often used to minimize thermal motion of the atoms and protect the crystal from radiation damage.[19]

    • The instrument rotates the crystal in the X-ray beam while a detector records the diffraction pattern from hundreds of different orientations. This process can take several hours.[17]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell and space group.

    • Computational methods are used to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into the electron density map and refined against the experimental data until the model converges, as indicated by a low R-factor.

XRay_Crystallography_Process Start Purified Compound Crystal Single Crystal Growth Start->Crystal Mount Mount Crystal on Goniometer Crystal->Mount Collect Collect Diffraction Data Mount->Collect Solve Solve Phase Problem (Generate Electron Density Map) Collect->Solve Refine Build and Refine Atomic Model Solve->Refine End Final 3D Structure (Bond Lengths, Angles) Refine->End

Caption: The workflow for determining a structure by X-ray crystallography.

Comparative Analysis of Core Techniques

Technique Information Provided Sample Requirement Throughput Key Advantage Key Limitation
NMR Spectroscopy Connectivity, stereochemistry, solution-state conformation5-10 mg, solubleMedium (hours)Provides the most detailed map of the C-H framework in solution.Can be difficult to interpret for very complex molecules without 2D NMR.
Mass Spectrometry Molecular weight, elemental formula, structural fragments< 1 mg, solubleHigh (minutes)Unambiguous determination of the molecular formula (with HRMS).Provides limited information on connectivity and no stereochemistry.
X-ray Crystallography Absolute 3D structure, bond lengths/angles, packingSingle crystal (0.1-0.3 mm)Low (days to weeks)The "gold standard" for unambiguous structure proof.[15]Requires a high-quality single crystal, which can be difficult or impossible to obtain.

Conclusion

The structural elucidation of novel pyrimidine derivatives is a systematic process that relies on the intelligent application of complementary analytical techniques. NMR spectroscopy serves to map the molecular skeleton, high-resolution mass spectrometry acts as the gatekeeper for the correct elemental formula, and single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure. By understanding the strengths and limitations of each method and employing them in a logical, synergistic workflow, researchers can confidently and efficiently characterize their novel compounds, paving the way for the development of new and impactful medicines.

References

A Senior Application Scientist's Guide to Purity Assessment of 4-Bromo-2-methoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, 4-bromo-2-methoxypyrimidine and its derivatives are valuable building blocks. Their unique chemical architecture makes them key intermediates in the synthesis of a wide array of therapeutic agents. However, the successful translation of these molecules from the laboratory bench to a clinical setting is critically dependent on their purity. The presence of even minute quantities of impurities—such as starting materials, byproducts, or regioisomers—can drastically alter the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of the essential analytical techniques used to assess the purity of synthesized this compound derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and provide a framework for making informed decisions in a drug development environment. Our objective is to equip researchers, scientists, and quality control professionals with the expertise to ensure the integrity of these vital chemical intermediates.

Understanding the Impurity Profile: A Synthesis-Based Approach

A robust purity assessment begins with a theoretical understanding of what impurities might be present. The synthetic route used to produce this compound derivatives will dictate the likely impurity profile. A common synthetic pathway involves the bromination of a 2-methoxypyrimidine precursor.

Potential impurities may include:

  • Unreacted Starting Materials: Residual 2-methoxypyrimidine.

  • Regioisomers: Bromination at other positions on the pyrimidine ring.

  • Over-brominated Products: Di- or tri-brominated species.

  • Hydrolysis Products: Conversion of the methoxy group to a hydroxyl group.

  • Residual Solvents and Reagents: Solvents used in reaction and purification steps.

A multi-modal analytical approach is therefore not just recommended, but essential for a comprehensive purity determination. No single technique can reliably identify and quantify all potential impurities.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is a balance of its strengths, weaknesses, and the specific information required. For this compound derivatives, a combination of chromatographic, spectroscopic, and physical methods provides the most complete picture.

Technique Principle Primary Use Strengths Limitations
Thin-Layer Chromatography (TLC) Differential partitioning of components between a stationary phase and a mobile phase.Rapid, qualitative monitoring of reaction progress and preliminary purity check.[1]Fast, inexpensive, requires minimal sample.Low resolution, not quantitative, difficult to detect non-UV active impurities.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase.Gold standard for quantitative purity analysis and impurity profiling.[2]High sensitivity, excellent resolution, quantitative, adaptable to various compounds.[3]More expensive, requires method development, can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection and identification.Identification of volatile impurities, starting materials, and byproducts.[4][5]Excellent for volatile/semi-volatile compounds, provides structural information from mass spectra.[6]Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Absorption of radiofrequency energy by atomic nuclei in a magnetic field to elucidate molecular structure.Structural confirmation of the main component and identification of structurally related impurities.[7][8][9]Provides detailed structural information, can be made quantitative (qNMR).[10]Lower sensitivity than chromatographic methods, complex mixtures can be difficult to interpret.[7]
Melting Point Analysis Determination of the temperature range over which a solid transitions to a liquid.A simple, physical indicator of overall purity.[11][12]Fast, inexpensive, requires minimal equipment.Non-specific, a sharp melting point does not guarantee 100% purity, susceptible to user error.[13][14]

Workflow for Comprehensive Purity Assessment

A logical, multi-step workflow ensures that all potential impurities are considered and that the final purity value is trustworthy and well-documented.

PurityWorkflow cluster_0 Phase 1: Initial Screening & Reaction Monitoring cluster_1 Phase 2: Structural Confirmation cluster_2 Phase 3: High-Resolution Purity & Impurity Profiling cluster_3 Phase 4: Final Assessment TLC Thin-Layer Chromatography (TLC) Is the reaction complete? Are there gross impurities? MP Melting Point Analysis Is the melting range sharp and close to the literature value? TLC->MP If reaction appears complete NMR ¹H and ¹³C NMR Spectroscopy Does the structure match? Are unexpected signals present? MP->NMR If melting point is promising HPLC HPLC-UV/DAD Quantitative Purity Assay (% Area) Detects non-volatile impurities. NMR->HPLC If structure is confirmed GCMS GC-MS Identifies volatile impurities (e.g., residual solvents). NMR->GCMS Concurrent analysis Report Final Purity Report Combine all data. Assign final purity value. HPLC->Report GCMS->Report

Caption: A multi-phase workflow for the comprehensive purity assessment of synthesized compounds.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating system suitability and control measures to ensure data integrity.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is the cornerstone for quantitative purity determination.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD), and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]

  • Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Degas the mobile phase by sonication or vacuum filtration before use.[15]

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to create a stock solution (e.g., 1 mg/mL).

  • Sample Preparation: Dissolve the synthesized sample in the mobile phase to a similar concentration as the stock solution (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[15]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

  • System Suitability: Before sample analysis, perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • Analysis and Calculation:

    • Inject the sample solution.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

¹H NMR Spectroscopy Protocol

NMR is unparalleled for structural confirmation and identifying closely related impurities.

  • Instrumentation: 300 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[8] Ensure the sample is fully dissolved.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.[8]

    • Ensure proper phasing and baseline correction.

    • Integrate all signals. The integration of the pyrimidine and methoxy protons should correspond to the expected ratio.

  • Interpretation:

    • Confirm the chemical shifts and coupling patterns match the target structure of this compound.

    • Look for small, unassigned peaks. These may correspond to residual solvents, starting materials, or isomeric impurities.[7]

    • Trustworthiness Check (D₂O Exchange): If NH or OH impurities are suspected, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. Exchangeable protons will disappear or decrease in intensity, confirming their identity.[7]

Melting Point Analysis Protocol

This provides a quick and simple assessment of bulk purity. An impure compound will typically exhibit a depressed and broadened melting range.[12][13][16]

  • Instrumentation: Calibrated melting point apparatus.

  • Sample Preparation: Place a small amount of finely powdered, dry sample into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube in the apparatus.

    • Heat rapidly to about 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This is the melting range.

  • Interpretation: A pure compound should have a sharp melting range (typically < 2 °C).[12] A broad range is indicative of impurities.[11][13] As a rule of thumb, 1% of an impurity can cause a melting point depression of approximately 0.5 °C.[13]

Data Interpretation: A Unified Approach

The true power of this multi-modal strategy lies in synthesizing the data from each technique to build a comprehensive purity profile.

DataInterpretation HPLC HPLC Data (e.g., 99.5% Area) Purity Final Purity Assessment (≥99.4%) HPLC->Purity Primary quantitative measure NMR NMR Spectrum (Structure Confirmed) NMR->Purity Confirms identity of main peak GCMS GC-MS Data (0.1% Toluene) GCMS->Purity Accounts for volatile impurities MP Melting Point (Sharp, e.g., 120-121 °C) MP->Purity Supports high bulk purity

Caption: A decision-making model for integrating data from multiple analytical techniques.

Case Study Example: A synthesized batch of a this compound derivative yields the following data:

  • HPLC: Shows a main peak at 99.5% area, with two minor impurity peaks at 0.3% and 0.2%.

  • ¹H NMR: The spectrum is clean and matches the desired structure perfectly. The integration is correct.

  • GC-MS: Detects 0.1% residual toluene from the synthesis.

  • Melting Point: A sharp range of 120-121 °C is observed.

References

A Comparative Guide to Computational Studies on the Reactivity of Halopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, halopyrimidines represent a class of indispensable building blocks. Their prevalence in pharmaceuticals and agrochemicals stems from the pyrimidine core's biological significance and the halogen's role as a versatile synthetic handle for diversification. However, the reactivity of a halopyrimidine is a nuanced interplay between the nature of the halogen, its position on the ring, and the reaction conditions. Predicting the outcome of a synthetic transformation can be challenging, leading to costly and time-consuming trial-and-error experimentation.

This guide provides an in-depth comparison of computational approaches used to dissect and predict the reactivity of halopyrimidines. We move beyond a mere listing of methods to explain the causality behind computational choices, offering a framework for designing and interpreting in silico experiments that generate reliable, actionable insights for synthetic strategy.

The Foundation: How Computational Chemistry Models Reactivity

At its core, predicting chemical reactivity involves calculating the energy changes as reactants transform into products. Quantum mechanics, particularly Density Functional Theory (DFT), has emerged as the workhorse for these calculations, offering a favorable balance between accuracy and computational cost for systems of pharmacological interest.[1] The goal is to map out a potential energy surface (PES), where reactants and products are minima (valleys) and the transition state is a first-order saddle point (the mountain pass between valleys). The height of this "pass"—the activation energy (ΔG‡)—is the primary determinant of the reaction rate.

Several key descriptors are calculated to build a comprehensive picture of reactivity:

  • Activation Energy (ΔG‡): The free energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction. This is the most direct and reliable predictor of kinetic feasibility.

  • Reaction Free Energy (ΔG_rxn): The free energy difference between the products and reactants. A negative value indicates a thermodynamically favorable reaction.

  • Atomic Charges: Methods like Natural Population Analysis (NPA) or Atomic Polar Tensor (APT) charges reveal the electron distribution in a molecule.[2] Highly positive (electron-deficient) carbon atoms attached to a halogen are prime targets for nucleophilic attack.

  • Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. For the vast majority of reactions involving halopyrimidines, the interaction between the nucleophile's HOMO and the halopyrimidine's LUMO is dominant. A lower LUMO energy indicates greater susceptibility to nucleophilic attack.

  • Conceptual DFT Descriptors: Quantities like Fukui functions and the dual descriptor can precisely pinpoint the most reactive sites within a molecule for both nucleophilic and electrophilic attack.[3]

Comparing Reactivity Trends: The Halogen and Its Position

Experimental organic chemistry has established clear reactivity trends for halopyrimidines. Computational studies not only corroborate these trends but provide a quantitative, energetic basis for them.

1. The Influence of the Halogen (The C-X Bond)

The generally accepted order of reactivity for halogens in both nucleophilic aromatic substitution (SNA_r) and palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F .[4] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The rate-determining step in many of these transformations, such as the oxidative addition of a palladium catalyst, involves the cleavage of this C-X bond. Computational models excel at calculating these bond energies and the associated activation barriers.

HalogenTypical C-X Bond Dissociation Energy (kcal/mol)Relative Reactivity in Oxidative Addition
F~115Very Low / Inert
Cl~84Moderate
Br~71High
I~57Very High
Table 1: A qualitative comparison of C-X bond dissociation energies and their impact on reactivity in common cross-coupling reactions. The weaker the bond, the more facile the cleavage and the higher the reactivity.

2. The Influence of Position on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms, which makes it susceptible to nucleophilic attack. However, the degree of activation varies by position. The general reactivity order is C4(6) > C2 > C5 .[4]

  • Positions 4 and 6: These positions are para and ortho, respectively, to both ring nitrogens. They experience the strongest electron-withdrawing effect, making them highly electron-deficient and the most activated sites for nucleophilic attack and oxidative addition.

  • Position 2: This position is situated between the two nitrogen atoms and is also significantly activated.

  • Position 5: This position is meta to both nitrogens and is the least electron-deficient and, therefore, the least reactive of the three.

Quantum chemical calculations can quantify this effect by mapping the electrostatic potential or calculating the LUMO coefficients on each carbon atom. The larger the positive charge and the greater the LUMO coefficient, the more susceptible that position is to nucleophilic attack.

Deep Dive: Modeling Key Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNA_r)

SNA_r is a cornerstone reaction for functionalizing halopyrimidines. For decades, it was assumed to proceed exclusively through a stepwise mechanism involving a stable Meisenheimer intermediate. However, recent computational and kinetic studies have revealed a more complex picture, showing that reactions can also be concerted or exist on a borderline continuum.[5]

DFT calculations are perfectly suited to adjudicate between these mechanistic possibilities. By locating the transition states for both a concerted pathway and the two steps (attack and leaving group departure) of a stepwise pathway, one can compare the activation energies. The lowest energy path is the predicted mechanism.

SNAr_Mechanism cluster_stepwise Stepwise Mechanism cluster_concerted Concerted Mechanism R Reactants (Halopyrimidine + Nu⁻) TS1 TS1 (Attack) R->TS1 MC Meisenheimer Complex (Intermediate) TS1->MC TS2 TS2 (LG Departure) MC->TS2 P Products TS2->P R2 Reactants (Halopyrimidine + Nu⁻) TS_C Concerted TS (Attack & LG Departure) R2->TS_C P2 Products TS_C->P2 DFT_Workflow cluster_prep 1. Preparation & Setup cluster_calc 2. Calculation cluster_analysis 3. Analysis & Prediction Build Build 3D Structures (e.g., 2,4-dichloropyrimidine, MeO⁻) Method Select Method Functional: M06-2X Basis Set: 6-311+G(d,p) Solvent Model: SMD(DMSO) Build->Method Opt Geometry Optimization (Reactants, Products, Transition States) Method->Opt Freq Frequency Calculation (Confirm minima and 1st-order saddle points) Opt->Freq Energy Single-Point Energy (Refine electronic energy) Freq->Energy Path_C2 Calculate ΔG‡ for C2 Attack Energy->Path_C2 Path_C4 Calculate ΔG‡ for C4 Attack Energy->Path_C4 Compare Compare Barriers (ΔG‡(C4) vs ΔG‡(C2)) Path_C2->Compare Path_C4->Compare Predict Predict Major Product (Lowest ΔG‡ pathway dominates) Compare->Predict

References

A Senior Application Scientist's Guide to the Kinetic Analysis of 4-Bromo-2-methoxypyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the functionalization of the pyrimidine core is a foundational element of modern medicinal chemistry. Pyrimidine derivatives are privileged scaffolds, appearing in a vast array of therapeutic agents. Among the available building blocks, 4-Bromo-2-methoxypyrimidine stands out due to the strategic placement of its substituents, offering a handle for selective chemical modification.

This guide provides a comparative kinetic analysis of the most crucial palladium-catalyzed cross-coupling reactions involving this compound: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Rather than merely presenting protocols, we delve into the causality behind experimental design, offering a framework for understanding and predicting reactivity. This document is designed to be a self-validating system, empowering you to design, execute, and interpret kinetic experiments to optimize your synthetic routes.

Foundational Principles: Understanding the Reactivity of this compound

The kinetic profile of this compound in cross-coupling reactions is governed by the inherent electronic properties of the pyrimidine ring and the nature of the carbon-halogen bond.

  • Influence of the Pyrimidine Ring: The pyrimidine ring is electron-deficient, which enhances the reactivity of its halogen substituents towards oxidative addition by a palladium(0) catalyst compared to carbocyclic analogues like bromobenzene.[1]

  • Influence of Halogen Position: The position of the halogen on the pyrimidine ring critically impacts its reactivity. The established order of reactivity is C4(6) > C2 > C5.[2] The bromine atom in this compound is located at the most electron-deficient and, therefore, most reactive C4 position, making it an excellent substrate for oxidative addition.

  • Carbon-Halogen Bond Strength: The rate-determining step in many palladium-catalyzed coupling reactions is the initial oxidative addition of the catalyst to the carbon-halogen (C-X) bond.[2] The reactivity trend is inversely correlated with the C-X bond dissociation energy, following the general order: C-I > C-Br > C-Cl > C-F.[2][3] This positions the C-Br bond as a highly versatile and reactive functional group, often allowing for milder reaction conditions compared to its chloro-analogue.

Comparative Analysis of Key Coupling Reactions

The choice of coupling reaction dictates the type of bond being formed and the specific kinetic challenges that must be addressed. Below, we compare the three most vital transformations for this substrate.

Suzuki-Miyaura Coupling: For C-C Bond Formation (Biaryl Synthesis)

The Suzuki-Miyaura reaction is a cornerstone of medicinal chemistry for constructing biaryl and heteroaryl structures.[1] The reaction couples the aryl halide with an organoboron species, typically a boronic acid or ester.[1][4]

The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4] For an active substrate like this compound, the oxidative addition of the C-Br bond to the Pd(0) complex is expected to be rapid. The subsequent transmetalation step, where the organic group is transferred from the boron atom to the palladium center, often becomes the rate-determining step, influenced by the choice of base, solvent, and the boronic acid partner.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L₂(Br) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Aryl_Complex Ar-Pd(II)L₂(R) Transmetalation->PdII_Aryl_Complex RedElim Reductive Elimination PdII_Aryl_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product Substrate Ar-Br Substrate->OxAdd BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is an indispensable tool for synthesizing arylamines.[3][5] The reaction mechanism shares similarities with the Suzuki coupling, involving oxidative addition, but is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination.[5]

The choice of a strong, non-nucleophilic base (e.g., sodium tert-butoxide) is critical to facilitate the deprotonation of the amine once coordinated to the palladium center. The steric and electronic properties of the phosphine ligand play a major role in the rate of reductive elimination, which is often the turnover-limiting step.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L₂(Br) OxAdd->PdII_Complex AmineCoord Amine Binding & Deprotonation PdII_Complex->AmineCoord PdII_Amido_Complex Ar-Pd(II)L₂(NR₂) AmineCoord->PdII_Amido_Complex RedElim Reductive Elimination PdII_Amido_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product Substrate Ar-Br Substrate->OxAdd Amine HNR₂ + Base Amine->AmineCoord

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: For C-C Bond Formation (Alkynylation)

The Sonogashira reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6] The classical reaction employs a dual catalytic system: a palladium complex and a copper(I) co-catalyst.[6][7] The mechanism involves two intersecting cycles. In the palladium cycle, oxidative addition occurs as seen before. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide species. This species then undergoes transmetalation with the Ar-Pd(II)-Br complex, which is typically the rate-determining step.[6]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Complex Ar-Pd(II)L₂(Br) Pd0->PdII_Complex Oxidative Addition (Ar-Br) PdII_Alkyne_Complex Ar-Pd(II)L₂(C≡CR) PdII_Alkyne_Complex->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkyne_Complex->Product CuX Cu(I)Br Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide Deprotonation (H-C≡CR + Base) Cu_Acetylide->PdII_Complex Transmetalation (Rate Determining Step) Cu_Acetylide->CuX

Caption: Simplified catalytic cycles for the copper co-catalyzed Sonogashira coupling.

FeatureSuzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira Coupling
Bond Formed C(sp²)-C(sp²) or C(sp²)-C(sp³)C(sp²)-NC(sp²)-C(sp)
Coupling Partner Organoboron ReagentPrimary/Secondary AmineTerminal Alkyne
Typical Base Inorganic (K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic (NaOtBu)Amine (Et₃N, piperidine)
Key Catalyst Palladium(0) ComplexPalladium(0) ComplexPalladium(0) Complex & Cu(I) Salt
Likely Rate-Limiting Step Transmetalation or Reductive EliminationReductive EliminationTransmetalation (Cu to Pd)
Key Optimization Parameters Base choice, solvent (often aqueous mixtures), ligandLigand design (steric bulk), base strengthAmine base, presence/absence of Cu(I)

Experimental Design for Kinetic Monitoring

A robust kinetic analysis requires a carefully designed experiment. The goal is to isolate the variable of interest (e.g., substrate concentration) to determine its effect on the reaction rate. This is often achieved by establishing pseudo-first-order conditions, where all other reactants (catalyst, coupling partner, base) are in significant excess.[8]

Kinetic_Workflow prep 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Reagents (Catalyst, Ligand, Base, Coupling Partner, Solvent, Internal Standard) prep->reagents initiate 3. Initiate Reaction (Add this compound & start heating/stirring) reagents->initiate sampling 4. Timed Sampling (Withdraw aliquots at regular intervals: t₀, t₁, t₂, ... tₙ) initiate->sampling quench 5. Quench Reaction (Immediately stop reaction in aliquot, e.g., cool & dilute) sampling->quench analysis 6. Quantitative Analysis (GC-MS, LC-MS, or HPLC to measure concentration vs. internal standard) quench->analysis data 7. Data Processing (Plot ln[Substrate] vs. Time) analysis->data rate 8. Determine Rate Constant (Slope = -k_obs) data->rate

Caption: General experimental workflow for kinetic analysis via offline sampling.

Protocol 1: Kinetic Analysis by Offline GC-MS/HPLC

This protocol is a self-validating system for determining reaction order and rate constants.

  • Preparation of Stock Solutions:

    • Rationale: Using stock solutions ensures accurate and reproducible concentrations for each experiment.

    • Prepare individual stock solutions of this compound, the coupling partner (e.g., phenylboronic acid), and an internal standard (a stable compound not involved in the reaction, e.g., diphenylamine) in the chosen reaction solvent (e.g., 1,4-dioxane).

  • Reaction Setup:

    • Rationale: An inert atmosphere is crucial as Pd(0) catalysts are oxygen-sensitive.

    • To a series of oven-dried reaction vials equipped with stir bars, add the palladium precursor (e.g., Pd₂(dba)₃), phosphine ligand, and base under an inert atmosphere (e.g., in a glovebox).

  • Initiation and Sampling:

    • Rationale: Initiating the reaction by adding the limiting reagent last and starting the timer simultaneously ensures an accurate time-zero point.

    • Add the solvent, internal standard, and the excess coupling partner to each vial. Place the vials in a pre-heated block at the desired temperature and allow them to equilibrate.

    • To initiate the reaction, add the this compound stock solution to each vial, marking this as t=0.

    • At predetermined time intervals, withdraw an aliquot from each vial.[8]

  • Quenching and Analysis:

    • Rationale: Quenching immediately stops the reaction, capturing a snapshot of the reaction mixture at a specific time.

    • Dispense the aliquot into a separate vial containing a quenching solution (e.g., cooled diethyl ether) and pass it through a short plug of silica gel to remove the catalyst and salts.[9]

    • Analyze the quenched samples by GC-MS or HPLC to determine the ratio of the starting material to the internal standard.

  • Data Analysis:

    • Rationale: Plotting the natural logarithm of the substrate concentration versus time yields a straight line for a first-order reaction, the slope of which is the negative of the observed rate constant (k_obs).[8]

    • Calculate the concentration of this compound at each time point relative to the constant concentration of the internal standard.

    • Plot ln([this compound]) versus time. A linear plot confirms a pseudo-first-order reaction with respect to the substrate. The slope of this line is -k_obs.

Protocol 2: Kinetic Analysis by In Situ ¹H NMR Spectroscopy

This method provides real-time data without the need for sampling and quenching.

  • Sample Preparation:

    • Rationale: Using a deuterated solvent and a sealed NMR tube allows for direct monitoring inside the spectrometer.

    • In a glovebox, combine the catalyst, ligand, base, coupling partner, and an internal NMR standard in a J. Young NMR tube. Add the deuterated solvent (e.g., dioxane-d₈).

  • Reaction Monitoring:

    • Rationale: Pre-heating the NMR probe ensures the reaction starts at the desired temperature. Acquiring a spectrum at t=0 provides a baseline.

    • Acquire an initial ¹H NMR spectrum at room temperature (t=0).[9]

    • Insert the tube into the pre-heated NMR probe set to the reaction temperature.

    • Acquire a series of ¹H NMR spectra at regular time intervals.[9]

  • Data Analysis:

    • Rationale: By integrating characteristic peaks of the starting material and product against a stable internal standard, their relative concentrations can be determined over time.

    • Integrate non-overlapping signals corresponding to the starting material and the product in each spectrum against the internal standard.

    • Plot the concentration (or integral value) versus time to generate the kinetic profile and determine the rate constant.

Conclusion

While specific quantitative kinetic data for this compound is not extensively published, the principles outlined in this guide provide a robust framework for its empirical determination. The high reactivity endowed by the C4-bromo substituent makes it an excellent substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. However, the specific rates and optimal conditions are highly dependent on the chosen coupling partner, ligand, base, and solvent. A detailed kinetic study, as described in the protocols above, is the most reliable method to understand the reaction mechanism, identify the rate-determining step, and rationally optimize conditions for yield, purity, and efficiency in your drug development pipeline.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromo-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

As a cornerstone of innovation in pharmaceutical and chemical research, the responsible management of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the proper disposal of 4-Bromo-2-methoxypyrimidine (CAS No. 959240-72-3), ensuring the safety of laboratory personnel and the preservation of our environment. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of scientific integrity.

Section 1: Understanding the Hazard Profile

This compound is a halogenated organic compound that necessitates careful handling due to its potential health and environmental risks.[1][2] While specific toxicological data for this compound is not extensively documented in all publicly available safety data sheets, the general class of halogenated pyrimidines warrants a cautious approach. The primary hazards associated with similar brominated compounds include skin irritation, serious eye irritation, and potential respiratory tract irritation.[3][4][5]

Table 1: Hazard and Safety Information for this compound and Structurally Similar Compounds

PropertyValue/ClassificationSource(s)
Chemical Name This compound[6]
CAS Number 959240-72-3[6]
Molecular Formula C₅H₅BrN₂O[6]
Molecular Weight 189.01 g/mol [6]
Hazard Classifications Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3)[3][4]
Signal Word Warning[3]
Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3][4]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases.[3]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles or face shield, lab coat, and a NIOSH-approved respirator if dust or aerosols are generated.[3][7][8]
Disposal Classification Hazardous Waste[9][10][11]
Section 2: Core Disposal Protocol: A Step-by-Step Approach

The fundamental principle for the disposal of this compound is that it must be treated as hazardous waste.[9][11] Under no circumstances should this chemical or its containers be disposed of in standard laboratory trash or flushed down the drain.[12]

Step 1: Waste Segregation and Collection

  • Designated Waste Stream: All waste containing this compound, including residual amounts in original containers, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup materials, must be segregated as halogenated organic waste.[1][13]

  • Chemical Incompatibility: Avoid mixing this waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases to prevent potentially hazardous reactions.[3][14]

Step 2: Containerization

  • Appropriate Containers: Use only dedicated, leak-proof, and chemically compatible containers for waste accumulation. These containers should have secure, tight-fitting lids.[10][15] High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Container Integrity: If the original product container is in good condition, it can be used for waste accumulation. However, damaged or brittle containers must not be used.[10] In such cases, the contents should be transferred to a suitable waste container.

Step 3: Labeling

  • Clear Identification: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[12]

    • The full chemical name: "this compound"[12]

    • The primary hazard(s) (e.g., "Irritant")

    • The date of waste accumulation initiation.

Step 4: Storage

  • Safe Storage Location: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[3] This area should be away from general laboratory traffic and incompatible chemicals.

  • Secondary Containment: To mitigate the impact of potential leaks or spills, always store liquid waste containers in secondary containment trays.[15]

Step 5: Final Disposal

  • Licensed Disposal Vendor: The ultimate disposal of this compound must be carried out by a licensed and certified hazardous waste disposal company.[3][12] These companies are equipped to handle and treat chemical waste in accordance with federal, state, and local regulations.

  • Incineration: For many halogenated organic compounds, high-temperature incineration in a facility equipped with afterburners and scrubbers is the preferred disposal method.[7] This process is designed to destroy the organic molecule and manage the resulting acidic gases (such as hydrogen bromide).[16]

  • Documentation: Ensure that all necessary waste manifests and documentation are completed accurately for the disposal contractor. Provide them with a copy of the Safety Data Sheet (SDS) for this compound.[11]

Section 3: Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is critical to minimize harm.

Personal Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][9]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][17]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][9]

Spill Management:

  • Evacuate and Secure: Alert personnel in the immediate area and, if the spill is large or in a poorly ventilated space, evacuate the area.

  • Personal Protection: Before attempting to clean a spill, don the appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.[18]

  • Containment: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled hazardous waste container.[9][19] Avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[20]

  • Cleanup: Collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[18][20]

  • Decontamination: Clean the spill area thoroughly with a detergent solution and water.[17] All cleaning materials must also be disposed of as hazardous waste.[18][21]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's specific protocols.

Section 4: Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal_Workflow start Start: Generation of This compound Waste identify Identify as Hazardous Waste (Halogenated Organic) start->identify spill Spill Occurs start->spill ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat identify->ppe segregate Segregate from Incompatible Waste ppe->segregate containerize Use Labeled, Leak-Proof Waste Container segregate->containerize segregate->spill store Store in Designated Secondary Containment Area containerize->store containerize->spill contact_ehs Contact EHS/Waste Vendor for Pickup store->contact_ehs store->spill document Complete Waste Manifest & Provide SDS contact_ehs->document end End: Compliant Disposal by Licensed Vendor document->end spill_protocol Follow Emergency Spill Protocol spill->spill_protocol YES spill_protocol->containerize Collect Spill Debris

Caption: Logical workflow for the safe disposal of this compound.

By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and environmental stewardship. This guide serves as a critical resource for researchers, scientists, and drug development professionals, reinforcing our collective commitment to responsible chemical management.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-methoxypyrimidine
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-methoxypyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.